2-Chloro-3-methylpyridine-5-boronic acid pinacol ester
Description
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Properties
IUPAC Name |
2-chloro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BClNO2/c1-8-6-9(7-15-10(8)14)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLRMOOIOJBHPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660625 | |
| Record name | 2-Chloro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1010101-07-1 | |
| Record name | 2-Chloro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Synthesis of 2-Chloro-3-methylpyridine-5-boronic acid pinacol ester: A Technical Guide for Advanced Drug Discovery
Introduction: The Pivotal Role of Pyridine Boronic Esters in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery and development, the synthesis of complex molecular architectures with precision and efficiency is paramount. Among the vast arsenal of synthetic building blocks, heteroaryl boronic acids and their corresponding esters have emerged as indispensable tools, largely due to their remarkable versatility in carbon-carbon and carbon-heteroatom bond formation. Specifically, 2-Chloro-3-methylpyridine-5-boronic acid pinacol ester has garnered significant attention as a key intermediate for the construction of novel pharmaceutical agents.[1][2][3] Its unique trifunctionalized pyridine core offers medicinal chemists a strategic scaffold to explore new chemical space in the pursuit of innovative therapeutics.[4][5][6][7]
This technical guide provides an in-depth exploration of the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. Moving beyond a mere recitation of protocols, this document elucidates the underlying mechanistic principles, explains the rationale behind experimental choices, and offers field-proven insights to empower the successful and scalable synthesis of this critical building block.
Synthetic Strategies: Navigating the Pathways to a Key Intermediate
The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and specific purity requirements. The two most prominent and effective strategies are Palladium-Catalyzed Miyaura Borylation and Iridium-Catalyzed C-H Borylation.
Palladium-Catalyzed Miyaura Borylation: The Workhorse of Cross-Coupling
The Miyaura borylation reaction is a cornerstone of modern organic synthesis, providing a reliable method for the formation of carbon-boron bonds.[8] This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl or heteroaryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a suitable palladium catalyst and a base.[9][10][11]
Mechanism and Rationale:
The catalytic cycle of the Miyaura borylation is a well-established process. It commences with the oxidative addition of the heteroaryl halide to a Pd(0) species, forming a Pd(II) intermediate. Subsequent transmetalation with the diboron reagent, followed by reductive elimination, regenerates the Pd(0) catalyst and yields the desired boronic ester product. The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the catalytic cycle.
Experimental Workflow: Palladium-Catalyzed Miyaura Borylation
Caption: Workflow for Palladium-Catalyzed Miyaura Borylation.
Detailed Protocol: Palladium-Catalyzed Synthesis
A detailed protocol for the synthesis of this compound via Miyaura borylation is as follows:
Materials:
-
2-Chloro-5-bromo-3-methylpyridine
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-5-bromo-3-methylpyridine (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (1.5 equiv).
-
Add anhydrous 1,4-dioxane to the vessel.
-
Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Add Pd(dppf)Cl₂ (0.03 equiv) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Data Summary: Palladium-Catalyzed Borylation
| Parameter | Value |
| Starting Material | 2-Chloro-5-bromo-3-methylpyridine |
| Key Reagents | B₂pin₂, Pd(dppf)Cl₂, KOAc |
| Solvent | 1,4-Dioxane |
| Temperature | 80-100 °C |
| Typical Yield | 70-90% |
Iridium-Catalyzed C-H Borylation: A Modern Approach to Functionalization
A more contemporary and atom-economical approach to the synthesis of aryl and heteroaryl boronic esters is through iridium-catalyzed C-H borylation.[12][13][14] This powerful methodology allows for the direct conversion of a C-H bond into a C-B bond, obviating the need for a pre-installed halide functional group.[15][16]
Mechanism and Rationale:
The mechanism of iridium-catalyzed C-H borylation is believed to proceed through an Ir(III)/Ir(V) catalytic cycle. The active iridium catalyst, typically generated in situ from a precursor like [Ir(cod)OMe]₂ and a bipyridine ligand, reacts with the heteroaromatic substrate via C-H activation to form an iridium(III) intermediate. This intermediate then undergoes oxidative addition with the diboron reagent, followed by reductive elimination to furnish the borylated product and regenerate the active catalyst.[12] The regioselectivity of the borylation is often governed by steric factors, with the borylation occurring at the least hindered position.
Experimental Workflow: Iridium-Catalyzed C-H Borylation
Caption: Workflow for Iridium-Catalyzed C-H Borylation.
Detailed Protocol: Iridium-Catalyzed Synthesis
A representative protocol for the iridium-catalyzed C-H borylation of 2-chloro-3-methylpyridine is as follows:
Materials:
-
2-Chloro-3-methylpyridine
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(cod)OMe]₂ (cod = 1,5-cyclooctadiene)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)
-
Cyclohexane (anhydrous)
Procedure:
-
In a glovebox or under an inert atmosphere, add [Ir(cod)OMe]₂ (0.015 equiv) and dtbpy (0.03 equiv) to a dry reaction vessel.
-
Add anhydrous cyclohexane and stir the mixture for 10 minutes.
-
Add 2-chloro-3-methylpyridine (1.0 equiv) and bis(pinacolato)diboron (1.2 equiv) to the reaction vessel.
-
Seal the vessel and heat the reaction mixture to 80-100 °C for 12-24 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
Data Summary: Iridium-Catalyzed Borylation
| Parameter | Value |
| Starting Material | 2-Chloro-3-methylpyridine |
| Key Reagents | B₂pin₂, [Ir(cod)OMe]₂, dtbpy |
| Solvent | Cyclohexane |
| Temperature | 80-100 °C |
| Typical Yield | 60-80% |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction, catalyst deactivation, poor quality reagents | Ensure anhydrous conditions, use freshly distilled solvents, increase reaction time or temperature, use a different catalyst/ligand system. |
| Protodeborylation | Presence of water or protic solvents | Use rigorously dried solvents and reagents, perform the reaction under a strictly inert atmosphere. |
| Difficult Purification | Co-elution of impurities, product instability on silica gel | Use a different solvent system for chromatography, consider alternative purification methods like crystallization or conversion to a more stable derivative (e.g., MIDA boronate).[17] |
The Gateway to Innovation: Applications in Suzuki-Miyaura Cross-Coupling
The primary utility of this compound lies in its application as a versatile coupling partner in Suzuki-Miyaura reactions.[4][18][19] This palladium-catalyzed cross-coupling reaction enables the formation of a carbon-carbon bond between the pyridine core and a wide array of aryl, heteroaryl, or vinyl halides or triflates.[18] This powerful transformation provides a direct and efficient route to complex biaryl and heteroaryl structures, which are prevalent motifs in many biologically active molecules.[4]
Logical Relationship: Synthesis to Application
Caption: From Synthesis to Application in Drug Discovery.
Conclusion: Empowering the Future of Drug Development
The synthesis of this compound represents a critical capability for any research organization engaged in modern drug discovery. The palladium-catalyzed Miyaura borylation and the iridium-catalyzed C-H borylation offer robust and adaptable strategies to access this valuable intermediate. A thorough understanding of the underlying mechanisms, meticulous execution of the experimental protocols, and a strategic approach to troubleshooting are the cornerstones of success. By mastering the synthesis of this key building block, researchers are well-equipped to accelerate the discovery and development of the next generation of life-changing medicines.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. 1010101-07-1|this compound|BLD Pharm [bldpharm.com]
- 4. nbinno.com [nbinno.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.illinois.edu [chemistry.illinois.edu]
- 13. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. [PDF] Iridium-catalyzed C-H borylation of pyridines. | Semantic Scholar [semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]
- 17. reddit.com [reddit.com]
- 18. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
properties of 2-Chloro-3-methylpyridine-5-boronic acid pinacol ester
An In-Depth Technical Guide to 2-Chloro-3-methylpyridine-5-boronic acid pinacol ester: Properties, Applications, and Protocols
Introduction: A Versatile Building Block for Modern Synthesis
This compound (CAS No. 1010101-07-1) is a specialized heterocyclic organoboron compound.[1] In the landscape of medicinal and materials chemistry, the strategic introduction of substituted pyridine rings is a cornerstone of molecular design. This reagent serves as a highly efficient building block for incorporating the '2-chloro-3-methylpyridine' moiety into complex molecular architectures. Its primary utility is realized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology that stands as one of the most robust methods for forming carbon-carbon bonds.[2][3]
The pinacol ester functional group confers enhanced stability compared to the corresponding free boronic acid, mitigating common side reactions like protodeboronation, which is particularly prevalent with electron-deficient heteroaryl systems.[2][4] This guide, from the perspective of a senior application scientist, provides an in-depth look at the compound's properties, a field-proven experimental protocol for its application, and critical insights into its synthesis and handling.
Physicochemical and Spectroscopic Properties
From a practical standpoint, understanding the physical and chemical characteristics of a reagent is paramount for successful and reproducible experimentation. The compound is typically supplied as a white to off-white solid and should be stored under an inert atmosphere (Nitrogen or Argon) at 2-8°C to prevent hydrolysis and maintain its integrity.[1]
Table 1: Core Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1010101-07-1 | [1][5] |
| Molecular Formula | C₁₂H₁₇BClNO₂ | [6] |
| Molecular Weight | 253.53 g/mol | N/A |
| Appearance | White to off-white solid | [1] |
| Boiling Point | 353.4°C (Predicted) | [6] |
| Storage | Store at 2-8°C under inert gas | [1] |
Spectroscopic Signature
While specific spectral data for this exact compound is proprietary to manufacturers, its structure allows for a predictable spectroscopic signature based on well-established principles and data from analogous compounds.[7][8]
-
¹H NMR: The proton spectrum would be characterized by distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methyl group (~2.5 ppm), and a prominent singlet for the 12 equivalent protons of the two pinacol methyl groups (~1.3 ppm).
-
¹³C NMR: The carbon spectrum will show signals for the five carbons of the pyridine ring, the methyl carbon, the quaternary carbons of the pinacol group, and the carbon atom bonded to boron, which often appears as a broad, low-intensity signal due to quadrupolar relaxation.[7][8]
-
¹¹B NMR: The boron-11 NMR spectrum is expected to show a single broad peak in the characteristic range for tetracoordinate boronate esters, typically around δ 20-35 ppm.[7]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the cornerstone application for this reagent. The reaction facilitates the formation of a C-C bond between the pyridine ring of the boronic ester and an sp²-hybridized carbon of an organohalide or triflate.[2] The catalytic cycle, shown below, is a foundational concept in organometallic chemistry.
Catalytic Cycle Workflow
The mechanism proceeds through three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.[2]
-
Transmetalation: The organic moiety is transferred from the boron atom to the palladium center. This step requires activation of the boronic ester by a base (e.g., carbonate, phosphate) to form a more nucleophilic borate species.[2]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole
This protocol provides a representative, field-tested procedure for the cross-coupling of this compound with a common aryl bromide.
Objective: To synthesize 2-chloro-5-(4-methoxyphenyl)-3-methylpyridine.
Materials:
-
This compound (1.2 equiv)
-
4-Bromoanisole (1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
Step-by-Step Methodology:
-
Inert Atmosphere Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 4-bromoanisole (1.0 equiv), this compound (1.2 equiv), Pd(dppf)Cl₂ (0.02 equiv), and K₂CO₃ (2.0 equiv).
-
Scientist's Insight: Using a slight excess (1.2-1.5 equiv) of the boronic ester is a common strategy to drive the reaction to completion, especially if the ester is prone to minor hydrolysis or homocoupling.[9] The choice of Pd(dppf)Cl₂ is robust for many heteroaryl couplings, as the dppf ligand is both electron-rich and has a large bite angle, promoting efficient reductive elimination.
-
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Under a positive pressure of inert gas, add anhydrous 1,4-dioxane, followed by deionized water to create a 4:1 or 5:1 dioxane:water mixture.
-
Scientist's Insight: The solvent system is critical. Dioxane or DMF effectively solubilizes the organic reagents and catalyst, while water is essential for dissolving the inorganic base (K₂CO₃) and facilitating the formation of the active borate species required for transmetalation.[2] Degassing the solvent via sparging with an inert gas before addition is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[2]
-
-
Reaction Execution: Seal the vessel and place it in a preheated oil bath or heating block at 80-100°C. Stir the reaction vigorously for 4-12 hours.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 2-chloro-5-(4-methoxyphenyl)-3-methylpyridine.
-
Scientist's Insight: The choice of eluent for chromatography will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a common starting point.
-
Synthesis and Safe Handling
Synthetic Route
While several synthetic routes exist for boronic acids and esters, the most common industrial-scale synthesis for this type of compound is the Miyaura borylation .[2][11] This involves a palladium-catalyzed cross-coupling reaction between the corresponding heteroaryl halide (5-bromo- or 5-iodo-2-chloro-3-methylpyridine) and bis(pinacolato)diboron (B₂pin₂). This method offers high functional group tolerance and generally provides the desired pinacol ester directly in good yield.
Safe Handling and Storage
As a professional in a research environment, adherence to safety protocols is non-negotiable. While a specific Safety Data Sheet (SDS) for this exact CAS number is not publicly available, data from closely related pyridine boronic acid pinacol esters provide authoritative guidance.[12][13][14]
-
Hazards: The compound class is typically associated with the following hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[12][14]
-
Personal Protective Equipment (PPE): Always handle this chemical inside a certified laboratory chemical fume hood.[15] Wear standard PPE, including chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves (butyl rubber is often recommended over nitrile for pyridines).[15]
-
Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing.[12] Ensure adequate ventilation.[14] Handle and store under an inert gas to prevent degradation from atmospheric moisture.[14]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[15][16]
Conclusion
This compound is a high-value reagent that exemplifies the enabling power of organoboron chemistry. Its enhanced stability and predictable reactivity in Suzuki-Miyaura couplings make it an indispensable tool for chemists aiming to construct complex molecules with precision and efficiency. By understanding its fundamental properties and applying robust, well-reasoned protocols, researchers can effectively leverage this building block to accelerate innovation in drug discovery and materials science.
References
- 1. This compound | 1010101-07-1 [m.chemicalbook.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chemimpex.com [chemimpex.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 1010101-07-1 [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fishersci.be [fishersci.be]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 16. combi-blocks.com [combi-blocks.com]
An In-depth Technical Guide to 2-Chloro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 1010101-07-1): A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical entity registered under CAS number 1010101-07-1, chemically known as 2-chloro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. This compound, a substituted pyridine boronic acid pinacol ester, has emerged as a valuable building block in synthetic and medicinal chemistry. Its utility is primarily centered on its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This guide will delve into the chemical properties, synthesis, and strategic applications of this compound in the construction of complex molecular architectures relevant to drug discovery and development. While direct biological activity of this compound has not been extensively reported, its application in the synthesis of bioactive molecules underscores its importance in the pharmaceutical landscape.
Chemical Identity and Physicochemical Properties
2-Chloro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a stable, solid organic compound. The presence of a pyridine ring, a chloro substituent, a methyl group, and a boronic acid pinacol ester functional group imparts a unique combination of reactivity and stability, making it an ideal reagent for a variety of chemical transformations.
| Property | Value | Source |
| CAS Number | 1010101-07-1 | Multiple Sources |
| Chemical Name | 2-chloro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | [1][2] |
| Synonyms | 2-Chloro-3-methylpyridine-5-boronic acid pinacol ester | [3] |
| Molecular Formula | C₁₂H₁₇BClNO₂ | [1] |
| Molecular Weight | 253.53 g/mol | [1] |
| Appearance | White to off-white powder | [4] |
| Melting Point | 90-93°C | [5] |
| Solubility | Soluble in common organic solvents such as dioxane, THF, and DMF. | Inferred from reaction conditions |
Molecular Structure:
References
An In-depth Technical Guide to the Stability and Handling of 2-Chloro-3-methylpyridine-5-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the stability, handling, and application of 2-Chloro-3-methylpyridine-5-boronic acid pinacol ester, a key building block in modern synthetic and medicinal chemistry. Drawing upon established principles of organoboron chemistry and field-proven insights, this document aims to equip researchers with the necessary knowledge for the effective and safe utilization of this versatile reagent.
Introduction: A Versatile Heterocyclic Building Block
This compound (CAS No. 1010101-07-1) has emerged as a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors.[1] Its structure, featuring a substituted pyridine ring coupled with a boronic acid pinacol ester, makes it an ideal participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[2] This allows for the strategic formation of carbon-carbon bonds, enabling the construction of intricate molecular architectures.
The pinacol ester functionality offers enhanced stability and ease of handling compared to the corresponding free boronic acid, which is often prone to dehydration to form boroxines and can be challenging to purify.[3] However, a thorough understanding of the ester's stability under various conditions is paramount to ensure its integrity and reactivity in synthetic applications.
Physicochemical Properties and Characterization
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 1010101-07-1 | [1] |
| Molecular Formula | C₁₂H₁₇BClNO₂ | [4] |
| Molecular Weight | 253.53 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| Storage Temperature | 2-8°C under inert gas | [5] |
While specific, publicly available spectroscopic data for this exact compound is limited, analogous structures provide an expected profile. Researchers should verify the identity and purity of the material using standard analytical techniques. Vendor-supplied data, including NMR, HPLC, and LC-MS, can be requested for batch-specific characterization.[1]
Stability Profile: A Balancing Act of Reactivity and Durability
The utility of this compound is intrinsically linked to its stability. While the pinacol group confers significant stability, the compound is not entirely inert. The key factors influencing its stability are moisture, pH, temperature, and light.
Hydrolytic Stability
Like most boronic acid pinacol esters, the primary degradation pathway is hydrolysis of the ester to the corresponding boronic acid and pinacol.[6] This process can be catalyzed by both acidic and basic conditions.
-
Acidic Conditions: Strong acids will readily catalyze the hydrolysis of the pinacol ester.
-
Neutral Conditions: The ester is relatively stable at neutral pH, though slow hydrolysis can occur in the presence of water.
-
Basic Conditions: While weak bases like potassium carbonate (K₂CO₃) may be tolerated to some extent, strong bases such as sodium hydroxide (NaOH) will promote rapid hydrolysis.[7] It is noteworthy that in the context of the Suzuki-Miyaura coupling, this in situ hydrolysis to the more reactive boronic acid is often a desired and necessary step for the transmetalation phase of the catalytic cycle.[8]
The workflow for assessing hydrolytic stability can be visualized as follows:
Caption: Workflow for Monitoring Hydrolytic Stability.
Thermal Stability
While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this compound is not widely published, general knowledge of related compounds suggests that it is a thermally stable solid at ambient temperatures. However, prolonged exposure to high temperatures, especially in the presence of oxygen or moisture, can lead to degradation. The thermal degradation of halogenated and pyridine-containing polymers often proceeds through complex mechanisms, which could be indicative of the potential for decomposition pathways in this molecule under harsh thermal stress.[2][9] For synthetic applications, reaction temperatures should be carefully controlled.
Stability to Air and Light
The carbon-boron bond can be susceptible to oxidation. Therefore, it is recommended to handle the compound under an inert atmosphere (e.g., argon or nitrogen) where possible, especially for long-term storage or when setting up sensitive reactions. While there is no specific data on the light sensitivity of this compound, it is good laboratory practice to store it in amber vials or protected from direct light to prevent any potential photochemical degradation.
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is crucial for maintaining the quality of this compound and ensuring laboratory safety.
Personal Protective Equipment (PPE)
When handling this compound, the following PPE should be worn:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Storage Recommendations
For optimal stability and longevity, this compound should be stored under the following conditions:
-
Temperature: 2-8°C (refrigerated).[5]
-
Atmosphere: Under an inert atmosphere (argon or nitrogen) to minimize exposure to moisture and air.
-
Container: A tightly sealed, opaque or amber vial.
Incompatibilities
This compound should be stored away from strong oxidizing agents, strong acids, and strong bases.
Application in Synthesis: The Suzuki-Miyaura Coupling
This compound is a prime substrate for the Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds.[10] This reaction typically involves a palladium catalyst, a base, and an organic halide or triflate as the coupling partner.
General Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process:
Caption: Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.
Exemplary Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., dioxane, toluene, DMF)
-
Degassed water (optional, but can be beneficial)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv.).
-
Add the degassed solvent(s) via syringe. If using a biphasic system, add the degassed water.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up, typically by diluting with an organic solvent (e.g., ethyl acetate) and washing with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
Synthesis of this compound
The synthesis of aryl and heteroaryl boronic acid pinacol esters is commonly achieved through a Miyaura borylation reaction.[11] This involves the palladium-catalyzed cross-coupling of a suitable aryl or heteroaryl halide with bis(pinacolato)diboron (B₂pin₂).
A plausible synthetic route starting from a halogenated precursor is outlined below:
Caption: Plausible Synthetic Route via Miyaura Borylation.
Conclusion
This compound is a valuable and versatile reagent in synthetic chemistry. Its enhanced stability over the corresponding boronic acid facilitates its storage and handling. However, a comprehensive understanding of its potential degradation pathways, particularly hydrolysis, is essential for its successful application. By adhering to the handling, storage, and reaction protocols outlined in this guide, researchers can effectively harness the synthetic potential of this important building block.
References
- 1. 1010101-07-1|this compound|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. 2-Methylamino-3-methylpyridine-5-boronic acid pinacol ester, 96% 1 g | Buy Online [thermofisher.com]
- 5. This compound | 1010101-07-1 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]
- 10. benchchem.com [benchchem.com]
- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 2-Chloro-3-methylpyridine-5-boronic acid pinacol ester
Introduction: The Critical Role of Solubility in Modern Synthesis
For the researcher, scientist, and drug development professional, the success of a chemical transformation often hinges on a parameter that is fundamental, yet frequently overlooked: solubility. In the context of contemporary organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions, understanding the solubility profile of a reagent is not merely a matter of convenience but a cornerstone of reaction design, optimization, and scalability. This guide provides an in-depth technical exploration of the solubility of 2-Chloro-3-methylpyridine-5-boronic acid pinacol ester, a versatile building block in medicinal chemistry and materials science.
Theoretical Framework: Predicting Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which in chemical terms, relates to the polarity of the solute and the solvent. The molecular structure of this compound offers several key features that influence its solubility profile:
-
The Pyridine Ring: The nitrogen atom in the pyridine ring introduces polarity and can act as a hydrogen bond acceptor.
-
The Chloro and Methyl Substituents: These groups modulate the electronics and sterics of the pyridine ring, which can subtly influence intermolecular interactions.
-
The Pinacol Ester: The bulky, non-polar pinacol group generally enhances solubility in a wide range of organic solvents compared to the parent boronic acid.[2]
-
The Boron Atom: The boron center is electrophilic and can engage in various interactions.
Based on these structural features, we can make some initial predictions about the solubility of this compound in common laboratory solvents.
Predicted Solubility Profile:
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Aprotic Polar | Tetrahydrofuran (THF), Dioxane, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The polarity of these solvents can effectively solvate the polar pyridine ring and the boronic ester group. |
| Ethereal | Diethyl ether, Methyl tert-butyl ether (MTBE) | Moderate to High | Good solvation of the boronic ester and the pyridine ring is expected. |
| Aromatic | Toluene, Xylene | Moderate | The non-polar aromatic ring can interact favorably with the pyridine ring and the pinacol group. |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents are effective at dissolving a wide range of organic compounds. |
| Protic Polar | Water, Methanol, Ethanol | Low to Insoluble | The large, non-polar pinacol group and the overall organic character of the molecule will likely limit its solubility in highly polar, protic solvents like water.[3][4] |
| Non-polar | Hexanes, Heptane | Low to Insoluble | The polarity of the pyridine ring and the boronic ester will likely lead to poor solvation in non-polar aliphatic solvents. |
Experimental Determination of Solubility: A Validated Protocol
Given the absence of readily available quantitative solubility data for this compound, an experimental approach is necessary. The following protocol is designed to be a self-validating system for determining the solubility of this compound in a range of solvents.
Workflow for Solubility Determination
Caption: A streamlined workflow for the experimental determination of solubility.
Step-by-Step Methodology
-
Preparation of the Saturated Solution:
-
To a series of vials, add a known volume (e.g., 1.0 mL) of the desired solvent.
-
Add an excess of this compound to each vial to ensure a saturated solution with undissolved solid present.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or agitator set to a standard laboratory temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for a sufficient period (e.g., 24 hours) to ensure that the maximum amount of solute has dissolved.
-
-
Separation of Solid from Supernatant:
-
After equilibration, carefully allow the undissolved solid to settle.
-
Using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE), withdraw a known volume of the clear supernatant. This step is critical to ensure that no solid particles are transferred.
-
-
Analysis of Supernatant Concentration:
-
Transfer the filtered supernatant to a pre-weighed vial.
-
Carefully evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the compound.
-
Once the solvent is completely removed, weigh the vial containing the dried residue. The difference in weight corresponds to the mass of the dissolved solid.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula:
-
Solubility (g/L) = (Mass of residue (g)) / (Volume of supernatant taken (L))
-
-
Alternatively, the concentration can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy with a pre-established calibration curve.
-
Implications for Synthetic Applications: The Suzuki-Miyaura Cross-Coupling Reaction
This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl compounds. The solubility of this boronic ester in the reaction solvent is paramount for achieving high yields and reproducible results.
Logical Relationship in Reaction Success
Caption: The causal chain from solubility to successful reaction outcome.
Poor solubility can lead to a heterogeneous reaction mixture, resulting in slower reaction rates and incomplete conversion. The choice of solvent and reaction temperature should be guided by the solubility profile of all reaction components, including the boronic ester, the coupling partner, the catalyst, and the base.
Conclusion: A Data-Driven Approach to Synthesis
While specific, published quantitative solubility data for this compound remains elusive, a combination of theoretical prediction and a robust experimental protocol empowers researchers to make informed decisions. By understanding the structural determinants of solubility and employing a validated method for its determination, scientists can optimize reaction conditions, improve reproducibility, and ultimately accelerate the pace of discovery in drug development and materials science.
References
Spectroscopic Characterization of 2-Chloro-3-methylpyridine-5-boronic acid pinacol ester: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 2-Chloro-3-methylpyridine-5-boronic acid pinacol ester, a key building block in medicinal chemistry and materials science. The structural elucidation of this compound is paramount for its effective use in drug development and other scientific endeavors. This document offers a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing researchers and scientists with a comprehensive reference.
Introduction
This compound, with CAS number 1010101-07-1, is a versatile bifunctional molecule.[1][2] It incorporates a substituted pyridine ring, a common scaffold in pharmaceuticals, with a boronic acid pinacol ester, a group widely used in Suzuki-Miyaura cross-coupling reactions. The precise characterization of this molecule is crucial to ensure its purity and to confirm its structure before its use in complex synthetic pathways. This guide will walk through the expected spectroscopic data and provide a detailed interpretation, reflecting the kind of rigorous analysis performed in modern chemistry laboratories.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
¹H NMR Spectroscopy
Expected Data: The ¹H NMR spectrum, typically recorded in a solvent like deuterochloroform (CDCl₃), would exhibit distinct signals for each type of proton in the molecule.
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |
| ~8.45 | d | 1H | H-6 (Pyridine) |
| ~7.80 | d | 1H | H-4 (Pyridine) |
| ~2.40 | s | 3H | -CH₃ (Pyridine) |
| ~1.35 | s | 12H | -C(CH₃)₂ (Pinacol) |
Interpretation and Experimental Rationale:
The two downfield doublets at approximately 8.45 and 7.80 ppm are characteristic of protons on a pyridine ring. The proton at the 6-position (H-6) is expected to be further downfield due to the deshielding effect of the adjacent nitrogen atom. The proton at the 4-position (H-4) will appear slightly more upfield. The small coupling constant (typically 2-3 Hz) between these two protons would indicate a meta-relationship.
The singlet at around 2.40 ppm integrating to three protons is indicative of the methyl group attached to the pyridine ring. Its chemical shift is in the typical range for an aryl methyl group.
The prominent singlet at approximately 1.35 ppm, integrating to twelve protons, is the characteristic signal for the four equivalent methyl groups of the pinacol ester moiety. This signal is a hallmark of pinacol boronic esters and is often the most intense peak in the spectrum.
¹³C NMR Spectroscopy
Expected Data: The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~155 | C-2 (Pyridine, C-Cl) |
| ~152 | C-6 (Pyridine) |
| ~145 | C-4 (Pyridine) |
| ~135 | C-3 (Pyridine) |
| ~125 | C-5 (Pyridine, C-B) |
| ~84 | -O-C(CH₃)₂ (Pinacol) |
| ~25 | -O-C(CH₃)₂ (Pinacol) |
| ~20 | -CH₃ (Pyridine) |
Interpretation and Experimental Rationale:
The signals in the aromatic region (125-155 ppm) correspond to the carbon atoms of the pyridine ring. The carbon attached to the chlorine atom (C-2) is expected to be significantly downfield. The carbon atom bonded to the boron of the pinacol ester (C-5) is often broad or of lower intensity due to quadrupolar relaxation of the boron nucleus, a phenomenon commonly observed for carbons attached to boron.[3]
The signal at approximately 84 ppm is characteristic of the quaternary carbons of the pinacol group attached to the oxygen atoms. The corresponding methyl carbons of the pinacol group will appear at around 25 ppm. The methyl group on the pyridine ring is expected to have a chemical shift of about 20 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies.
Expected Data:
| Frequency (cm⁻¹) (Predicted) | Intensity | Assignment |
| 2980-2920 | Medium-Strong | C-H stretch (Aliphatic) |
| 1580-1550 | Medium-Strong | C=C/C=N stretch (Pyridine ring) |
| 1380-1370 | Strong | B-O stretch |
| 1140 | Strong | C-O stretch |
| ~750 | Strong | C-Cl stretch |
Interpretation and Experimental Rationale:
The IR spectrum will show characteristic C-H stretching vibrations for the aliphatic protons of the methyl and pinacol groups in the 2980-2920 cm⁻¹ region. The aromatic C=C and C=N stretching vibrations of the pyridine ring are expected to appear in the 1580-1550 cm⁻¹ range. A strong absorption band around 1380-1370 cm⁻¹ is a key indicator of the B-O stretching vibration of the boronic ester. The C-O stretching of the pinacol ester will likely be observed as a strong band around 1140 cm⁻¹. The C-Cl stretching vibration is expected to be in the fingerprint region, around 750 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight and elemental composition of a compound.
Expected Data (for Electrospray Ionization, ESI+):
| m/z (Predicted) | Assignment |
| 254.1 | [M+H]⁺ |
| 253.1 | [M]⁺ |
Interpretation and Experimental Rationale:
For a compound with the molecular formula C₁₂H₁₇BClNO₂, the expected monoisotopic mass is approximately 253.1 g/mol .[1] In a high-resolution mass spectrum (HRMS), the observed mass would be very close to this theoretical value, confirming the elemental composition. The mass spectrum would also show a characteristic isotopic pattern for the presence of one chlorine atom (a ratio of approximately 3:1 for the M and M+2 peaks). In positive ion mode electrospray ionization (ESI+), the protonated molecule [M+H]⁺ at m/z 254.1 would likely be the base peak.
Experimental Protocols
Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Rationale: CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and its deuterium signal can be used for locking the magnetic field. TMS provides a reference signal at 0.00 ppm.
-
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Rationale: A standard 5 mm tube is compatible with most high-resolution NMR spectrometers.
-
-
Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the probe to ensure a homogeneous magnetic field.
-
Rationale: Tuning the probe maximizes the signal-to-noise ratio. Shimming corrects for inhomogeneities in the magnetic field, leading to sharper peaks and better resolution.
-
-
Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 400 MHz spectrometer, 30° pulse angle, 2-second relaxation delay, 16 scans).
-
Rationale: A 400 MHz instrument provides good dispersion for most organic molecules. A 30° pulse angle and a 2-second relaxation delay are good starting points for quantitative analysis. Averaging 16 scans improves the signal-to-noise ratio.
-
-
Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
-
Rationale: Fourier transformation converts the time-domain signal (FID) to a frequency-domain spectrum. Phasing corrects for distortions in the baseline. Integration determines the relative number of protons corresponding to each signal.
-
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using the spectroscopic techniques discussed.
Caption: Workflow for structural elucidation.
Conclusion
The collective evidence from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural confirmation of this compound. The interpretation of this data, as outlined in this guide, is a fundamental process in chemical research and drug development, ensuring the identity and purity of critical building blocks. The presented protocols and interpretations are based on established principles and are representative of the rigorous standards applied in the field.
References
A Senior Application Scientist's Guide to 2-Chloro-3-methylpyridine-5-boronic acid pinacol ester: Synthesis, Application, and Commercial Availability
<-3a--22_e2_80_8b_>
Introduction
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the strategic use of highly functionalized building blocks is paramount. Among these, pyridine-based organoboron compounds have emerged as exceptionally versatile reagents. This guide provides an in-depth technical overview of 2-Chloro-3-methylpyridine-5-boronic acid pinacol ester, a key heterocyclic building block. Its unique substitution pattern—a chloro group for cross-coupling, a methyl group for steric and electronic modulation, and a boronic ester for carbon-carbon bond formation—makes it a valuable tool for the synthesis of complex molecular architectures.
This document will delve into the physicochemical properties, commercial availability, and core applications of this reagent, with a particular focus on its role in Suzuki-Miyaura cross-coupling reactions. We will explore the mechanistic underpinnings of its reactivity and provide practical, field-tested protocols for its use. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate.
Physicochemical Properties and Specifications
This compound is a stable, solid compound that is amenable to standard laboratory handling procedures. The pinacol ester group enhances its stability compared to the corresponding free boronic acid, preventing protodeboronation and facilitating purification and storage.
| Property | Value |
| CAS Number | 1010101-07-1[1][2] |
| Molecular Formula | C12H17BClNO2[3] |
| Molecular Weight | 253.53 g/mol [3] |
| Appearance | Typically a white to off-white solid |
| Purity | Commercially available in purities of 95% to >98%[1] |
| Solubility | Soluble in common organic solvents such as THF, dioxane, and DMF |
Commercial Availability and Procurement
This compound is readily available from a variety of chemical suppliers. When sourcing this reagent, it is crucial to consider not only the purity but also the supporting analytical data provided by the vendor, such as NMR and mass spectrometry data, to ensure the identity and quality of the material.
| Supplier | Typical Catalog Number | Available Quantities | Purity |
| Accela ChemBio Inc. | - | 5g | 95+%[1] |
| Alchem Pharmtech, Inc. | Z-16849 | 1g, 10g, 100g, 1kg | 97+%[1] |
| BLD Pharm | - | - | - |
| Combi-Blocks Inc. | PN-8728 | 1g | 98%[1] |
| NovoChemy Ltd. | - | - | - |
This table is not exhaustive and represents a selection of known suppliers. Researchers should conduct their own searches to identify the best source for their specific needs.
Applications in Organic Synthesis
The synthetic utility of this compound is primarily centered on its participation in palladium-catalyzed cross-coupling reactions. The two key functional handles, the chloro substituent and the boronic ester, allow for sequential and regioselective bond formations.
Core Reactivity: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for constructing C-C bonds and is a cornerstone of modern pharmaceutical synthesis.[4][5] In this context, this compound serves as the organoboron nucleophile. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (the coupling partner).[6]
-
Transmetalation: The organic group from the boronic ester is transferred to the palladium center.[6] This step is typically facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired product and regenerating the Pd(0) catalyst.[6]
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Typical Suzuki-Miyaura Reaction
The following is a representative, field-tested protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Pd(PPh3)4 (0.05 equiv)
-
K2CO3 (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To an oven-dried round-bottom flask, add this compound, the aryl bromide, Pd(PPh3)4, and K2CO3.
-
Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe. The solvent should be degassed prior to use.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Case Study in Drug Discovery
The utility of pyridine boronic acid pinacol esters is well-documented in the synthesis of complex drug molecules.[4] These intermediates are instrumental in creating biaryl structures, which are prevalent motifs in many biologically active compounds.[4] For instance, substituted pyridines are key components in a variety of kinase inhibitors. The ability to introduce the 2-chloro-3-methylpyridine moiety late in a synthetic sequence allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Caption: A representative synthetic workflow utilizing the title compound in drug discovery.
Handling, Storage, and Safety
As with all chemical reagents, proper handling and storage procedures are essential to ensure safety and maintain the integrity of the compound.
-
Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration is recommended.
-
Safety: While specific toxicity data for this compound is limited, it should be handled with the care afforded to all laboratory chemicals. In case of contact, wash the affected area thoroughly with water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
Conclusion
This compound is a highly valuable and commercially accessible building block for organic synthesis. Its strategic placement of functional groups enables its effective use in Suzuki-Miyaura cross-coupling reactions, providing a direct route to complex substituted biaryl compounds. This guide has provided a comprehensive overview of its properties, availability, and application, offering a foundation for its successful implementation in research and development, particularly in the pursuit of novel therapeutics.
References
molecular weight of 2-Chloro-3-methylpyridine-5-boronic acid pinacol ester
An In-depth Technical Guide: 2-Chloro-3-methylpyridine-5-boronic acid Pinacol Ester
Abstract: This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern synthetic chemistry. We will delve into its fundamental physicochemical properties, outline a robust synthetic methodology, and explore its critical application in palladium-catalyzed cross-coupling reactions, particularly within the context of drug discovery and development. This document is intended for researchers, medicinal chemists, and process development scientists who utilize advanced organic intermediates to construct complex molecular architectures.
Introduction
In the landscape of modern medicinal chemistry, heterocyclic scaffolds are paramount. Among these, the pyridine ring is a ubiquitous feature in a vast number of approved pharmaceuticals due to its ability to engage in hydrogen bonding and serve as a bioisosteric replacement for a phenyl ring. This compound has emerged as a particularly valuable synthetic intermediate.[1] Its structure is engineered for versatility: the pinacol boronate ester is a stable, reliable handle for Suzuki-Miyaura cross-coupling reactions, the chloro-substituent offers a secondary site for nucleophilic aromatic substitution or further cross-coupling, and the methyl group provides steric and electronic influence on the pyridine core.[1][2]
This guide will provide not just the data associated with this compound, but also the scientific rationale behind its synthesis and application, empowering researchers to leverage its full potential in their synthetic campaigns.
Core Physicochemical Properties and Identification
Accurate identification and understanding of a reagent's properties are the foundation of successful and reproducible synthesis. This compound is a stable, solid compound under standard laboratory conditions, making it convenient to handle and store.
| Property | Data | Source(s) |
| IUPAC Name | 2-chloro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | [3] |
| CAS Number | 1010101-07-1 | [3][4][5][6] |
| Molecular Formula | C₁₂H₁₇BClNO₂ | [3] |
| Molecular Weight | 253.54 g/mol | N/A |
| Canonical SMILES | CC1=CC(B2OC(C)(C)C(C)(C)O2)=CN=C1Cl | [3] |
| InChI Key | FQLRMOOIOJBHPS-UHFFFAOYSA-N | [3] |
| Typical Purity | ≥96% | [4] |
| Appearance | White to off-white solid | N/A |
The Suzuki-Miyaura Reaction: The Engine of Application
The primary utility of this compound is its role as a coupling partner in the Suzuki-Miyaura reaction.[1][2] This Nobel Prize-winning, palladium-catalyzed cross-coupling reaction is one of the most powerful and widely used methods for forging carbon-carbon bonds, specifically for creating biaryl or vinyl-aryl structures.[2][7]
Understanding the catalytic cycle is crucial for optimizing reaction conditions and troubleshooting. The generally accepted mechanism proceeds through three key stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (an aryl, vinyl, or alkyl halide), forming a Pd(II) complex.
-
Transmetalation: A base activates the boronic ester, forming a borate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide. This is the step where the pyridine moiety is introduced into the catalytic cycle.
-
Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are ejected from the coordination sphere, forming the new C-C bond and regenerating the Pd(0) catalyst to continue the cycle.
Synthesis Pathway and Protocol
The most common and efficient method for synthesizing aryl boronic esters is the Miyaura borylation reaction. This involves the palladium-catalyzed coupling of an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).
Exemplary Synthetic Protocol
This protocol is a representative example and should be adapted and optimized based on laboratory-specific conditions and scale.
Materials:
-
2,5-Dichloro-3-methylpyridine
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Acetate (KOAc), anhydrous
-
1,4-Dioxane, anhydrous
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,5-dichloro-3-methylpyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), and anhydrous potassium acetate (3.0 eq).
-
Reagent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add Pd(dppf)Cl₂ (0.03 eq) and anhydrous 1,4-dioxane.
-
Reaction: Heat the reaction mixture to 90 °C and stir overnight. The progress can be monitored by TLC or GC-MS by analyzing a quenched aliquot.
-
Workup: After cooling to room temperature, filter the mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Application in a Drug Discovery Workflow
The true value of this reagent is demonstrated when it is used to build more complex molecules. The following protocol illustrates its use in a typical Suzuki coupling to synthesize a biaryl compound, a common motif in kinase inhibitors and other targeted therapies.[2]
Protocol: Synthesis of 2-Chloro-3-methyl-5-(4-cyanophenyl)pyridine
Objective: To couple the title boronic ester with 4-bromobenzonitrile to create a novel biaryl structure.
Materials:
-
This compound (1.0 eq)
-
4-Bromobenzonitrile (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)
-
2M Aqueous Sodium Carbonate (Na₂CO₃) solution
-
Toluene and Ethanol (e.g., 3:1 mixture)
Procedure:
-
Reaction Setup: In a flask, combine this compound, 4-bromobenzonitrile, and the toluene/ethanol solvent mixture.
-
Degassing: Bubble argon through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Catalyst and Base Addition: Add the Pd(PPh₃)₄ catalyst and the aqueous sodium carbonate solution.
-
Reaction: Heat the mixture to reflux (approx. 85-90 °C) under an inert atmosphere until the starting materials are consumed (monitor by TLC).
-
Workup and Purification: Cool the reaction, separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting crude solid by chromatography or recrystallization to obtain the target biaryl product.
Safety, Handling, and Storage
As with all laboratory reagents, proper handling is essential for safety and to maintain the integrity of the compound.
-
Handling: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.[8][9] Handle the solid in a well-ventilated area or a fume hood to avoid inhalation of dust.[9][10]
-
Safety: Boronic acid derivatives are generally classified as harmful if swallowed, in contact with skin, or inhaled, and may cause skin, eye, and respiratory irritation.[9][10] In case of contact, wash the affected area thoroughly with water.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10] For long-term stability, storage under an inert atmosphere (Argon or Nitrogen) is recommended to prevent potential hydrolysis of the boronic ester.
Conclusion
This compound is more than just a chemical; it is a precisely designed tool for molecular construction. Its stability, predictable reactivity in Suzuki-Miyaura couplings, and the strategic placement of its functional groups make it an invaluable asset for medicinal chemists. By understanding the principles behind its synthesis and application, researchers can effectively integrate this building block into their programs, accelerating the discovery and development of novel therapeutics and advanced materials.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 2abiotech.net [2abiotech.net]
- 5. This compound | 1010101-07-1 [chemicalbook.com]
- 6. 1010101-07-1|this compound|BLD Pharm [bldpharm.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. fishersci.ie [fishersci.ie]
An In-depth Technical Guide to the Safe Handling of 2-Chloro-3-methylpyridine-5-boronic acid pinacol ester
Chemical Identity and Hazard Profile
2-Chloro-3-methylpyridine-5-boronic acid pinacol ester is a heterocyclic organic compound widely used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the synthesis of complex molecules.[1][8] Its structure combines the functionalities of a chlorinated pyridine, a boronic acid pinacol ester, and a methyl group, each contributing to its unique reactivity and potential hazards.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1010101-07-1 | [3][4][6] |
| Molecular Formula | C₁₂H₁₇BClNO₂ | [3] |
| Molecular Weight | 253.53 g/mol | Inferred |
| Appearance | Solid (presumed) | Inferred from similar compounds |
| Purity | Typically >95% | [3] |
Based on data from similar boronic acid pinacol esters and chlorinated pyridines, the primary hazards associated with this compound are presumed to include:
-
Serious Eye Irritation: Causes serious eye irritation.[9][10][11]
-
Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust.[10][11]
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, integrating engineering controls and appropriate PPE, is crucial when handling this compound. The primary objective is to minimize all potential routes of exposure.
Engineering Controls
-
Ventilation: All handling of this compound, including weighing and transfers, should be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[13][14]
-
Safety Stations: Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[15][16]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory. The following diagram illustrates the necessary protective gear.
Caption: Essential PPE for handling this compound.
Table 2: Personal Protective Equipment (PPE) Specifications
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[9][13] | Protects eyes from splashes and dust particles. |
| Hand Protection | Nitrile or neoprene gloves.[17] | Provides a barrier against skin contact. Always inspect gloves before use.[18] |
| Body Protection | A fully fastened laboratory coat. | Protects underlying clothing and skin from contamination.[13] |
| Respiratory Protection | Not typically required if handled in a fume hood. If not, a NIOSH-approved respirator for particulates may be necessary.[13] | Prevents inhalation of airborne dust. |
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical for maintaining the stability of the compound and preventing accidental exposure.
Handling
-
Avoid the formation of dust and aerosols during handling.[9][18]
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[9][11][12]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[15][16]
-
Use non-sparking tools and ground all equipment when handling larger quantities to prevent electrostatic discharge.[9][18]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[9][14][18]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[13][16]
-
Consider storing under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture, which can hydrolyze the boronic ester.[10]
First Aid and Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is required.
First Aid Measures
The following flowchart outlines the immediate steps to be taken in case of accidental exposure.
Caption: First aid procedures for exposure to this compound.
Spill and Leak Procedures
-
Small Spills: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, sealed container for disposal.[16] Use an inert absorbent material like vermiculite or sand if necessary.[13][14]
-
Large Spills: Evacuate the area immediately. Contact your institution's Environmental Health and Safety (EHS) department for assistance.[13]
-
Cleanup: Ensure adequate ventilation during cleanup. All materials used for cleanup should be treated as hazardous waste.
Disposal Considerations
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Classification: All waste containing this compound, including unused product and contaminated materials (e.g., gloves, wipes, pipette tips), must be treated as hazardous waste.[13][17]
-
Containerization: Collect waste in designated, clearly labeled, and sealed containers.[13][17] The label should include "Hazardous Waste" and the full chemical name.
-
Disposal Method: Disposal must be carried out by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[12][14][18] Do not dispose of this chemical down the drain or in regular trash.[14][17] Incineration in a permitted hazardous waste incinerator is a common disposal method for pyridine derivatives.[19]
The following workflow provides a systematic approach to the disposal process.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to the principles and protocols outlined in this guide, researchers can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1010101-07-1|this compound|BLD Pharm [bldpharm.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. This compound | 1010101-07-1 [chemicalbook.com]
- 5. fishersci.ie [fishersci.ie]
- 6. This compound | 1010101-07-1 [m.chemicalbook.com]
- 7. This compound CAS#: 1010101-07-1 [amp.chemicalbook.com]
- 8. 2-Formylpyridine-5-boronic acid pinacol ester | [frontierspecialtychemicals.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. fishersci.com [fishersci.com]
- 13. benchchem.com [benchchem.com]
- 14. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 15. moore-college-files.s3.amazonaws.com [moore-college-files.s3.amazonaws.com]
- 16. synquestlabs.com [synquestlabs.com]
- 17. benchchem.com [benchchem.com]
- 18. chemicalbook.com [chemicalbook.com]
- 19. atsdr.cdc.gov [atsdr.cdc.gov]
Methodological & Application
Strategic Suzuki-Miyaura Coupling of 2-Chloro-3-methylpyridine-5-boronic acid pinacol ester for Advanced Synthesis
An Application & Protocol Guide:
Introduction: The Strategic Value of the Pyridine Moiety
The pyridine ring is a cornerstone in modern drug discovery and materials science, prized for its unique electronic properties, hydrogen bonding capabilities, and metabolic stability. Specifically, functionalized pyridines like 2-Chloro-3-methylpyridine-5-boronic acid pinacol ester represent a versatile and highly valuable building block. The presence of a chloro- leaving group, a sterically directing methyl group, and a versatile boronic ester handle on the same scaffold allows for sequential, site-selective cross-coupling reactions.
This guide provides a detailed protocol and mechanistic rationale for the Suzuki-Miyaura cross-coupling of this specific substrate. We will delve into the critical parameters, explain the reasoning behind the choice of reagents, and offer a robust starting point for researchers looking to incorporate this building block into their synthetic campaigns. The protocol is designed to be a self-validating system, with built-in logic for troubleshooting and optimization.
The Mechanism: Overcoming the Challenges of 2-Chloropyridine Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, but its application to heteroaryl chlorides, particularly electron-deficient 2-chloropyridines, presents distinct challenges. The C-Cl bond is strong, and the pyridine nitrogen can coordinate to and deactivate the palladium catalyst. Overcoming these hurdles requires a carefully selected catalytic system.
The generally accepted catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the pyridine. This is often the rate-limiting step for chlorides and requires an electron-rich, bulky phosphine ligand to promote the reaction.
-
Transmetalation: The boronic ester, activated by a base, transfers its organic group (from the coupling partner) to the palladium center, displacing the halide. The base is crucial for activating the boronate to form a more nucleophilic "ate" complex.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.
Visualizing the Catalytic Cycle
The following diagram illustrates the fundamental steps of the Suzuki-Miyaura catalytic cycle.
Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Chloro-3-methylpyridine-5-boronic acid pinacol ester
<
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3][4][5] This powerful transformation is widely utilized in the pharmaceutical, agrochemical, and materials science industries for the construction of complex molecular architectures, particularly biaryl and heteroaryl structures.[3][6][7][8][9] This guide provides a detailed technical overview and field-proven protocols for the palladium-catalyzed Suzuki-Miyaura coupling of a challenging substrate: 2-Chloro-3-methylpyridine-5-boronic acid pinacol ester.
The presence of a chloro-substituted pyridine ring introduces specific electronic and steric challenges that necessitate careful selection of the catalytic system. Chloroarenes are generally less reactive than their bromo or iodo counterparts in the rate-determining oxidative addition step of the catalytic cycle.[6][10][11] Furthermore, the pyridine nitrogen can potentially coordinate to the palladium center, leading to catalyst inhibition.[12] This document will address these challenges by providing a comprehensive analysis of catalyst and ligand selection, reaction optimization, and detailed experimental procedures.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a three-step catalytic cycle.[1][10][13][14][15] Understanding this cycle is crucial for rational catalyst selection and troubleshooting.
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (2-Chloro-3-methylpyridine) to a Pd(0) complex, forming a Pd(II) species.[1][10][14] This is often the rate-limiting step, especially with less reactive aryl chlorides.[10]
-
Transmetalation: In this step, the organic group from the organoboron reagent (the boronic acid pinacol ester) is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic ester.[1][10]
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium(II) complex, regenerating the active Pd(0) catalyst.[1][10][13][14]
Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Cross-Coupling Reaction.[16]
Catalyst and Ligand Selection: The Key to Success
The choice of palladium source and, more critically, the supporting ligand is paramount for achieving high yields and reaction efficiency, particularly with challenging substrates like 2-chloro-3-methylpyridine.
Palladium Precatalysts
While various Pd(0) and Pd(II) sources can be used, modern cross-coupling chemistry often favors the use of well-defined "precatalysts". These are typically air- and moisture-stable Pd(II) complexes that are readily reduced in situ to the active Pd(0) species.[17] This approach offers improved reproducibility and catalyst activity.[17][18] Third-generation Buchwald precatalysts, such as tBuXPhos Pd G3, are highly recommended for their stability and rapid generation of the active monoligated Pd(0) species.[17]
The Critical Role of Ligands
For the coupling of heteroaryl chlorides, the use of bulky, electron-rich phosphine ligands is essential.[2][6][8][15][19][20] These ligands facilitate the challenging oxidative addition step and promote the desired reductive elimination.[10][19][20]
-
Buchwald-type Biaryl Phosphine Ligands: Ligands such as XPhos, SPhos, and RuPhos have proven to be exceptionally effective for the Suzuki-Miyaura coupling of aryl and heteroaryl chlorides.[8][21][22][23] Their steric bulk and electron-donating properties stabilize the catalytically active monoligated Pd(0) species.[24]
-
Other Effective Ligands: Trialkylphosphines like tricyclohexylphosphine (PCy₃) and tri-tert-butylphosphine (P(t-Bu)₃) are also known to be effective for coupling aryl chlorides.[2][4]
| Ligand | Key Features | Recommended For |
| XPhos | Bulky, electron-rich biaryl phosphine.[22] | General purpose for challenging aryl and heteroaryl chlorides.[22][23] |
| SPhos | Similar to XPhos, often provides complementary reactivity. | Screening in parallel with XPhos is recommended. |
| RuPhos | Another effective biaryl phosphine ligand. | Useful for a broad range of substrates.[21] |
| PCy₃ | Strong electron-donating trialkylphosphine.[2] | Can be effective for electron-rich and neutral aryl chlorides.[2] |
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required for specific coupling partners.
Protocol 1: General Screening Conditions
This protocol is designed for initial screening of catalysts and reaction conditions.
Materials:
-
This compound
-
Aryl or heteroaryl halide (coupling partner)
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
Ligand (if not using a precatalyst with an integrated ligand)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
-
Degassed water
Procedure:
-
To a dry Schlenk tube or microwave vial under an inert atmosphere (e.g., Argon or Nitrogen), add the this compound (1.2 equiv.), the aryl/heteroaryl halide (1.0 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium precatalyst (1-2 mol%).
-
Add the anhydrous solvent (to achieve a concentration of ~0.1 M with respect to the limiting reagent). For many Suzuki couplings, a mixture of an organic solvent and water (e.g., Dioxane/water 4:1) can be beneficial.[25]
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.[26]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[26]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Optimized Conditions for Challenging Couplings
For particularly difficult couplings, the following modifications may improve the outcome:
-
Higher Catalyst Loading: Increase the catalyst loading to 3-5 mol%.
-
Alternative Bases: Consider stronger bases like Cs₂CO₃ or the use of fluoride sources like KF.
-
Anhydrous Conditions: For some substrates, strictly anhydrous conditions can be beneficial.[27]
-
Microwave Irradiation: Microwave-assisted heating can often reduce reaction times and improve yields.[23][25]
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst or ligand. | Use a fresh batch of catalyst/ligand. Consider a different precatalyst/ligand system (e.g., SPhos or RuPhos based). |
| Suboptimal base or solvent. | Screen different bases (K₃PO₄, Cs₂CO₃, K₂CO₃) and solvent systems (e.g., toluene, 2-MeTHF, with or without water). | |
| Insufficient temperature. | Gradually increase the reaction temperature, monitoring for decomposition. | |
| Protodeboronation of Boronic Ester | Presence of excess water or protic impurities. | Use anhydrous solvents and ensure reagents are dry. A slight excess of the boronic ester (1.2-1.5 equiv.) can compensate for some loss. |
| Base-mediated decomposition. | Consider a milder base or shorter reaction times. | |
| Homocoupling of Boronic Ester | Presence of oxygen. | Ensure the reaction is performed under a strictly inert atmosphere. Degas all solvents thoroughly.[15] |
| Use of a Pd(II) source without a reducing agent. | Precatalysts are designed to mitigate this, but ensuring proper activation is key. |
Conclusion
The palladium-catalyzed Suzuki-Miyaura coupling of this compound is a challenging yet highly valuable transformation. Success hinges on the rational selection of a suitable palladium precatalyst and a bulky, electron-rich phosphine ligand. By following the detailed protocols and troubleshooting guidance provided in this document, researchers and drug development professionals can effectively navigate the complexities of this reaction to synthesize novel and valuable chemical entities.
References
- 1. youtube.com [youtube.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Yoneda Labs [yonedalabs.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. nasc.ac.in [nasc.ac.in]
- 24. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Optimal Base Selection in the Suzuki-Miyaura Coupling of 2-Chloro-3-methylpyridine-5-boronic acid pinacol ester
For: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Nuances of Heteroaromatic Suzuki-Miyaura Couplings
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] In the realm of pharmaceutical and materials science, the synthesis of biaryl and heteroaryl compounds is of paramount importance, and the Suzuki-Miyaura reaction is a workhorse in this endeavor.[3] However, the coupling of heteroaromatic substrates, such as the pharmaceutically relevant 2-chloro-3-methylpyridine-5-boronic acid pinacol ester, presents a unique set of challenges. The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.[4] Furthermore, the electron-deficient nature of the pyridine ring can influence the reactivity of the C-Cl bond, making the selection of appropriate reaction conditions, particularly the base, a critical determinant of success.[5]
This application note provides a comprehensive guide to the rational selection of a base for the Suzuki-Miyaura coupling of this compound. We will delve into the multifaceted role of the base in the catalytic cycle, offer a comparative analysis of commonly employed bases, and provide a detailed protocol for a systematic base screening study to empower researchers to optimize their synthetic outcomes.
The Pivotal Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The choice of base in a Suzuki-Miyaura reaction is far from trivial; it is a critical parameter that profoundly influences the reaction rate, yield, and selectivity.[6] The base participates in several key steps of the catalytic cycle, and its functions are multifaceted.[1][7]
A generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is depicted below.[5][8]
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
The primary roles of the base include:
-
Activation of the Organoboron Species: The base reacts with the boronic acid or its ester to form a more nucleophilic "ate" complex (boronate).[1][9][10] This step is crucial for facilitating the transmetalation of the organic group from boron to the palladium center.[7][8]
-
Facilitation of the Transmetalation Step: The boronate complex is significantly more reactive towards the palladium(II) intermediate than the neutral boronic acid/ester, thereby accelerating the rate-determining transmetalation step.[11]
-
Regeneration of the Catalyst: The base can also play a role in the reductive elimination step and the overall turnover of the palladium catalyst.[7]
However, an inappropriate choice of base can lead to undesirable side reactions such as:
-
Protodeborylation: Strong bases can promote the cleavage of the C-B bond of the boronic ester, leading to the formation of the corresponding protonated arene and reducing the yield of the desired cross-coupled product.[5]
-
Catalyst Deactivation: Certain bases can interact unfavorably with the palladium catalyst, leading to the formation of inactive palladium species (palladium black).[12]
-
Hydrolysis of the Pinacol Ester: In the presence of water and a strong base, the pinacol ester can be hydrolyzed to the corresponding boronic acid. While boronic acids are also active in Suzuki couplings, the in-situ formation can sometimes complicate reaction kinetics and purification.[5]
Comparative Analysis of Common Bases for Coupling with this compound
The selection of an optimal base is highly dependent on the specific substrates, catalyst system, and solvent employed. For the coupling of an electron-deficient heteroaryl chloride like 2-chloro-3-methylpyridine, a careful balance of basicity and solubility is required. Below is a comparative analysis of commonly used bases.
| Base Class | Examples | Basicity | Solubility | Advantages | Disadvantages & Considerations |
| Carbonates | K₂CO₃, Cs₂CO₃, Na₂CO₃ | Moderate | Generally soluble in aqueous/polar organic mixtures | Readily available, cost-effective, and often provide a good balance of reactivity and selectivity.[6] Cs₂CO₃ is more soluble in organic solvents and can be more effective than K₂CO₃.[13][14] | Can be less effective for challenging couplings requiring stronger activation. Reaction rates can be slower compared to stronger bases. |
| Phosphates | K₃PO₄ | Stronger than carbonates | Soluble in aqueous/polar organic mixtures | Often highly effective for coupling of aryl chlorides and heteroaryl chlorides.[2] Can promote faster reaction rates. | Can be more prone to promoting side reactions like protodeborylation if not carefully controlled. |
| Hydroxides | NaOH, KOH | Strong | Highly soluble in aqueous solutions | Can be very effective in promoting the reaction, especially in aqueous media.[6] | High basicity can lead to catalyst decomposition and hydrolysis of the pinacol ester.[6] Careful control of stoichiometry and temperature is crucial. |
| Alkoxides | NaOtBu, KOtBu, LiOtBu | Very Strong | Soluble in organic solvents | Highly effective for activating less reactive aryl chlorides. Often used in anhydrous conditions. | Can readily promote protodeborylation and other side reactions.[5] Compatibility with functional groups on the substrates must be considered. |
| Fluorides | KF, CsF | Weak | Sparingly soluble in organic solvents | Can be effective in activating boronic acids through a different mechanism involving fluoride-boron interaction. Useful for base-sensitive substrates. | Often requires higher temperatures and longer reaction times. |
| Organic Bases | DBU, DIPEA | Moderate to Strong | Soluble in organic solvents | Can be used in homogeneous, anhydrous conditions.[15][16] Useful for substrates with base-sensitive functional groups. | Can sometimes act as ligands and inhibit the catalyst.[15] Their role can be complex and substrate-dependent. |
Decision-Making Workflow for Base Selection
The following diagram illustrates a logical workflow for selecting an appropriate base for the Suzuki-Miyaura coupling of this compound.
Figure 2: A decision-making workflow for base selection.
Detailed Experimental Protocol: Systematic Base Screening
This protocol outlines a systematic approach to screen various bases to identify the optimal conditions for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide partner.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Bases to be screened (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, KOtBu, DBU) (2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene, THF)
-
Inert gas (Argon or Nitrogen)
-
Reaction vials with stir bars
-
Heating block or oil bath
-
TLC plates and developing chamber
-
GC-MS or LC-MS for analysis
Procedure:
-
Preparation of Reaction Vials: In a glovebox or under a stream of inert gas, add the this compound, aryl bromide, and palladium catalyst to a series of labeled reaction vials.
-
Addition of Base: To each vial, add the designated base. Ensure accurate weighing of each base.
-
Addition of Solvent: Add the chosen solvent to each vial to a consistent concentration (e.g., 0.1 M).
-
Reaction Setup: Seal the vials and place them in a pre-heated heating block or oil bath set to the desired temperature (e.g., 80-100 °C).
-
Reaction Monitoring: Monitor the progress of each reaction at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS. Note the consumption of starting materials and the formation of the desired product and any byproducts.
-
Work-up and Analysis: Once the reactions are complete or have reached a plateau, cool the vials to room temperature. Quench the reactions with water and extract the organic components with a suitable solvent (e.g., ethyl acetate). Analyze the crude product mixture by GC-MS or LC-MS to determine the relative conversion and yield for each base.
-
Optimization: Based on the results of the initial screen, further optimization of the best-performing base can be carried out by varying the stoichiometry, temperature, and reaction time.
Conclusion and Future Perspectives
The selection of an appropriate base is a critical parameter for the successful Suzuki-Miyaura cross-coupling of this compound. A systematic approach, beginning with a fundamental understanding of the role of the base and followed by a well-designed screening protocol, is essential for achieving high yields and minimizing side reactions. While inorganic bases like carbonates and phosphates are often a good starting point, the exploration of alkoxides and organic bases under specific conditions can unlock higher reactivity for challenging substrates. As the demand for complex heteroaromatic molecules continues to grow, the development of robust and predictable methodologies for their synthesis, with a keen focus on the optimization of reaction parameters like the choice of base, will remain a key area of research in organic chemistry.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpcsonline.com [ijpcsonline.com]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. old.inno-chem.com.cn [old.inno-chem.com.cn]
- 14. quora.com [quora.com]
- 15. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Optimizing Solvent Selection for Reactions of 2-Chloro-3-methylpyridine-5-boronic acid pinacol ester
Introduction: A Versatile Building Block for Modern Synthesis
2-Chloro-3-methylpyridine-5-boronic acid pinacol ester is a key heterocyclic building block in contemporary organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its structure, featuring a reactive boronic ester and a chloro-leaving group on a pyridine scaffold, makes it an ideal participant in palladium-catalyzed cross-coupling reactions. The most prominent of these is the Suzuki-Miyaura coupling, a powerful method for the formation of carbon-carbon bonds.[1] The methyl group at the 3-position and the chlorine at the 2-position of the pyridine ring introduce specific electronic and steric properties that influence its reactivity.
Bipyridine structures, which can be synthesized using this reagent, are integral to numerous biologically active molecules.[1] The successful coupling of this chloro-heteroarene is crucial for the efficient construction of complex molecular architectures. However, the reactivity of 2-chloropyridines in such reactions can be challenging and is highly dependent on the chosen reaction conditions, with the solvent playing a pivotal role in determining the reaction's success, yield, and selectivity.[1] This document provides an in-depth guide to understanding and optimizing solvent effects in reactions involving this compound.
The Suzuki-Miyaura Reaction: A Mechanistic Overview
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)–C(sp²) bonds. The reaction proceeds via a catalytic cycle involving a palladium catalyst, a base, and a suitable solvent.[2] The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 2-chloro-3-methylpyridine moiety, forming a Pd(II) complex. The electron-deficient nature of the pyridine ring facilitates this step.
-
Transmetalation: In the presence of a base, the boronic acid pinacol ester is activated, ultimately forming a boronate species. This species then transfers the pyridyl group to the palladium center, displacing the chloride.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final biaryl product, regenerating the catalytically active Pd(0) species, which re-enters the catalytic cycle.[1]
The choice of solvent profoundly influences each of these steps, affecting catalyst solubility, the rate of the elementary steps, and the stability of intermediates.[3]
Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
The Critical Role of the Solvent
The solvent is not merely an inert medium but an active participant that can dictate the outcome of the reaction. Its properties, such as polarity, proticity, and coordinating ability, influence the solubility of reagents, the stability of the catalyst, and the rates of the individual steps in the catalytic cycle.[3]
Solvent Classes and Their Impact:
-
Aprotic Polar Solvents (e.g., DMF, DMAc, NMP): These solvents are excellent at dissolving both organic substrates and inorganic salts (like the base).[2] Their high polarity can stabilize charged intermediates and transition states, potentially accelerating the reaction. However, they can also coordinate with the palladium center, which can either be beneficial or detrimental depending on the specific catalytic system.
-
Ethereal Solvents (e.g., 1,4-Dioxane, THF, 2-MeTHF): These are among the most commonly used solvents for Suzuki-Miyaura reactions.[4] They offer good solubility for the organic reagents and the palladium catalyst. 1,4-Dioxane, often used with a small amount of water, is a frequent choice for coupling chloropyridines.[1]
-
Aromatic Solvents (e.g., Toluene, Xylenes): These nonpolar solvents are also effective for Suzuki couplings. They are less likely to coordinate strongly with the palladium catalyst, which can be advantageous in certain cases.
-
Protic Solvents (e.g., Alcohols, Water): Water is often used as a co-solvent, particularly with ethereal solvents. It can aid in dissolving the inorganic base and facilitate the transmetalation step. However, an excess of water can lead to undesired side reactions like protodeboronation of the boronic acid ester.[5]
Illustrative Data on Solvent Effects
While specific data for this compound is not extensively published, the following table, compiled from studies on similar chloropyrimidine and chloropyridine substrates, illustrates the significant impact of solvent choice on reaction yield.
| Aryl Halide | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | THF | 60 | 24 | ~60 (LC-MS) | [6] |
| 2,4-Dichloropyrimidine | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | 60 | 24 | ~45 (LC-MS) | [6] |
| 2,4-Dichloropyrimidine | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 60 | 24 | 72 (LC-MS) | [6] |
| 2,4-Dichloropyrimidine | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Isopropanol | 60 | 24 | 64 (LC-MS) | [6] |
| Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid pinacol ester | Pd(dppf)Cl₂ | Na₃PO₄ | Toluene | 100 | - | 5 | [5] |
| Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid pinacol ester | Pd(dppf)Cl₂ | Na₃PO₄ | Toluene/H₂O (4:1) | 100 | - | 40 | [5] |
| Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid pinacol ester | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 100 | - | 39 | [5] |
| Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid pinacol ester | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O (4:1) | 100 | - | 74 | [5] |
Note: The data presented is for illustrative purposes to highlight solvent trends in related systems. Yields are highly substrate and condition-dependent.
The data suggests that for these types of heteroaryl chlorides, ethereal solvents, particularly 1,4-dioxane, often in the presence of water, provide superior results.[5][6]
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the solvent, base, and catalyst may be necessary for specific coupling partners.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling with various aryl and heteroaryl halides.
Materials:
-
This compound (1.0 equiv)
-
Aryl/Heteroaryl Halide (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, the aryl halide, potassium phosphate, palladium(II) acetate, and SPhos.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous 1,4-dioxane followed by degassed water (typically a 4:1 to 10:1 dioxane:water ratio) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[7]
Figure 2: A generalized experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: Screening Solvents for Optimal Performance
To identify the best solvent for a new reaction, a parallel screen is highly recommended.
Procedure:
-
Set up multiple small-scale reactions (e.g., in reaction vials) following the general procedure in Protocol 1.
-
In each vial, use a different solvent or solvent mixture from the list below, keeping all other parameters (reagents, stoichiometry, temperature) constant.
-
1,4-Dioxane / H₂O (5:1)
-
Toluene / H₂O (10:1)
-
2-MeTHF / H₂O (5:1)
-
DMF
-
DMAc
-
-
Run all reactions for the same amount of time (e.g., 12 hours).
-
Analyze the outcome of each reaction by LC-MS or ¹H NMR with an internal standard to determine the relative conversion and yield. This will identify the most promising solvent system for further optimization and scale-up.
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst- Inappropriate solvent or base- Low reaction temperature | - Ensure proper inert atmosphere techniques.- Screen a variety of solvents and bases (e.g., K₃PO₄, Cs₂CO₃).- Increase the reaction temperature in increments. |
| Protodeboronation | - Presence of excess water or protic impurities- Prolonged reaction time | - Use anhydrous solvents and degas thoroughly.- Minimize the amount of water as a co-solvent.- Monitor the reaction and stop it once the starting material is consumed. |
| Homocoupling of Boronic Ester | - Presence of oxygen- Suboptimal catalyst/ligand choice | - Thoroughly degas all solvents and the reaction mixture.- Use a slight excess of the aryl halide (e.g., 1.1 equivalents).- Screen alternative phosphine ligands. |
Conclusion
The choice of solvent is a critical parameter for the successful application of this compound in Suzuki-Miyaura cross-coupling reactions. While ethereal solvents such as 1,4-dioxane, often in combination with water, are a reliable starting point, empirical screening is essential for optimizing the reaction for specific substrates. A systematic approach to solvent selection, coupled with careful control of the reaction atmosphere and stoichiometry, will enable researchers to fully exploit the synthetic potential of this versatile building block.
References
- 1. benchchem.com [benchchem.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Large-Scale Synthesis of 2-Chloro-3-methylpyridine-5-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide to the large-scale synthesis of 2-Chloro-3-methylpyridine-5-boronic acid pinacol ester, a critical building block in modern medicinal chemistry and drug development. Pyridine-based boronic esters are instrumental in the construction of complex molecular architectures, primarily through Suzuki-Miyaura cross-coupling reactions.[1][2] This guide moves beyond a simple recitation of steps to provide a deep dive into the process chemistry, offering insights into reaction mechanisms, process optimization, and robust analytical quality control. The protocols described herein are designed to be self-validating, ensuring reproducibility and scalability for researchers in both academic and industrial settings.
Introduction: The Strategic Importance of a Versatile Building Block
This compound is a heterocyclic compound of significant interest in the synthesis of active pharmaceutical ingredients (APIs).[3] Its structure, featuring a substituted pyridine ring, is a common motif in a wide array of therapeutic agents. The boronic acid pinacol ester functionality allows for facile and efficient carbon-carbon bond formation with aryl or heteroaryl halides via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][4] This reaction is a cornerstone of modern drug discovery, enabling the modular assembly of complex molecules.[5]
The pinacol ester form of the boronic acid offers several advantages over the free boronic acid, including enhanced stability, easier handling, and improved solubility in organic solvents, which are particularly beneficial for large-scale production and purification.[6] This guide will focus on the practical aspects of producing this key intermediate on a large scale, addressing the common challenges and providing robust solutions.
Synthetic Strategy: The Miyaura Borylation
The most common and scalable method for the synthesis of aryl and heteroaryl boronic esters is the Miyaura borylation reaction.[7] This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl or heteroaryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[7]
Reaction Mechanism and Rationale
The catalytic cycle of the Miyaura borylation generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
Caption: Catalytic cycle of the Miyaura borylation reaction.
The choice of catalyst, ligand, base, and solvent are critical for a successful and efficient large-scale synthesis. For heteroaryl halides, phosphine ligands such as XPhos are often employed to enhance catalyst activity and stability.[5] Potassium acetate (KOAc) is a commonly used base that is mild enough to prevent significant hydrolysis of the boronic ester product.[7]
Large-Scale Synthesis Protocol
This protocol is designed for the synthesis of this compound from 2-chloro-5-bromo-3-methylpyridine.
Materials and Equipment
| Reagent/Equipment | Grade | Supplier | Notes |
| 2-Chloro-5-bromo-3-methylpyridine | ≥98% | Commercial Source | Starting material. |
| Bis(pinacolato)diboron (B₂pin₂) | ≥98% | Commercial Source | Boron source. |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Catalyst Grade | Commercial Source | Palladium catalyst. |
| Potassium Acetate (KOAc) | Anhydrous | Commercial Source | Base. |
| 1,4-Dioxane | Anhydrous | Commercial Source | Solvent. |
| Toluene | ACS Grade | Commercial Source | For workup. |
| Brine | Saturated NaCl solution | In-house preparation | For workup. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial Source | Drying agent. |
| Celite® | --- | Commercial Source | Filtration aid. |
| Glass-lined Reactor | --- | --- | Appropriate for the scale. |
| Mechanical Stirrer | --- | --- | --- |
| Nitrogen Inlet/Outlet | --- | --- | To maintain an inert atmosphere. |
| Temperature Probe | --- | --- | --- |
| Heating/Cooling Mantle | --- | --- | --- |
| Rotary Evaporator | --- | --- | For solvent removal. |
Experimental Procedure
Safety First: This procedure should be carried out in a well-ventilated fume hood.[8] Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.[9][10] All glassware should be oven-dried prior to use.
-
Reactor Setup: Assemble a clean, dry, glass-lined reactor equipped with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet/outlet.
-
Inert Atmosphere: Purge the reactor with nitrogen for at least 30 minutes to ensure an inert atmosphere.
-
Reagent Charging: To the reactor, add 2-chloro-5-bromo-3-methylpyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Catalyst Addition: In a separate flask under nitrogen, weigh [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 eq) and add it to the reactor.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5-10 volumes relative to the starting material) to the reactor.
-
Reaction: Begin stirring and heat the reaction mixture to 80-90 °C. Monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 12-24 hours.
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts. Wash the filter cake with toluene.
-
Workup: Combine the filtrate and washes in a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by column chromatography on silica gel.
Process Optimization and Troubleshooting
| Parameter | Recommendation | Rationale | Troubleshooting |
| Catalyst Loading | 1-3 mol% | Balances reaction rate and cost. Lowering catalyst loading is a key goal in process optimization.[5] | Incomplete reaction: Increase catalyst loading or try a different catalyst/ligand system. |
| Base | Anhydrous KOAc | Mild base that minimizes side reactions and product hydrolysis.[7] | Low yield: Ensure the base is anhydrous. Other bases like K₃PO₄ can be explored. |
| Solvent | Anhydrous 1,4-Dioxane or Toluene | Good solubility for reagents and compatible with the reaction conditions. | Sluggish reaction: Ensure the solvent is anhydrous. |
| Temperature | 80-100 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. | Decomposition: If product degradation is observed, lower the reaction temperature. |
| Inert Atmosphere | Nitrogen or Argon | The palladium catalyst is sensitive to oxygen.[11][12] | Low conversion/catalyst deactivation: Ensure a robust inert atmosphere is maintained throughout the process. |
Analytical Characterization
Rigorous analytical testing is crucial to ensure the quality and purity of the final product.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing purity and monitoring reaction progress. Due to the potential for on-column hydrolysis of the pinacol ester, specific HPLC conditions are required.[13][14]
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., Waters XTerra MS C18)[13] |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | A suitable gradient to achieve separation. |
| Detector | UV at an appropriate wavelength (e.g., 254 nm) |
| Injection Volume | 5-10 µL |
| Flow Rate | 1.0 mL/min |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for structural confirmation.
-
¹H NMR: Expect characteristic signals for the pyridine ring protons, the methyl group, and the pinacol methyl groups.
-
¹¹B NMR: A single peak in the expected region for a tetracoordinate boron atom confirms the formation of the boronic ester.[15]
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the product. Electrospray ionization (ESI) is a suitable technique.
Safety and Handling
Boronic acid pinacol esters should be handled with care.[8]
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.[16]
-
Ventilation: Work in a well-ventilated area or a fume hood.[8]
-
Storage: Store in a cool, dry, well-ventilated place away from incompatible materials.[9] Keep containers tightly closed.[10]
-
Spills: In case of a spill, absorb with an inert material and dispose of it as chemical waste.[16]
Workflow Diagram
Caption: Overall workflow for the synthesis and quality control.
Conclusion
The large-scale synthesis of this compound via the Miyaura borylation is a robust and scalable process. Careful control of reaction parameters, particularly the exclusion of oxygen and water, is critical for achieving high yields and purity. The analytical methods outlined in this guide provide a framework for ensuring the quality of this important synthetic intermediate. By understanding the underlying chemistry and potential challenges, researchers and drug development professionals can confidently produce this valuable building block for their synthetic endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. medium.com [medium.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Miyaura Borylation Reaction [organic-chemistry.org]
- 8. chemicalbook.com [chemicalbook.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. aksci.com [aksci.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 2-Chloro-3-methylpyridine-5-boronic acid pinacol ester with Aryl Halides
Introduction: The Strategic Importance of Pyridyl-Aryl Scaffolds
The construction of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. Among the myriad of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction has emerged as a preeminent tool due to its operational simplicity, broad functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[1][2][3] This application note provides a detailed guide to the cross-coupling of 2-Chloro-3-methylpyridine-5-boronic acid pinacol ester with a range of aryl halides. The resulting 3-methyl-5-arylpyridine core is a privileged scaffold found in numerous biologically active molecules, making this transformation highly relevant to researchers in drug discovery and medicinal chemistry.[4][5][6]
While incredibly powerful, the Suzuki-Miyaura coupling of heteroaryl chlorides, especially electron-deficient substrates like 2-chloropyridines, presents unique challenges. The inherent electronic properties of the pyridine ring can lead to catalyst inhibition and the carbon-chlorine bond's relative inertness necessitates carefully optimized catalytic systems to achieve efficient oxidative addition.[1][3][7][8] This guide will delve into the mechanistic underpinnings of this reaction, provide field-proven protocols, and offer insights into overcoming common hurdles, thereby empowering researchers to confidently and successfully employ this critical transformation.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[9][10][11] Understanding this cycle is paramount for rational optimization and troubleshooting. The three key steps are:
-
Oxidative Addition: The cycle commences with the insertion of the active Pd(0) catalyst into the carbon-halide bond of the aryl halide.[1][9][11] This is often the rate-limiting step, particularly with less reactive aryl chlorides.[3][7] The use of electron-rich and sterically bulky phosphine ligands is crucial here, as they enhance the electron density on the palladium center, facilitating the cleavage of the C-Cl bond.[7][12]
-
Transmetalation: Following oxidative addition, the organoboron reagent (in this case, this compound) undergoes transmetalation with the Pd(II) complex. This step requires the presence of a base, which activates the boronic ester to form a more nucleophilic boronate species, facilitating the transfer of the pyridyl group to the palladium center.[9][11][13]
-
Reductive Elimination: The final step is the reductive elimination of the newly formed biaryl product from the Pd(II) complex. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[9][10][11]
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
General Considerations and Reagent Handling
-
Inert Atmosphere: The active Pd(0) species is sensitive to oxygen.[7] All reactions should be set up under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
-
Solvent Degassing: Solvents should be thoroughly degassed prior to use to remove dissolved oxygen. This can be achieved by sparging with an inert gas for 20-30 minutes or through several freeze-pump-thaw cycles.[7]
-
Reagent Purity: The purity of the reagents, particularly the boronic ester and the aryl halide, is critical for achieving high yields. The base should be finely powdered and stored in a desiccator.
Protocol 1: General Procedure for the Cross-Coupling of this compound with Aryl Bromides
This protocol is a robust starting point for coupling with generally more reactive aryl bromides.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), tribasic
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.2 mmol, 1.2 eq), the aryl bromide (1.0 mmol, 1.0 eq), and potassium phosphate (2.0 mmol, 2.0 eq).
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.
-
Seal the Schlenk flask with a septum, and evacuate and backfill with nitrogen or argon three times.
-
Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-methyl-5-arylpyridine.
Protocol 2: Optimized Conditions for Challenging Aryl Chlorides
Aryl chlorides are less reactive than their bromide counterparts and often require a more potent catalytic system and stronger bases.[3][7]
Materials:
-
This compound
-
Aryl chloride
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
tert-Amyl alcohol (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.5 mmol, 1.5 eq), the aryl chloride (1.0 mmol, 1.0 eq), cesium carbonate (2.0 mmol, 2.0 eq), Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), and XPhos (0.02 mmol, 2 mol%).
-
Seal the tube with a Teflon screw cap, and evacuate and backfill with argon three times.
-
Add anhydrous tert-amyl alcohol (3 mL) via syringe.
-
Place the tube in a preheated oil bath or heating block at 110 °C and stir vigorously for 18-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Figure 2. A generalized experimental workflow for Suzuki-Miyaura cross-coupling.
Data Summary: Catalyst and Condition Screening
The choice of catalyst, ligand, base, and solvent is critical for a successful coupling reaction. The following table provides a summary of common starting points for optimization when coupling with this compound.
| Aryl Halide Type | Palladium Source (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Expected Outcome |
| Electron-rich Aryl Bromide | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | Good to excellent yields. |
| Electron-neutral Aryl Bromide | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | High yields are typical. |
| Electron-poor Aryl Bromide | Pd(OAc)₂ (1-2) | SPhos (2-4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90-100 | Generally high-yielding. |
| Electron-rich Aryl Chloride | Pd₂(dba)₃ (1-2) | XPhos (2-4) | Cs₂CO₃ (2) | t-Amyl Alcohol | 110 | Challenging, requires robust system. |
| Electron-poor Aryl Chloride | PdCl₂(Amphos)₂ (1) | (Amphos) | K₂CO₃ (1.5) | Toluene/H₂O | 90-100 | Good yields with specialized catalysts.[4] |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst (oxygen exposure). - Ineffective base or solvent system. - Low reaction temperature. | - Ensure rigorous inert atmosphere and degassed solvents.[7] - Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane, Toluene, t-Amyl alcohol). - Increase reaction temperature in 10 °C increments. |
| Protodeboronation of Boronic Ester | - Presence of excess water. - Prolonged reaction times at high temperatures. | - Use anhydrous solvents or a carefully controlled amount of water. - Monitor the reaction closely and stop it once the starting material is consumed. - Consider using a weaker base. |
| Homocoupling of Boronic Ester | - Oxygen contamination. | - Thoroughly degas the reaction mixture and maintain a strict inert atmosphere. |
| Dehalogenation of Aryl Halide | - Catalyst system favors dehalogenation over cross-coupling. | - Screen different ligands; sometimes less bulky ligands can mitigate this side reaction. - Optimize the base and temperature. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound with aryl halides is a powerful method for the synthesis of valuable 3-methyl-5-arylpyridine derivatives. Success hinges on a clear understanding of the reaction mechanism and careful selection of the catalyst system, base, and solvent to match the reactivity of the aryl halide coupling partner. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to effectively implement and optimize this transformation, paving the way for advancements in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. organicreactions.org [organicreactions.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules | Journal of Medical Science [jms.ump.edu.pl]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
Application Note: Mechanistic Insights and Protocols for the Suzuki-Miyaura Coupling of 2-Chloro-3-methylpyridine-5-boronic Acid Pinacol Ester
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This application note provides a detailed examination of the reaction mechanism as it applies to the coupling of 2-Chloro-3-methylpyridine-5-boronic acid pinacol ester, a common building block in medicinal chemistry. We will explore the nuances of activating a heteroaromatic chloride, the role of the boronic ester in the catalytic cycle, and the critical experimental parameters that govern success. This guide synthesizes mechanistic theory with practical, field-proven protocols to empower researchers in leveraging this powerful transformation.
Introduction: The Challenge and Utility of Pyridyl Scaffolds
Pyridyl moieties are ubiquitous in pharmaceuticals and agrochemicals due to their unique electronic properties and ability to engage in hydrogen bonding. The Suzuki-Miyaura reaction provides a direct and modular route to construct complex biaryl and heteroaryl-aryl structures.[2] However, the coupling of heteroaromatic chlorides like 2-Chloro-3-methylpyridine presents specific challenges. The C(sp²)-Cl bond is significantly stronger and less reactive towards oxidative addition than its bromide or iodide counterparts, often necessitating specialized catalytic systems.[3] Furthermore, the nitrogen atom in the pyridine ring can coordinate to the palladium center, potentially deactivating the catalyst.
This document addresses these challenges by providing an in-depth look at the catalytic cycle and offering robust protocols for the successful coupling of this compound.
The Catalytic Cycle: A Step-by-Step Mechanistic Dissection
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4] The three fundamental steps are: Oxidative Addition, Transmetalation, and Reductive Elimination.[5]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Oxidative Addition: Overcoming the C-Cl Activation Barrier
This is the initial and often rate-determining step, where the active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridine.[5]
-
The Challenge: The C-Cl bond is strong, making oxidative addition energetically demanding. Simple phosphine ligands like PPh₃ are often insufficient.[6]
-
The Solution: Modern catalysts employ highly electron-donating and sterically bulky ligands.
-
Dialkylbiaryl Phosphines (e.g., XPhos, SPhos): These ligands increase the electron density on the palladium center, making it more nucleophilic and facilitating its insertion into the C-Cl bond. Their bulk promotes the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0)L species.[2][7]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium, creating robust catalysts capable of activating aryl chlorides.[8]
-
The oxidative addition initially forms a cis-palladium(II) complex, which rapidly isomerizes to the more stable trans-isomer.[6]
Transmetalation: The Role of the Base and Boronic Ester
In this step, the organic moiety is transferred from the boron atom to the palladium(II) center. This process is not spontaneous and requires activation by a base.[8][9]
-
Base-Mediated Activation: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) reacts with the boronic acid pinacol ester. While the exact mechanism is debated, two primary pathways are proposed:
-
The Boronate Pathway: The base coordinates to the empty p-orbital of the boron atom, forming a more nucleophilic tetracoordinate "ate" complex, [Ar-B(pin)(Base)]⁻. This complex then readily transfers its aryl group to the palladium center.[10]
-
The Oxo-Palladium Pathway: The base (often a hydroxide from trace water or an alkoxide) first displaces the chloride on the palladium complex (L₂Pd(Ar¹)Cl) to form a palladium-hydroxo or palladium-alkoxo species (L₂Pd(Ar¹)(OH/OR)). This intermediate is more electrophilic and reacts with the neutral boronic ester.[6][10]
-
Recent studies have shown that boronic esters can undergo transmetalation directly without prior hydrolysis to the corresponding boronic acid, which is crucial for reactions run under anhydrous conditions.[11][12] The choice of base is critical; stronger, more oxophilic bases like phosphates and hydroxides are often more effective than weaker carbonates for challenging couplings.
Reductive Elimination: Forging the New C-C Bond
This is the final, product-forming step. The two organic groups on the palladium(II) complex must be in a cis orientation to each other to be eliminated. The trans-complex formed after transmetalation must therefore isomerize back to a cis-complex. The two organic fragments are then expelled, forming the new C-C bond and regenerating the active Pd(0)L₂ catalyst, which re-enters the catalytic cycle.[5][9][13] This step is typically fast and irreversible.
Optimizing the Reaction: A Guide to Key Parameters
Success in coupling 2-chloro-3-methylpyridine hinges on the careful selection of four key components.
| Parameter | Choice & Rationale | Typical Conditions |
| Palladium Pre-catalyst | Pd(OAc)₂, Pd₂(dba)₃ are common sources of Pd(0). Pre-formed palladacycle pre-catalysts (e.g., XPhos Pd G3) offer higher stability and activity, ensuring efficient generation of the active catalyst.[2] | 1-5 mol % |
| Ligand | Crucial for C-Cl activation. Electron-rich, bulky monophosphines (e.g., XPhos, RuPhos, SPhos) or NHCs (e.g., IPr) are required.[14][15] The ligand stabilizes the Pd(0) state and accelerates oxidative addition. | Ligand:Pd ratio of 2:1 to 4:1 |
| Base | K₃PO₄ or K₂CO₃ are effective. K₃PO₄ is often superior for aryl chlorides. Cs₂CO₃ is stronger but more expensive. The base must be strong enough to facilitate transmetalation but not so strong as to cause substrate degradation.[4][16] | 2.0 - 3.0 equivalents |
| Solvent | Aprotic polar solvents like 1,4-Dioxane, THF, or Toluene are standard. Often, a small amount of water is added to help solubilize the inorganic base and facilitate the formation of hydroxo-palladium species, which can accelerate transmetalation.[4][13] | Anhydrous or with 5-10% v/v water |
| Temperature | Higher temperatures are generally required for aryl chlorides to overcome the activation energy of the oxidative addition step. | 80 - 110 °C |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for the coupling of this compound with a generic aryl bromide.
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents are flammable and/or toxic.
Caption: A standard experimental workflow for a Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
Reagent Preparation:
-
This compound (1.0 equiv., e.g., 0.5 mmol, 134.8 mg)
-
Aryl Halide (e.g., 4-Bromoanisole) (1.1 equiv., 0.55 mmol, 102.8 mg)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv., 0.01 mmol, 2.2 mg)
-
XPhos (0.04 equiv., 0.02 mmol, 9.5 mg)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv., 1.0 mmol, 212.3 mg)
-
1,4-Dioxane/H₂O (10:1 mixture, 5.5 mL), degassed by sparging with argon for 30 minutes.
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the boronic ester, aryl halide, K₃PO₄, Pd(OAc)₂, and XPhos.
-
Seal the flask with a rubber septum or screw cap.
-
Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
-
Reaction Execution:
-
Using a syringe, add the degassed 1,4-dioxane/H₂O solvent mixture to the flask.
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction vigorously for 4-16 hours.
-
-
Monitoring:
-
Periodically take small aliquots from the reaction mixture via syringe.
-
Dilute the aliquot with ethyl acetate and filter through a small plug of silica.
-
Analyze by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the consumption of the starting materials.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers in a separatory funnel. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure coupled product.
-
-
Characterization:
-
Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly enabling yet challenging transformation. A deep understanding of the catalytic cycle—particularly the critical oxidative addition and transmetalation steps—is paramount for success. By selecting robust catalytic systems featuring electron-rich, bulky ligands and optimizing the choice of base and solvent, researchers can reliably overcome the inherent low reactivity of the heteroaromatic chloride. The protocols and mechanistic insights provided herein serve as a comprehensive guide for scientists in drug discovery and materials science to effectively utilize this powerful synthetic tool.
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction | IDEALS [ideals.illinois.edu]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with 2-Chloro-3-methylpyridine-5-boronic acid pinacol ester
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the Suzuki-Miyaura coupling, specifically involving the sterically hindered and electronically demanding substrate, 2-Chloro-3-methylpyridine-5-boronic acid pinacol ester. As your dedicated application scientist, my goal is to provide not just solutions, but a foundational understanding of the reaction's intricacies to empower your experimental design and accelerate your research.
This document moves beyond generic advice, offering a structured, in-depth analysis of common failure modes and a logical framework for systematic optimization. We will delve into the causality behind each experimental choice, ensuring every recommendation is grounded in established mechanistic principles.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial queries.
Question 1: I'm getting very low to no yield with my 2-Chloro-3-methylpyridine substrate. What is the most likely reason?
Answer: The primary culprit is almost always inefficient oxidative addition . The Carbon-Chlorine (C-Cl) bond in 2-chloropyridines is significantly stronger and less reactive than corresponding C-Br or C-I bonds.[1][2] This initial, rate-limiting step of the catalytic cycle requires a highly active palladium catalyst to proceed efficiently. Standard conditions, such as those using Pd(PPh₃)₄, are often insufficient for this challenging substrate.[3] Furthermore, the pyridine nitrogen can coordinate to the palladium center, acting as a catalyst poison and impeding its activity.[3]
Question 2: What is the best "go-to" set of starting conditions for this specific coupling?
Answer: For a challenging heteroaryl chloride, you must employ a state-of-the-art catalyst system. A robust starting point would be:
-
Catalyst/Ligand: Pd(OAc)₂ (2 mol%) with a bulky, electron-rich biarylphosphine ligand like SPhos or XPhos (4 mol%). These ligands are designed to accelerate oxidative addition and stabilize the catalyst.[1][3]
-
Base: Potassium phosphate (K₃PO₄), a strong inorganic base, is frequently effective in activating the boronic ester for transmetalation in difficult couplings.[3]
-
Solvent: Anhydrous 1,4-dioxane or toluene are excellent choices. A small amount of water can sometimes be beneficial, but start with anhydrous conditions to minimize protodeboronation.
-
Temperature: Begin with a temperature range of 80-110 °C.[1][3]
Question 3: I see my boronic ester starting material disappearing on TLC/LCMS, but no product is forming. What's happening?
Answer: This strongly suggests a dominant side reaction is consuming your boronic ester. The most common issue is protodeboronation , where the C-B bond is cleaved and replaced by a hydrogen atom.[1][3] This is often caused by excess water in the reaction, an inappropriate base, or prolonged heating.[1] While pinacol esters are more stable than boronic acids, they are not immune to this pathway.[3][4] Another possibility is homocoupling , where the boronic ester reacts with itself, particularly if oxygen is present in the reaction.[3][5]
Question 4: Is it necessary to use anhydrous solvents and degas the reaction?
Answer: Absolutely. For this reaction, it is critical.
-
Anhydrous Conditions: Water can promote the hydrolysis of the pinacol ester to the less stable boronic acid, which is more prone to protodeboronation.[6][7][8]
-
Degassing: Oxygen is detrimental. It can oxidize the active Pd(0) catalyst to an inactive Pd(II) state and promote the unwanted homocoupling of the boronic ester.[3][5] Thoroughly degassing your solvents and running the reaction under an inert atmosphere (Argon or Nitrogen) is mandatory for reproducibility and high yield.
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving specific experimental failures.
Problem A: Reaction Failure - Only Starting Materials Recovered
If your analysis shows primarily unreacted 2-chloro-3-methylpyridine and the boronic ester, the catalytic cycle is failing to initiate or turn over.
Potential Cause 1: Inactive Catalyst System The energy barrier for the oxidative addition of the C-Cl bond is not being overcome.
-
Solution 1.1: Screen More Active Ligands. If you are using a general-purpose ligand like PPh₃, it is likely not sufficient. Switch to a modern, bulky, and electron-rich Buchwald-type biarylphosphine ligand (e.g., SPhos, XPhos, RuPhos) or a highly active N-heterocyclic carbene (NHC) ligand (e.g., IPr).[1][3][9] These ligands promote the difficult oxidative addition step.[3]
-
Solution 1.2: Increase Temperature. The oxidative addition step is kinetically slow and benefits from higher temperatures. Incrementally increase the reaction temperature in 10 °C steps, for example, from 90 °C to 110 °C or even 120 °C, while monitoring for decomposition.[1][10]
-
Solution 1.3: Change Palladium Precursor. While Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(0) sources (after in-situ reduction), pre-formed Pd(0) catalysts like Pd(PPh₃)₄ might be less effective for unreactive chlorides.[3] Consider using a pre-catalyst that more readily generates the active LPd(0) species.
Potential Cause 2: Inappropriate Base The base is not strong enough to form the boronate complex required for the transmetalation step.[3][11]
-
Solution 2.1: Screen Stronger Bases. If a mild base like K₂CO₃ fails, switch to a stronger base. K₃PO₄ is an excellent first choice. Other strong bases like Cs₂CO₃ or even organic bases like LiOᵗBu can be effective, though they may increase side reactions.[1][3]
Problem B: Significant Side Products Observed
If your desired product is forming but is accompanied by significant impurities, the reaction conditions are promoting undesired pathways.
Potential Cause 1: Protodeboronation You will observe 3-methylpyridine as a byproduct. This is the hydrolysis of the C-B bond.[3]
-
Solution 1.1: Ensure Rigorously Anhydrous Conditions. Use freshly distilled, anhydrous solvents. Dry your glassware thoroughly. Ensure your base (especially K₃PO₄) is anhydrous.
-
Solution 1.2: Re-evaluate Base Choice. Some aqueous bases can accelerate protodeboronation.[3] Using a non-hydroxide base in an anhydrous solvent system is preferable.
-
Solution 1.3: Lower Reaction Temperature. If the coupling is proceeding but protodeboronation is competitive, lowering the temperature may slow the side reaction more than the desired reaction.[1]
Potential Cause 2: Homocoupling of the Boronic Ester You will observe a symmetrical bi-pyridine byproduct derived from the boronic ester.
-
Solution 2.1: Improve Degassing Technique. This side reaction is often promoted by residual oxygen.[3][5] Use a robust degassing method such as three freeze-pump-thaw cycles or sparging the solvent with argon for at least 30 minutes.
-
Solution 2.2: Use a Pd(0) Source. If you are using a Pd(II) precatalyst, its inefficient reduction to the active Pd(0) state can promote homocoupling.[3] Using a direct Pd(0) source or a highly efficient precatalyst system can mitigate this.[3]
Potential Cause 3: Dehalogenation of the Aryl Chloride You will observe 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine as a byproduct.
-
Solution 3.1: Optimize Ligand Choice. While bulky ligands are needed, excessively bulky or specific types of ligands can sometimes promote dehalogenation after the oxidative addition step.[1] Screening a few different classes of ligands (e.g., comparing a Buchwald ligand to an NHC ligand) may be necessary.
-
Solution 3.2: Lower Reaction Temperature. Dehalogenation pathways can have a higher activation energy than the desired coupling, so reducing the temperature can sometimes favor product formation.[1]
Part 3: Key Parameter Optimization Tables
Systematic screening is the most logical path to success. Use the following tables as a guide to optimize your reaction.
Table 1: Catalyst & Ligand System Screening Reaction Conditions: 2-Chloro-3-methylpyridine (1.0 eq), Boronic Ester (1.2 eq), K₃PO₄ (2.0 eq), Dioxane, 100 °C, 12-24h.
| Pd Source (mol%) | Ligand (mol%) | Ligand Type | Expected Efficacy & Rationale |
| Pd(OAc)₂ (2%) | SPhos (4%) | Buchwald | Excellent Starting Point. Bulky, electron-rich ligand accelerates C-Cl oxidative addition and prevents catalyst deactivation.[3] |
| Pd₂(dba)₃ (1-2%) | XPhos (2-4%) | Buchwald | Excellent Alternative. Similar advantages to SPhos, sometimes superior for specific substrates.[3] |
| Pd(OAc)₂ (2%) | RuPhos (4%) | Buchwald | Good for Heterocycles. Often shows high activity for electron-deficient heteroaryl chlorides. |
| Pd(PEPPSI)-IPr (2-3%) | (NHC Ligand) | NHC | Highly Active. N-heterocyclic carbene ligands are very robust and can be highly effective for activating C-Cl bonds.[9] |
| Pd(PPh₃)₄ (5%) | (None) | General | Low Efficacy Expected. Often fails for unreactive aryl chlorides due to slow oxidative addition.[3] |
Table 2: Base & Solvent System Screening Reaction Conditions: 2-Chloro-3-methylpyridine (1.0 eq), Boronic Ester (1.2 eq), Pd(OAc)₂/SPhos, 100 °C, 12-24h.
| Base (eq) | Solvent | Water Content | Expected Efficacy & Rationale |
| K₃PO₄ (2.0) | 1,4-Dioxane | Anhydrous | Excellent Starting Point. Strong base, provides good yields for challenging couplings.[1][3] |
| Cs₂CO₃ (2.0) | Toluene | Anhydrous | Strong Alternative. Highly effective, but more expensive. Good for difficult cases. |
| K₂CO₃ (3.0) | Dioxane/H₂O (10:1) | Aqueous | Common but Risky. A widely used base, but the aqueous conditions increase the risk of protodeboronation with this substrate.[1] |
| LiOᵗBu (2.0) | THF | Anhydrous | Very Strong Base. Can be effective but may promote side reactions due to its high reactivity.[1] |
Part 4: Visual Guides & Diagrams
Visualizing the process can clarify complex relationships and guide decision-making.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Caption: A workflow diagram for troubleshooting low yields.
Part 5: Recommended Experimental Protocol
This general procedure is a robust starting point for the Suzuki-Miyaura coupling of this compound.
Materials:
-
2-Chloro-3-methylpyridine (1.0 mmol, 1.0 equiv)
-
Aryl/heteroaryl coupling partner (boronic acid or ester, 1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 0.02 equiv)
-
SPhos (0.04 mmol, 0.04 equiv)
-
Potassium Phosphate (K₃PO₄, powder, dried, 2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 2-chloro-3-methylpyridine, the boronic ester coupling partner, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Establish Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask under high vacuum for 5-10 minutes and then backfill with an inert gas (Argon or Nitrogen). Repeat this vacuum/backfill cycle a total of three times to ensure all oxygen is removed.
-
Solvent Addition: Add the anhydrous 1,4-dioxane via syringe. The solvent should have been previously degassed by sparging with argon for 30 minutes or via three freeze-pump-thaw cycles.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block at 100 °C. Stir vigorously for the intended reaction time (typically 12-24 hours).
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under an inert atmosphere if possible) and analyzing by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then brine (1 x 10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 9. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
preventing protodeboronation of 2-Chloro-3-methylpyridine-5-boronic acid pinacol ester
Welcome to the technical support hub for 2-Chloro-3-methylpyridine-5-boronic acid pinacol ester. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile reagent, with a specific focus on preventing the common yet challenging issue of protodeboronation. Here, we synthesize mechanistic understanding with practical, field-tested solutions to help you achieve optimal results in your Suzuki-Miyaura coupling reactions.
Understanding the Challenge: Protodeboronation
Protodeboronation is a frequent and detrimental side reaction in cross-coupling chemistry, where the carbon-boron (C-B) bond of the boronic acid or ester is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This process consumes your starting material, leading to reduced yields of the desired coupled product and complicating purification.
For heteroaromatic boronic esters, especially electron-deficient systems like pyridines, this instability is often magnified.[3] The reaction is highly dependent on factors like pH, temperature, solvent, and the nature of the base used.[1][4][5]
The Mechanism of Instability
Protodeboronation can proceed through several pathways, often catalyzed by acid or base.[1] In Suzuki-Miyaura reactions, which are typically run under basic conditions, the base-catalyzed pathway is of primary concern.[4][6] This process generally involves the formation of a boronate species ([ArB(OH)₃]⁻), which then reacts with a proton source (like water) in a rate-limiting step to cleave the C-B bond.[1] For pyridine-containing boronic acids, the situation can be even more complex due to the potential formation of zwitterionic intermediates that are highly susceptible to unimolecular C-B bond fragmentation.[1]
While esterification to the pinacol derivative generally enhances stability compared to the free boronic acid by sterically shielding the boron center, it does not eliminate the risk of protodeboronation.[6][7] In fact, under certain basic aqueous conditions, the hydrolysis of the ester back to the boronic acid can be a key step in the overall protodeboronation process.[8]
Caption: Competing Suzuki-Miyaura and Protodeboronation Pathways.
Frequently Asked Questions (FAQs)
Q1: I am seeing a significant amount of 2-chloro-3-methylpyridine in my crude reaction mixture. What is happening?
A1: You are observing the product of protodeboronation. This side reaction is particularly common with electron-deficient heteroaromatic boronic esters under basic and often heated conditions typical for Suzuki-Miyaura couplings.[9] The C-B bond is being cleaved and replaced with a C-H bond from a proton source in your reaction, which is usually water.
Q2: My reaction is sluggish and I'm getting low yields. Could protodeboronation be the cause even if I don't see the side product?
A2: Yes. If the rate of protodeboronation is significant, it depletes the boronic ester faster than the desired cross-coupling can occur. This consumption of starting material directly leads to lower yields. The protodeboronated side product, 2-chloro-3-methylpyridine, is also relatively volatile and might be partially lost during workup or concentration, making it seem less abundant than it actually was in the reaction mixture.
Q3: I use anhydrous solvents. Why am I still seeing protodeboronation?
A3: True "anhydrous" conditions are difficult to achieve and maintain. Many common bases (e.g., K₂CO₃, K₃PO₄) are hygroscopic and can introduce water. Furthermore, some water is often beneficial or even necessary for the Suzuki-Miyaura catalytic cycle to proceed efficiently, as it facilitates the hydrolysis of the boronic ester to the more reactive boronic acid.[10] The key is not necessarily complete water exclusion, but careful optimization of its amount.
Q4: Does the pinacol ester protecting group always prevent protodeboronation?
A4: No. While pinacol esters offer significantly enhanced stability over their corresponding boronic acids, they are not immune to protodeboronation.[7][11] The stability they confer is kinetic; under challenging conditions (strong base, high temperature, prolonged reaction times), both hydrolysis and direct protodeboronation of the ester can still occur.[3][8]
Q5: Can my palladium catalyst or ligand choice influence the rate of protodeboronation?
A5: Absolutely. The goal is to have the rate of the desired cross-coupling reaction significantly outpace the rate of protodeboronation.[1] Using a highly active catalyst system (a suitable palladium precursor and an efficient ligand) can accelerate the productive catalytic cycle.[9] When the desired reaction is fast, the boronic ester is consumed productively before it has a chance to decompose.
Troubleshooting Guides & Recommended Protocols
If you are encountering issues with protodeboronation, follow this tiered troubleshooting workflow. Start with the simplest adjustments first.
Caption: Troubleshooting workflow for minimizing protodeboronation.
Tier 1: Reaction Condition Optimization
These are the first and simplest parameters to adjust.
-
Lower the Reaction Temperature: Higher temperatures significantly accelerate protodeboronation. If your catalyst system is sufficiently active, attempt the reaction at a lower temperature (e.g., 60-80 °C, or even room temperature for highly active catalysts).
-
Use a Milder Base: Strong bases can aggressively promote C-B bond cleavage.[9] Switching from strong bases like NaOH or KOH to milder inorganic bases is often highly effective.
| Base Comparison for Stability | | :--- | :--- | | Base Type | Recommendation & Rationale | | Strong (NaOH, KOH, NaOtBu) | Avoid. High basicity promotes rapid hydrolysis and protodeboronation. | | Moderate (K₂CO₃) | Use with caution. A common choice, but can still cause issues. | | Mild (K₃PO₄, Cs₂CO₃, CsF) | Recommended. Often provides the best balance of reactivity for coupling while minimizing protodeboronation.[9] |
Tier 2: Reagent and Solvent Control
-
Solvent Choice: Use high-purity, anhydrous solvents (e.g., dioxane, THF, toluene). While some water can be beneficial, starting with dry solvents gives you better control.
-
Controlled Water Addition: If the reaction is slow under anhydrous conditions, consider adding a very small, controlled amount of water (e.g., 1-5% v/v) to facilitate the catalytic cycle without excessively promoting the side reaction.
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol incorporates the use of a milder base and controlled temperature to suppress protodeboronation.
-
Assembly: To an oven-dried reaction vessel, add this compound (1.0 equiv.), your aryl halide coupling partner (1.1 equiv.), and a mild base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).[9]
-
Solvent Addition: Add degassed, anhydrous solvent (e.g., dioxane or toluene) via syringe.[9]
-
Reaction: Heat the reaction mixture to a moderate temperature (start with 80 °C) and monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine. The organic layer is then dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Tier 3 & 4: Advanced Strategies for Stubborn Cases
If optimization of conditions is insufficient, more robust strategies are required.
-
Use a Highly Active Catalyst System: Modern catalyst systems utilizing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) with a suitable palladium precursor (e.g., Pd₂(dba)₃ or a palladacycle precatalyst) can dramatically increase the rate of cross-coupling, allowing it to outcompete protodeboronation.
-
Convert to a More Stable Boron Reagent: For particularly challenging substrates, converting the pinacol ester to an even more stable derivative is a powerful strategy.
-
Potassium Trifluoroborate Salts (Ar-BF₃K): These salts are often highly crystalline, stable solids. They participate in the coupling reaction via a "slow release" of the boronic acid, keeping the concentration of the unstable species low at any given time.[1]
-
N-methyliminodiacetic acid (MIDA) boronates: MIDA boronates are exceptionally stable to a wide range of conditions, including chromatography.[1][12] They require specific conditions (typically aqueous base at room temperature or higher) to slowly hydrolyze and release the active boronic acid into the reaction, effectively minimizing protodeboronation.[9]
-
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-3-methylpyridine-5-boronic acid pinacol ester
Welcome to the technical support center for 2-Chloro-3-methylpyridine-5-boronic acid pinacol ester. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. As a bifunctional reagent, it presents unique opportunities but also specific challenges, particularly in palladium-catalyzed cross-coupling reactions. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you achieve consistent and high-yielding results.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Question 1: My Suzuki-Miyaura coupling reaction is resulting in a consistently low yield or failing completely. What are the primary causes?
Answer: This is the most common challenge encountered with this substrate. The issues typically stem from a combination of the substrate's inherent properties and suboptimal reaction conditions.
Potential Causes & Actionable Solutions:
-
Catalyst Deactivation or Insufficient Activity:
-
Causality: The pyridine nitrogen in your substrate is Lewis basic and can coordinate to the palladium center, inhibiting its catalytic activity. This is a well-documented issue known as the "2-pyridyl problem".[1][2] Furthermore, the C-Cl bond is significantly stronger and less reactive than C-Br or C-I bonds, requiring a highly active catalyst for the initial oxidative addition step.[3][4][5] Standard catalysts like Pd(PPh₃)₄ are often ineffective for this transformation.[5]
-
Solution: Employ a more robust and active catalyst system. Modern catalyst systems utilizing bulky, electron-rich phosphine ligands (often called Buchwald ligands) are designed to overcome these issues. They accelerate the rate-limiting oxidative addition and reductive elimination steps and sterically shield the palladium center from inhibitory coordination by the pyridine nitrogen.[3][6]
-
Recommended Catalyst Systems:
-
-
-
Inappropriate Base Selection:
-
Causality: The base is not merely a proton scavenger; it is critical for activating the boronic ester to form a more nucleophilic boronate species ([R-B(OR)₃]⁻), which is necessary for the transmetalation step.[3][8] A base that is too weak or poorly soluble may not facilitate this step efficiently, stalling the catalytic cycle.
-
Solution: Screen a panel of bases. For challenging heteroaryl chloride couplings, stronger bases are often required.
-
-
Suboptimal Solvent and Temperature:
-
Causality: The solvent affects the solubility of all components and the stability and activity of the catalytic species.[12] The reaction temperature must be sufficient to overcome the high activation energy of the C-Cl bond cleavage.
-
Solution: Use anhydrous, degassed aprotic polar solvents. 1,4-Dioxane and Toluene are excellent choices.[13] Reactions involving aryl chlorides typically require elevated temperatures, often in the range of 80-110 °C.[5]
-
Question 2: I am observing significant formation of side products, primarily the protodeboronated starting material (2-chloro-3-methylpyridine). How can I minimize this?
Answer: Protodeboronation is the most significant side reaction for heteroaryl boronic acids and their esters.[1] It involves the cleavage of the C-B bond by a proton source, which is often exacerbated by the presence of water and base.[14][15][16]
Potential Causes & Actionable Solutions:
-
Presence of Water:
-
Causality: Although pinacol esters are more stable to hydrolysis than free boronic acids, the reaction can be reversible, especially under basic, aqueous conditions at high temperatures.[17][18] This releases the more labile boronic acid, which is highly susceptible to protodeboronation.
-
Solution:
-
Use Anhydrous Conditions: Ensure all glassware is oven-dried. Use anhydrous solvents. While some Suzuki protocols call for a small amount of water, for this sensitive substrate, it is best to start under strictly anhydrous conditions, especially when using a base like K₃PO₄.
-
Proper Reagent Handling: Store the this compound in a desiccator, under an inert atmosphere, and at the recommended temperature (2-8°C) to prevent gradual hydrolysis.[19]
-
-
-
Base-Catalyzed Decomposition:
-
Causality: The base-catalyzed pathway is a major contributor to protodeboronation.[16] The choice and handling of the base are critical.
-
Solution:
-
Use a Non-Aqueous Base: Employ a strong but minimally hygroscopic base like anhydrous K₃PO₄.
-
Stoichiometry: Use the minimum effective amount of base (typically 2.0-3.0 equivalents).
-
-
Troubleshooting Decision Workflow
The following diagram provides a logical workflow for diagnosing and solving low-yield Suzuki-Miyaura coupling reactions with this substrate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. Yoneda Labs [yonedalabs.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]
- 19. This compound | 1010101-07-1 [m.chemicalbook.com]
Technical Support Center: Purification of Suzuki Coupling Products Involving 2-Chloro-3-methylpyridine-5-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide targeted troubleshooting advice and practical solutions for the purification of Suzuki coupling products when using 2-Chloro-3-methylpyridine-5-boronic acid pinacol ester. As Senior Application Scientists, we understand the nuances and challenges that can arise during the workup and isolation of your target compounds. This resource consolidates our expertise to help you navigate these complexities effectively.
Understanding the System: Key Challenges
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation.[1][2][3] However, the specific substrates —a pyridine-based boronic ester and a potentially complex coupling partner—introduce a unique set of purification hurdles. The presence of the pyridine nitrogen atom can lead to issues such as catalyst inhibition and difficult separations.[4][5][6]
Commonly Encountered Impurities:
-
Homocoupled Boronic Ester: Formation of a symmetrical biaryl from the boronic acid starting material is a frequent side reaction.[1][7] This can be mediated by the presence of oxygen or by the palladium(II) catalyst precursor itself.[7][8]
-
Protodeboronated Starting Material: The replacement of the boronic acid group with a hydrogen atom is a known side reaction, particularly with heteroaromatic boronic acids.[1][9] Using the more stable pinacol ester, as in this topic, helps to mitigate but not always eliminate this issue.[4][9]
-
Unreacted Starting Materials: Incomplete reactions can leave behind both the this compound and the aryl halide.
-
Hydrolyzed Boronic Ester: The pinacol ester can hydrolyze back to the corresponding boronic acid, especially under typical reversed-phase HPLC conditions or during aqueous workups.[10][11][12]
-
Palladium Catalyst Residues: Residual palladium can contaminate the final product.
-
Ligand-Derived Impurities: Phosphorus ligands used in the coupling reaction can sometimes generate their own byproducts.[13][14][15]
Troubleshooting Guide: Purification Strategies
This section provides a question-and-answer formatted guide to address specific purification challenges.
Question 1: My primary impurity is the homocoupled dimer of the pyridine boronic ester. How can I remove it?
Answer: The homocoupled dimer often has a polarity similar to the desired product, making chromatographic separation challenging. Here are several strategies:
-
Optimized Column Chromatography:
-
Solvent System Screening: A thorough screening of solvent systems is crucial. Start with a standard system like hexanes/ethyl acetate and gradually increase polarity. Consider adding a small amount of a tertiary amine (e.g., triethylamine, ~0.1-1%) to the eluent to improve peak shape and potentially enhance separation from the slightly basic desired product.
-
Alternative Sorbents: If silica gel fails, consider using alumina (neutral or basic) or a reversed-phase column.
-
-
Recrystallization: If the product is a solid, recrystallization can be highly effective. Experiment with a range of solvents, from nonpolar (e.g., heptane, toluene) to polar (e.g., ethanol, isopropanol, acetonitrile), and solvent mixtures. The difference in crystal lattice energy between your product and the symmetrical dimer can often be exploited for separation.
-
Preventative Reaction Measures: The most effective approach is to minimize its formation in the first place.
Question 2: I'm observing significant protodeboronation of my starting material. How do I separate this byproduct?
Answer: The protodeboronated byproduct, 2-chloro-3-methylpyridine, is generally less polar than your desired cross-coupled product.
-
Flash Column Chromatography: This is typically the most straightforward method. The difference in polarity between the starting material (with the boronic ester) and the protodeboronated species is usually significant enough for good separation on silica gel.
-
Acid-Base Extraction: The basicity of the pyridine nitrogen can be exploited.
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, DCM).
-
Extract with a dilute aqueous acid solution (e.g., 1M HCl).[16][17] The desired product and the protodeboronated pyridine will move into the aqueous layer as their respective hydrochloride salts.
-
Neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to pH 8-9.
-
Extract the free bases back into an organic solvent.
-
This process will remove non-basic impurities. The separation of the desired product from the protodeboronated pyridine will still likely require chromatography, but the sample will be cleaner.
-
Experimental Workflow: Acid Wash for Pyridinic Impurities
Caption: Workflow for acidic extraction of pyridinic compounds.
Question 3: My product seems to be streaking on the silica gel column, leading to poor separation.
Answer: Streaking of pyridine-containing compounds on silica gel is a common issue due to the interaction between the basic nitrogen and the acidic silanol groups on the silica surface.
-
Add a Mobile Phase Modifier: As mentioned, adding a small amount of a basic modifier like triethylamine or pyridine (0.1-1%) to your eluent can significantly improve peak shape.[16]
-
Use Neutralized Silica or Alumina: Pre-treating the silica gel with triethylamine or using neutral or basic alumina can prevent this interaction.
-
Reversed-Phase Chromatography: If streaking persists, reversed-phase chromatography (C18 silica) is an excellent alternative. The separation mechanism is based on hydrophobicity rather than polarity, which can resolve compounds that are difficult to separate on normal phase silica.
Question 4: How can I efficiently remove residual palladium from my final product?
Answer: Palladium residues are a critical concern, especially in drug development.
-
Aqueous Washes: Washing the organic solution of your product with aqueous solutions of reagents that chelate palladium can be effective. Common washes include:
-
Saturated aqueous ammonium chloride
-
Dilute aqueous sodium thiosulfate
-
Aqueous solutions of thiourea or N-acetylcysteine
-
-
Scavenger Resins: There are commercially available scavenger resins with functional groups (e.g., thiols, amines) that have a high affinity for palladium. Stirring a solution of your crude product with one of these resins, followed by filtration, can effectively remove trace palladium.
-
Charcoal Treatment: Activated carbon can adsorb residual palladium. Dissolve your product in a suitable solvent, add activated carbon, stir, and then filter through a pad of celite. Be aware that this can sometimes lead to loss of product due to adsorption.
Frequently Asked Questions (FAQs)
Q1: Can I use a simple aqueous workup to purify my product? A1: A simple aqueous workup is a good first step to remove inorganic salts (like the base used in the reaction) and highly water-soluble impurities.[5][18] However, it will not separate the desired product from organic-soluble impurities like the homocoupled dimer or protodeboronated starting material. It is almost always a preliminary step before chromatography or recrystallization.
Q2: My boronic ester seems to be hydrolyzing during the workup. What should I do? A2: Pinacol esters are more stable than boronic acids but can still hydrolyze, especially in the presence of acid or base with water.[19] If hydrolysis is a major issue:
-
Minimize contact time with aqueous layers during extraction.
-
Avoid strongly acidic or basic aqueous washes if possible.
-
Consider a non-aqueous workup followed directly by chromatography.
-
Note that sometimes the boronic acid itself can be easier to purify away from the product due to its higher polarity.
Q3: Is there a way to avoid chromatography altogether? A3: In some cases, yes.
-
Recrystallization: If your product is a solid with good crystallinity and the impurities are present in smaller amounts or have very different solubilities, recrystallization is the ideal method.
-
Acid-Base Extraction/Isolation: If your product has a significantly different pKa from the impurities, it might be possible to selectively precipitate it from a solution by adjusting the pH. For instance, after an acidic wash, you could very carefully and slowly raise the pH. The subtle differences in pKa between your product and impurities might allow for fractional precipitation. This requires careful optimization.
Q4: I am having trouble separating my product from the unreacted aryl halide I used as a coupling partner. Any suggestions? A4: This situation often arises when the aryl halide and the product have very similar polarities.
-
Exploit the Pyridine Basicity: An acid-base extraction workup (as described earlier) is the best approach here. The basic pyridine moiety of your product will be protonated and move into the aqueous acid layer, while the (typically neutral) aryl halide will remain in the organic layer.[17] This provides a clean and efficient separation.
Troubleshooting Decision Tree
Caption: Decision tree for initial purification troubleshooting.
Summary of Purification Techniques vs. Impurities
| Impurity Type | Recommended Primary Technique | Secondary/Alternative Technique | Key Consideration |
| Homocoupled Dimer | Optimized Column Chromatography | Recrystallization | Polarity is often very similar to the product. |
| Protodeboronated SM | Column Chromatography | Acid-Base Extraction | Usually less polar than the desired product. |
| Unreacted Boronic Ester | Column Chromatography | --- | More polar than the product. |
| Unreacted Aryl Halide | Acid-Base Extraction | Column Chromatography | Exploits the basicity of the product's pyridine ring. |
| Palladium Residues | Scavenger Resins/Charcoal | Aqueous Washes (e.g., NH₄Cl) | Critical for pharmaceutical applications. |
| Ligand Byproducts | Column Chromatography | Recrystallization | Polarity can vary widely. |
This guide provides a framework for addressing the common purification challenges associated with Suzuki couplings involving this compound. Successful purification often relies on a combination of these techniques, guided by careful analysis of the crude reaction mixture.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 13. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
catalyst deactivation in 2-Chloro-3-methylpyridine-5-boronic acid pinacol ester reactions
Technical Support Center: Suzuki-Miyaura Coupling
Topic: Catalyst Deactivation in Reactions of 2-Chloro-3-methylpyridine-5-boronic acid pinacol ester
Introduction: Navigating the Challenges of Pyridyl Couplings
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds. However, its application to heteroaromatic substrates, particularly those containing pyridine moieties, presents a unique set of challenges. The reaction involving this compound is a prime example of a demanding transformation where catalyst efficiency can be compromised.
The primary obstacle stems from the pyridine nitrogen itself. The lone pair of electrons on the nitrogen atom can coordinate strongly to the palladium catalyst, acting as a poison that sequesters the metal from the catalytic cycle.[1][2][3] This "2-pyridyl problem" can lead to the formation of stable, off-cycle palladium complexes, effectively deactivating the catalyst and stalling the reaction.[4] Furthermore, the use of an aryl chloride, which is less reactive than the corresponding bromide or iodide, necessitates a highly active catalyst for the initial oxidative addition step to proceed efficiently.[5]
This guide provides a structured approach to troubleshooting common issues related to catalyst deactivation in this specific reaction, offering field-proven solutions grounded in mechanistic principles to help researchers, scientists, and drug development professionals achieve optimal outcomes.
Troubleshooting Guide: From Low Conversion to Byproduct Formation
This section addresses specific experimental issues in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Question 1: My reaction shows very low or no conversion to the desired product. What are the most likely causes of catalyst failure?
Low conversion is the most common symptom of catalyst deactivation. The root cause can typically be traced to one of three key areas in the catalytic cycle.
-
Probable Cause A: Catalyst Poisoning by Pyridine Nitrogen The Lewis basic nitrogen on the 2-chloro-3-methylpyridine substrate is a well-documented catalyst poison.[1][2] It coordinates to the Pd(0) or Pd(II) center, forming catalytically dormant or inactive complexes that disrupt the reaction pathway.[4]
Solution:
-
Ligand Selection: The most effective strategy is to employ bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos).[1][6] These ligands create a sterically hindered environment around the palladium atom, which physically blocks the pyridine nitrogen from coordinating while promoting the crucial reductive elimination step.[7][8] N-Heterocyclic Carbene (NHC) ligands are also highly effective for this purpose.[6][9]
-
Catalyst Choice: Utilize pre-formed palladium(II) precatalysts (e.g., G3 or G4 palladacycles) that incorporate these bulky ligands. These are often more stable and generate the active Pd(0) species more cleanly and efficiently than starting with separate Pd sources and ligands.[9]
-
Catalyst Loading: For particularly challenging couplings, a modest increase in catalyst loading (e.g., from 2 mol% to 4-5 mol%) may be necessary to compensate for some level of unavoidable deactivation.[1]
-
-
Probable Cause B: Inefficient Oxidative Addition The carbon-chlorine bond in 2-chloropyridines is significantly stronger and less reactive than C-Br or C-I bonds.[5] The initial oxidative addition step, where the Pd(0) catalyst inserts into the C-Cl bond, is often the rate-limiting step and requires a highly active catalyst.[7][10]
Solution:
-
Use an Active Catalyst System: As mentioned above, systems based on bulky, electron-donating ligands are essential as they form highly reactive, coordinatively unsaturated palladium(0) species necessary to activate the aryl chloride.[5][6]
-
Increase Reaction Temperature: If the reaction is sluggish at lower temperatures (e.g., 80 °C), increasing the temperature to 100-110 °C (solvent permitting) can often provide the necessary energy to overcome the activation barrier for oxidative addition.
-
-
Probable Cause C: Ineffective Transmetalation Transmetalation, the transfer of the aryl group from boron to palladium, requires the activation of the boronic ester by a base.[1][11] If this step is slow, the overall catalytic cycle will be impeded.
Solution:
-
Base Selection: The choice of base is critical. Potassium phosphate (K₃PO₄) is often a highly effective base for these types of couplings.[1][6] For anhydrous reactions using K₃PO₄, the presence of a small amount of water can sometimes be beneficial.[12]
-
Solvent Screening: Solvents like dioxane, toluene, or 2-MeTHF are commonly used. The solubility of the base and the palladium complexes can vary between solvents, impacting reaction rates. A solvent screen may be necessary to find the optimal medium.
-
Question 2: My analysis shows significant byproduct formation. How can I identify and minimize these impurities?
Byproducts not only reduce the yield of the desired product but also complicate purification. The three most common byproducts in this system are the result of protodeboronation, dehalogenation, and homocoupling.
| Observed Byproduct | Structure | Probable Cause | Recommended Solution |
| Protodeboronation Product | 2-Chloro-3-methylpyridine | Protonolysis of the C-B bond by trace water or protic solvents, often accelerated by strong bases.[5][13] | 1. Use Anhydrous Conditions: Ensure solvents are rigorously dried and the reaction is run under a dry, inert atmosphere.[1] 2. Milder Base: Consider a milder base like potassium fluoride (KF).[1] 3. Stable Boron Reagent: Using the pinacol ester is already a good measure to suppress this pathway compared to the free boronic acid.[14] |
| Dehalogenation Product | 3-methylpyridine | Reduction of the starting 2-chloro-3-methylpyridine. Can be caused by hydride sources in the reaction mixture.[1][5] | 1. Optimize Ligand/Catalyst: A more efficient catalyst system will favor the productive cross-coupling pathway over reductive dehalogenation. 2. Inert Atmosphere: Ensure the reaction is strictly free of oxygen and moisture.[5] |
| Homocoupling Product | Bipyridyl or Biaryl Impurities | Coupling of two boronic ester molecules. Often caused by the presence of oxygen or Pd(II) species from incomplete precatalyst reduction.[1][5] | 1. Thorough Degassing: Rigorously degas all solvents and reagents via sparging with an inert gas or freeze-pump-thaw cycles.[5][14] 2. Use a Pd(0) Source or Reliable Precatalyst: Ensure conditions are suitable for the complete and rapid generation of the active Pd(0) catalyst.[5] |
Frequently Asked Questions (FAQs)
FAQ 1: Why are bulky, electron-rich phosphine ligands so critical for coupling 2-chloropyridines?
These ligands address the core challenges of this substrate through a combination of steric and electronic effects:
-
Steric Shielding: Their large size (e.g., the biaryl backbone of Buchwald ligands) creates a protective pocket around the palladium atom. This pocket is large enough to allow the aryl halide to approach for oxidative addition but sterically hinders the smaller pyridine nitrogen from binding and poisoning the catalyst.[7][8]
-
Promotion of Reductive Elimination: Being strongly electron-donating, these ligands increase the electron density on the palladium center. This facilitates the final, product-forming reductive elimination step, which is often accelerated from electron-rich metal centers.[7] A faster reductive elimination helps keep the catalyst moving through the productive cycle, minimizing the time it could be intercepted by inhibitors.
FAQ 2: What is the specific role of the base in this reaction?
The base is not merely a scavenger. Its primary role is to activate the boronic acid pinacol ester for the transmetalation step.[11] It coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., a boronate species). This increases the electron density on the aryl group attached to boron, making it "eager" to transfer from the boron to the electropositive palladium(II) center in the transmetalation step.[15] The choice and strength of the base directly influence the rate of this critical step.
FAQ 3: My reaction starts well but then stalls before reaching completion. What does this indicate?
This often points to gradual catalyst deactivation during the reaction. While the initial catalyst system is active, it may be slowly degrading over time.
-
Causes: This can be due to thermal decomposition of the ligand or catalyst at high temperatures, slow poisoning by the product, or the formation of palladium black (insoluble, inactive palladium nanoparticles) through agglomeration.[14]
-
Solutions:
-
Use a More Stable Catalyst/Ligand: Some advanced ligands are designed for higher thermal stability.[14]
-
Lower the Temperature: If possible, running the reaction at a slightly lower temperature for a longer time may preserve catalyst lifetime.
-
Check Reagent Purity: Impurities in starting materials or solvents can sometimes contribute to slow deactivation.
-
Visualizing Deactivation Pathways and Troubleshooting
Diagrams can help clarify the complex interplay of factors in the catalytic cycle and the decision-making process for troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. reddit.com [reddit.com]
- 13. Protodeboronation - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: A Guide to Using 2-Chloro-3-methylpyridine-5-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
Welcome to the dedicated technical support resource for 2-Chloro-3-methylpyridine-5-boronic acid pinacol ester. This guide has been developed by our team of Senior Application Scientists to provide you with in-depth technical insights and practical troubleshooting advice. Our goal is to empower you to overcome common experimental hurdles, particularly in Suzuki-Miyaura cross-coupling reactions, by understanding the underlying chemical principles that govern the reactivity of this versatile building block.
Troubleshooting Guide: Overcoming Common Side Reactions
This section is structured in a question-and-answer format to directly address the most frequent challenges encountered when using this compound.
Question 1: I'm experiencing low yields in my Suzuki-Miyaura coupling reaction. What are the probable causes and how can I optimize the reaction?
Answer:
Low yields with this particular substrate are a known challenge, primarily due to the electronic nature of 2-halopyridines and the stability of the boronic ester itself. The two most significant competing side reactions are protodeboronation and hydrolysis of the pinacol ester.
Primary Issues and Strategic Solutions:
-
Protodeboronation: This is a detrimental side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 2-chloro-3-methylpyridine.[1][2] This reaction is particularly common with electron-deficient heteroaromatic boronic acids, such as the one you are using.[1][3][4]
-
Underlying Mechanism: The reaction is typically facilitated by the presence of a base and water, and its rate increases with temperature. In the case of 2-pyridyl boronic acids, the formation of a zwitterionic intermediate, even under neutral pH conditions, can significantly accelerate protodeboronation.[2]
-
Effective Mitigation Strategies:
-
Judicious Choice of Base: Opt for milder inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) over stronger bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[5]
-
Solvent Environment: While a small amount of water can be beneficial for the Suzuki-Miyaura catalytic cycle, an excess will promote protodeboronation. It is advisable to use anhydrous solvents or a carefully optimized solvent system like a dioxane/water mixture.[6]
-
Thermal Management: If your catalyst is highly active, consider lowering the reaction temperature to a range of 80-100 °C to kinetically disfavor the protodeboronation pathway.[5]
-
Advanced Catalyst Systems: The use of a highly active palladium catalyst featuring bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or FcPPh₂) is highly recommended.[5] A more efficient catalyst will accelerate the desired cross-coupling, allowing it to outpace the protodeboronation side reaction.
-
-
-
Hydrolysis of the Pinacol Ester: The pinacol ester can undergo hydrolysis to the corresponding boronic acid, particularly in the presence of base and water.[7][8] While the boronic acid is the active species in the Suzuki-Miyaura reaction, its premature and excessive formation can lead to a higher rate of protodeboronation.[7][8] The pinacol ester provides a more stable form of the reagent, allowing for a "slow release" of the boronic acid under the reaction conditions.
-
Effective Mitigation Strategies:
-
Water Content Control: As with protodeboronation, minimizing the amount of water in your reaction is key to slowing the rate of hydrolysis.
-
Strategic Reagent Addition: Consider adding the boronic ester later in the reaction setup to minimize its exposure to basic aqueous conditions before the catalytic cycle begins.
-
-
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.
-
Effective Mitigation Strategy: The use of sterically hindered phosphine ligands, as mentioned previously, can physically block this unproductive coordination, thereby maintaining the catalytic activity.[5]
-
Recommended Starting Protocol:
The following table provides a general starting point for your optimization experiments.
| Parameter | Recommendation | Scientific Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%) | Standard and effective sources of Pd(0) and Pd(II). |
| Ligand | SPhos, XPhos, or FcPPh₂ (2-4 mol%) | Bulky and electron-rich ligands enhance catalytic activity and prevent deactivation by the pyridine nitrogen.[5] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Milder bases are less likely to promote protodeboronation.[5] |
| Solvent | Anhydrous Dioxane or Toluene (with minimal, optimized H₂O) | Precise control of water content is essential to balance reactivity and side reactions.[6] |
| Temperature | 80-110 °C | A temperature range that typically provides a good balance between reaction rate and minimizing thermal decomposition. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial for preventing the oxidative degradation of the palladium catalyst and other reagents. |
Question 2: I am observing a significant byproduct that corresponds to the mass of 2-chloro-3-methylpyridine. What is occurring and how can I prevent this?
Answer:
The presence of 2-chloro-3-methylpyridine as a major byproduct is a definitive sign of protodeboronation . This side reaction is a well-documented issue with heteroaryl boronic acids, particularly those containing nitrogen atoms that can influence the stability of the carbon-boron bond.[1][3][4]
A Systematic Approach to Troubleshooting Protodeboronation:
Caption: A troubleshooting workflow designed to minimize protodeboronation.
Frequently Asked Questions (FAQs)
This section addresses general inquiries regarding the proper handling, stability, and broader applications of this compound.
What are the optimal storage conditions for this compound?
To maintain its integrity and reactivity, the reagent should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen, at a temperature of 2-8°C.[9] It is of utmost importance to protect it from exposure to moisture and atmospheric oxygen to prevent hydrolysis and other forms of degradation.
Is the pinacol ester form always superior in stability to the free boronic acid?
In general, yes. The pinacol group serves as a protecting group for the boronic acid, rendering the molecule more stable for long-term storage and easier to handle.[7][8] This enhanced stability also helps to prevent premature decomposition under the reaction conditions, making it a preferred reagent in many synthetic applications.
Can this boronic ester be utilized in reactions other than the Suzuki-Miyaura coupling?
Absolutely. While the Suzuki-Miyaura coupling is its most prevalent application, boronic esters are also competent reagents in other important cross-coupling reactions, such as the Chan-Lam and Liebeskind-Srogl couplings, which are used to form carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. The reaction conditions for these transformations would, of course, need to be specifically optimized.
What are the potential impurities I might find in a sample of this compound?
Common impurities may include the corresponding free boronic acid (resulting from hydrolysis), the protodeboronated product (2-chloro-3-methylpyridine), and residual starting materials from its synthesis, such as the parent halide and bis(pinacolato)diboron. High-purity material is typically obtained through careful column chromatography or recrystallization.
I'm facing challenges in purifying my final coupled product. Do you have any recommendations?
The purification of products from reactions involving boronic esters can sometimes be complicated by the presence of boron-containing byproducts. A standard workup procedure often includes an aqueous wash, sometimes with a dilute basic solution. An alternative is to treat the crude reaction mixture with an oxidizing agent like hydrogen peroxide to convert boron-based impurities into more polar and easily separable species. If purification remains challenging, a thorough aqueous workup followed by meticulous column chromatography is recommended.
Visualizing the Competing Reaction Pathways
The following diagram provides a clear visual representation of the desired Suzuki-Miyaura coupling pathway in competition with the undesired side reactions of protodeboronation and hydrolysis.
Caption: A diagram illustrating the competing reaction pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. This compound | 1010101-07-1 [m.chemicalbook.com]
impact of water on 2-Chloro-3-methylpyridine-5-boronic acid pinacol ester stability
Technical Support Center: 2-Chloro-3-methylpyridine-5-boronic acid pinacol ester
Introduction
Welcome to the technical support guide for this compound (CAS No. 1010101-07-1). This versatile building block is a cornerstone reagent in modern synthetic chemistry, particularly valued for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form complex biaryl structures.[1] However, its utility is intrinsically linked to its stability, which is significantly influenced by environmental factors—most notably, the presence of water.
Pinacol esters are widely adopted as stable surrogates for their corresponding boronic acids, offering advantages in handling, purification, and storage.[2][3] Despite this, they are not immune to degradation. Understanding the kinetics and mechanism of their interaction with water is paramount for achieving reproducible, high-yielding experimental outcomes. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate the challenges associated with the hydrolytic stability of this key reagent.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound when exposed to water?
A1: The primary and most common degradation pathway is hydrolysis . In the presence of water, the pinacol ester undergoes a reversible reaction to cleave the boronate ester bond, yielding the parent 2-Chloro-3-methylpyridine-5-boronic acid and pinacol (2,3-dimethylbutane-2,3-diol).[2][4] This reaction can be catalyzed by both acidic and basic conditions and may even be facilitated by the silica gel used in chromatography.[5][6]
Q2: How should I properly store this reagent to ensure its long-term stability?
A2: To minimize hydrolysis and maintain the reagent's integrity, stringent storage conditions are critical. We recommend storing the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and at low temperatures (2-8°C or -20°C for long-term storage).[6][7] The key is to protect it from atmospheric moisture.[8]
Q3: Is the pinacol ester stable in common organic solvents?
A3: The stability is highly dependent on the solvent's water content.
-
Anhydrous Aprotic Solvents (e.g., THF, Dioxane, Toluene, DMF): The ester is generally stable in these solvents, provided they are truly anhydrous.[6] Residual water can lead to slow hydrolysis over time.
-
Protic Solvents (e.g., Methanol, Ethanol): The reagent is more susceptible to degradation in protic solvents through transesterification or hydrolysis, especially if catalytic amounts of acid or base are present.[6] For analytical purposes, using aprotic diluents like acetonitrile is recommended to prevent degradation before analysis.[4]
Q4: If the ester is sensitive to water, how can it be used in Suzuki-Miyaura reactions that often use aqueous bases?
A4: This is a crucial aspect of its application. While the ester is more stable for storage and handling, the Suzuki-Miyaura catalytic cycle requires the corresponding boronic acid (or a boronate species).[9] The basic aqueous conditions of the reaction are intentionally designed to hydrolyze the pinacol ester in situ.[6] This controlled, slow release of the active boronic acid species can be beneficial, maintaining a low concentration of the potentially unstable boronic acid and preventing side reactions like protodeboronation.[10][11]
Troubleshooting Guide: Experimental Scenarios
This section addresses specific issues researchers may face, offering potential causes and actionable solutions.
Scenario 1: My Suzuki coupling reaction has a low yield, and I suspect reagent degradation.
-
Question: How can I confirm that my this compound has degraded?
-
Answer: The most direct method is to use analytical techniques to check for the presence of the hydrolyzed product, 2-Chloro-3-methylpyridine-5-boronic acid.
-
LC-MS Analysis: Dissolve a small sample of your ester in an anhydrous aprotic solvent (e.g., acetonitrile). Analyze the sample and look for a mass peak corresponding to the free boronic acid (C₆H₅BClNO₂; Molecular Weight: 172.37 g/mol ). The pinacol ester has a molecular weight of 253.53 g/mol .[12]
-
NMR Spectroscopy: Acquire a ¹H NMR spectrum. The presence of free pinacol (a sharp singlet around 1.2 ppm in CDCl₃) alongside your ester signals is a strong indicator of hydrolysis.
-
Corrective Action: If degradation is confirmed, purchase a fresh batch of the reagent or re-purify the existing stock if possible (though this can be challenging). Always handle the reagent under an inert atmosphere and use anhydrous solvents for your reaction.
-
Scenario 2: My analytical HPLC results for reaction monitoring are inconsistent.
-
Question: I am analyzing my reaction mixture, and the peak area for my starting ester is decreasing faster than expected, with multiple peaks appearing. What could be the cause?
-
Answer: This is a classic symptom of on-column hydrolysis .[2][4] If your reversed-phase HPLC (RP-HPLC) method uses a mobile phase containing water (especially with acidic or basic additives like formic acid or ammonia), the pinacol ester can hydrolyze as it passes through the column.[4] This leads to a lower-than-actual reading for the ester and the appearance of a new, more polar peak for the resulting boronic acid.
-
Solution: To get an accurate analysis of water-sensitive pinacol boronates, consider using Hydrophilic Interaction Liquid Chromatography (HILIC). The high organic content of HILIC mobile phases effectively prevents on-column hydrolysis.[2] Alternatively, develop a rapid RP-HPLC method with a very short run time to minimize the compound's contact time with the aqueous mobile phase.[4]
-
Scenario 3: My reaction is failing, and I suspect protodeboronation.
-
Question: I am finding 2-chloro-3-methylpyridine in my crude reaction mixture instead of my desired coupled product. What is happening?
-
Answer: You are likely observing protodeboronation , a common side reaction where the C-B bond is cleaved and replaced with a C-H bond.[10][11] This is particularly an issue with electron-deficient boronic acids and can be exacerbated by excess water or prolonged reaction times at high temperatures.
-
Mitigation Strategies:
-
Strictly Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use freshly opened anhydrous solvents.
-
Base Selection: The choice of base is critical. Sometimes a less aqueous or non-aqueous base can help. However, some water is often necessary for the Suzuki reaction. The goal is to find a balance.
-
Use the Pinacol Ester: You are already using the pinacol ester, which is a primary strategy to combat protodeboronation compared to using the free boronic acid directly.[3][11] Ensure its quality is high before starting.
-
Inert Atmosphere: Thoroughly degas your reaction mixture to remove oxygen, which can contribute to other side reactions like homocoupling that complicate the reaction profile.[3]
-
-
Mechanistic Insight: The Hydrolysis Pathway
The stability of the boronate ester is governed by a chemical equilibrium. Understanding this reversibility is key to controlling your experiments.
Caption: Reversible hydrolysis of the pinacol ester to its boronic acid.
Recommended Protocols & Data Summary
Protocol 1: Standard Handling and Storage
-
Receiving: Upon receipt, immediately transfer the container to a desiccator or a glovebox.
-
Storage: Store the tightly sealed container at 2-8°C in a dry environment. For long-term storage (>6 months), storing at -20°C is recommended.
-
Dispensing: Whenever possible, handle and weigh the reagent inside a glovebox under an inert atmosphere (N₂ or Ar). If a glovebox is unavailable, work quickly and blanket the vial with inert gas before and after dispensing.
-
Avoid Contamination: Use clean, dry spatulas and glassware. Never return unused material to the original container.
Protocol 2: Setting Up a Moisture-Sensitive Suzuki-Miyaura Coupling
-
Glassware: Oven-dry (120°C) all glassware overnight and allow it to cool in a desiccator or assemble it hot under a stream of inert gas.
-
Reagent Addition: To a dry Schlenk flask under a positive pressure of argon, add the this compound, the aryl halide coupling partner, the palladium catalyst, and the ligand.[13]
-
Solvent & Base: Add the anhydrous, degassed solvent (e.g., dioxane) via a dry syringe. Prepare the aqueous base solution separately using degassed water and add it last.
-
Degassing: Subject the final reaction mixture to three cycles of vacuum/backfill with argon to ensure all dissolved oxygen is removed.[11]
-
Reaction: Heat the mixture to the desired temperature under the inert atmosphere.
Table 1: Qualitative Stability Under Various Conditions
This table summarizes the expected stability based on general principles for boronic acid pinacol esters.[6]
| Condition | Solvent System | Stability of Pinacol Ester | Rationale |
| Storage | Solid, Inert Atmosphere | High | Minimized exposure to atmospheric moisture. |
| Neutral pH | Anhydrous Aprotic (THF, Toluene) | High | Lack of water and catalyst (acid/base) for hydrolysis. |
| Neutral pH | Protic (Methanol, Ethanol) | Moderate | Susceptible to slow hydrolysis/transesterification. |
| Acidic (pH < 4) | Aqueous / Protic | Low | Acid-catalyzed hydrolysis is a known degradation pathway.[6] |
| Basic (pH > 9) | Aqueous / Protic | Low to Moderate | Base promotes hydrolysis; this is utilized in situ for Suzuki coupling.[6] |
| Chromatography | Normal Phase (Anhydrous) | High | Non-polar environment preserves the ester. |
| Chromatography | Reversed Phase (Aqueous) | Low | Potential for rapid on-column hydrolysis.[4] |
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 2-Formylpyridine-5-boronic acid pinacol ester | [frontierspecialtychemicals.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. This compound CAS#: 1010101-07-1 [amp.chemicalbook.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Suzuki-Miyaura Couplings with 2-Chloro-3-methylpyridine-5-boronic acid pinacol ester
Welcome to the technical support resource for 2-Chloro-3-methylpyridine-5-boronic acid pinacol ester. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of utilizing this versatile building block in Suzuki-Miyaura cross-coupling reactions. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer optimized protocols to enhance reactivity and maximize yields.
Introduction: The Challenge and Opportunity
This compound is a valuable reagent for introducing a substituted pyridine moiety, a common pharmacophore, into organic molecules.[1] However, its structure presents a unique set of challenges. The presence of the electron-withdrawing chloro group and the pyridine nitrogen can complicate the standard Suzuki-Miyaura catalytic cycle.[2][3] Specifically, the 2-chloro substituent is less reactive than corresponding bromides or iodides, and the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to inhibition.[2][4][5]
This guide provides a systematic approach to overcoming these hurdles, turning challenging couplings into successful and reproducible transformations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing low to no conversion of my starting materials. What are the primary causes and how can I fix this?
A1: This is the most common issue and typically stems from suboptimal reaction conditions that fail to overcome the inherent low reactivity of the 2-chloropyridine electrophile.
Root Causes & Solutions:
-
Insufficient Catalyst Activity: The oxidative addition of the C-Cl bond to the palladium center is often the rate-limiting step and requires a highly active catalyst.[3]
-
Expert Recommendation: Standard catalysts like Pd(PPh₃)₄ are often ineffective.[5] Employ catalyst systems known for high activity with aryl chlorides. This includes using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr).[3][5][6] These ligands promote the formation of a reactive, coordinatively unsaturated Pd(0) species essential for activating the C-Cl bond.[5][7]
-
-
Inadequate Base Strength: The base is crucial for activating the boronic ester to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[3][8]
-
Suboptimal Temperature: Higher temperatures can provide the necessary activation energy for the oxidative addition of the C-Cl bond.
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[2][11]
-
Expert Recommendation: The use of bulky ligands, as mentioned above, can sterically shield the palladium center and mitigate this inhibitory effect.[3]
-
Q2: I'm observing significant formation of a homocoupled bipyridine byproduct from the boronic ester. How can I minimize this side reaction?
A2: Homocoupling of the boronic ester is a common side reaction, often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[3][12]
Root Causes & Solutions:
-
Oxygen in the Reaction: Oxygen can facilitate the oxidative homocoupling of the boronic ester.
-
Expert Recommendation: Ensure the reaction is performed under strictly inert conditions.[2] This involves thoroughly degassing the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for an extended period (e.g., 30 minutes) or by using freeze-pump-thaw cycles.[13][14][15]
-
-
Inefficient Pre-catalyst Reduction: If using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced in situ to the active Pd(0) species. Incomplete reduction can lead to Pd(II)-mediated homocoupling.
-
Stoichiometry: An excess of the boronic ester can sometimes favor homocoupling.
-
Expert Recommendation: While a slight excess (e.g., 1.1-1.2 equivalents) is common to drive the reaction to completion, avoid using a large excess. In some cases, slow addition of the boronic ester can minimize its instantaneous concentration and reduce homocoupling.[5]
-
Q3: My primary side product appears to be 3-methylpyridine, resulting from protodeboronation. What causes this and how can it be prevented?
A3: Protodeboronation is the hydrolysis of the C-B bond, replacing the boronic acid functional group with a hydrogen atom.[2][3] This is a significant decomposition pathway, especially for electron-deficient heteroaryl boronic acids under basic, aqueous conditions.[2][16]
Root Causes & Solutions:
-
Hydrolysis of the Pinacol Ester: Although pinacol esters are more stable than their corresponding boronic acids, they can still hydrolyze, particularly at elevated temperatures in the presence of water and base.[17][18] The resulting boronic acid is often more susceptible to protodeboronation.[3]
-
Expert Recommendation: While a small amount of water is often beneficial or necessary for Suzuki couplings, excessive water can be detrimental.[19] If protodeboronation is severe, consider using anhydrous solvents and spray-dried bases (e.g., KF).[20] Alternatively, more hydrolytically stable boronic acid surrogates like MIDA boronates or trifluoroborate salts can be used.[2][18]
-
-
Excessively Strong Base or High Temperature: Harsh conditions can accelerate the rate of protodeboronation.[2]
-
Expert Recommendation: If protodeboronation is observed, screen less aggressive bases or consider lowering the reaction temperature, provided the desired cross-coupling reaction can still proceed at a reasonable rate.
-
Optimized Experimental Protocols & Data
General Protocol for Suzuki-Miyaura Coupling
This is a robust starting point for the coupling of this compound with an aryl/heteroaryl halide. Optimization for each specific substrate is recommended.
Methodology:
-
To a dry reaction vessel, add the aryl/heteroaryl halide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., 1,4-Dioxane/water 4:1, or Toluene) via syringe.[9]
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for 2-24 hours.
-
Monitor the reaction progress by TLC, LC-MS, or GC-MS.[2][9]
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[9]
Data Summary: Condition Screening
The following table summarizes typical starting conditions and optimization pathways for improving the reactivity of this compound.
| Parameter | Standard Condition | Optimization Strategy for Low Reactivity | Rationale |
| Catalyst/Ligand | Pd(PPh₃)₄ (2-5 mol%) | Pd₂(dba)₃ / SPhos or XPhos (1-2 mol% Pd) | Bulky, electron-rich ligands accelerate oxidative addition of the C-Cl bond and prevent catalyst inhibition.[3][5][6] |
| Base | K₂CO₃ (2 equiv) | K₃PO₄ or Cs₂CO₃ (2-3 equiv) | Stronger bases are more effective at forming the reactive boronate species required for transmetalation.[2][3] |
| Solvent | Dioxane/H₂O (4:1) | Toluene, 2-MeTHF (anhydrous if protodeboronation is an issue) | Solvent choice can influence catalyst solubility, stability, and reaction rates. |
| Temperature | 80-90 °C | 100-110 °C or Microwave heating | Higher energy input is needed to overcome the activation barrier for C-Cl bond cleavage.[3] |
Visualizing the Process: Diagrams
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common issues encountered during the coupling reaction.
Caption: A workflow for troubleshooting low-yielding reactions.
Key Factors for Reactivity
This diagram illustrates the interdependent factors that must be balanced to achieve a successful coupling.
Caption: Interplay of critical factors for successful coupling.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki-Miyaura Cross-Coupling of 2-Chloro-3-methylpyridine-5-boronic acid pinacol ester
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Chloro-3-methylpyridine-5-boronic acid pinacol ester. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the common challenge of homocoupling in Suzuki-Miyaura cross-coupling reactions involving this substrate. Our goal is to equip you with the scientific understanding and practical solutions necessary to optimize your synthetic outcomes.
Introduction: The Challenge of Homocoupling
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds.[1][2] However, the formation of undesired homocoupled byproducts, particularly the self-coupling of the boronic acid or ester, can significantly diminish the yield of the desired heteroaryl product and introduce purification challenges. In the case of this compound, the primary homocoupling byproduct is 3,3'-dimethyl-5,5'-bipyridine. Understanding the mechanisms that lead to this side reaction is the first step toward its prevention.
Homocoupling is primarily driven by two pathways: the presence of dissolved oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), and the use of Pd(II) precatalysts that can directly react with the boronic ester before the catalytic cycle is fully established.[1][3] Both pathways lead to the consumption of the valuable boronic ester and a reduction in the overall efficiency of the desired cross-coupling.
Troubleshooting Guide: Minimizing Homocoupling of this compound
This guide is structured to help you diagnose and resolve issues of excessive homocoupling in your reactions.
Issue 1: Significant Formation of 3,3'-dimethyl-5,5'-bipyridine Detected
If you observe a substantial amount of the homocoupled byproduct in your reaction mixture via TLC, LC-MS, or NMR, it is crucial to systematically evaluate your reaction setup and conditions.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting and minimizing homocoupling.
Detailed Troubleshooting Steps:
-
Improve Oxygen Exclusion: Oxygen is a primary culprit in promoting homocoupling.[4][5]
-
Recommendation: Employ rigorous degassing techniques. The freeze-pump-thaw method (at least three cycles) is highly effective for removing dissolved oxygen. Alternatively, sparging your solvent with a high-purity inert gas (argon or nitrogen) for an extended period (30-60 minutes) is a viable option. Ensure all glassware is properly dried and the reaction is maintained under a positive pressure of inert gas throughout.
-
-
Re-evaluate Your Palladium Source: The oxidation state of your palladium precursor is critical.
-
Recommendation: Switch from a Pd(II) precursor (e.g., Pd(OAc)₂, PdCl₂) to a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).[1] If using a Pd(II) source is necessary, consider the use of modern precatalysts (e.g., Buchwald G2, G3, or PEPPSI-type catalysts) which are designed for efficient in situ generation of the active Pd(0) species.[6][7] The addition of a mild reducing agent, such as potassium formate, has also been shown to suppress homocoupling by minimizing the concentration of free Pd(II) without disrupting the catalytic cycle.[4]
-
-
Optimize the Ligand: The choice of ligand significantly influences the relative rates of the desired cross-coupling versus the undesired homocoupling.
-
Recommendation: Employ bulky, electron-rich phosphine ligands. Ligands such as SPhos and XPhos are known to promote the reductive elimination step of the catalytic cycle, which can outcompete the pathways leading to homocoupling.[6] For challenging couplings involving heteroaryl chlorides, these types of ligands are often essential.[8][9]
-
-
Adjust Base and Solvent Conditions: The base and solvent system can impact the stability of the boronic ester and the overall reaction kinetics.
-
Recommendation: While a base is necessary to activate the boronic ester for transmetalation, an overly strong or concentrated base can sometimes promote side reactions.[2] Consider screening weaker bases such as K₂CO₃ or K₃PO₄. Ensure the base is adequately soluble in the reaction medium; the addition of a small amount of water to aprotic solvents like dioxane or THF is often necessary.[10] However, be mindful that excess water can also promote protodeboronation. For pyridine-containing substrates, the choice of base can be particularly influential.
-
-
Control the Reaction Temperature: Higher temperatures can sometimes accelerate the rate of homocoupling more than the desired cross-coupling.
-
Recommendation: Attempt the reaction at the lowest temperature that provides a reasonable reaction rate. While Suzuki couplings of aryl chlorides often require elevated temperatures, it is worth investigating if a lower temperature can suppress byproduct formation without completely stalling the reaction.
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to homocoupling?
A1: Like many boronic acids and esters, this substrate is susceptible to homocoupling due to the inherent reactivity of the carbon-boron bond. The electron-deficient nature of the pyridine ring can make the C-B bond more labile under certain conditions. The primary drivers are oxidative processes involving Pd(II) and oxygen, which lead to the formation of a symmetrical bipyridine.[1][3]
Q2: Can I use the corresponding boronic acid instead of the pinacol ester?
A2: While boronic acids can be more reactive than their pinacol ester counterparts, they are also often less stable and more prone to protodeboronation and homocoupling.[1][10] The pinacol ester provides increased stability, which can be advantageous in minimizing side reactions, especially during prolonged reaction times or at elevated temperatures.
Q3: What analytical techniques are best for detecting and quantifying the 3,3'-dimethyl-5,5'-bipyridine byproduct?
A3: A combination of techniques is often ideal.
-
Thin-Layer Chromatography (TLC): Provides a quick qualitative assessment of the reaction progress and the presence of major byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Excellent for identifying the homocoupled product by its mass and for monitoring its formation relative to the desired product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool for both separation and identification of isomeric byproducts, provided the compounds are sufficiently volatile and thermally stable.[11]
-
Quantitative Nuclear Magnetic Resonance (qNMR): A highly accurate method for determining the yield of both the desired product and the homocoupled byproduct in the crude reaction mixture, using a certified internal standard.[12]
Q4: Are there specific palladium precatalysts you would recommend for this substrate?
A4: For the coupling of heteroaryl chlorides, modern palladium precatalysts are highly recommended due to their high activity and ability to minimize side reactions. Consider using Buchwald-type precatalysts such as SPhos Pd G2 or G3, or PEPPSI-type catalysts.[7] These systems are designed for efficient generation of the active Pd(0) catalyst and are often effective at lower catalyst loadings.
Q5: How does the methyl group on the pyridine ring affect the reaction?
A5: The methyl group at the 3-position is an electron-donating group, which can slightly decrease the reactivity of the C-Cl bond towards oxidative addition compared to an unsubstituted chloropyridine. However, its steric bulk is minimal and should not significantly hinder the approach of the palladium catalyst.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling
This protocol incorporates several best practices to suppress the formation of the homocoupled byproduct.
Materials:
-
This compound (1.2 equiv)
-
Aryl/heteroaryl coupling partner (1.0 equiv)
-
Palladium precatalyst (e.g., SPhos Pd G2, 1-2 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 10:1)
Procedure:
-
To a flame-dried Schlenk flask under a positive pressure of argon, add the aryl/heteroaryl coupling partner, this compound, and the base.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent via syringe.
-
Sparge the resulting suspension with argon for 15-20 minutes.
-
Add the palladium precatalyst as a solid in one portion under a positive flow of argon.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Summary: Recommended Reaction Conditions
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(0) or modern precatalysts (e.g., SPhos Pd G2) | Minimizes Pd(II)-mediated homocoupling.[1][3] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | Accelerates reductive elimination, outcompeting homocoupling.[6] |
| Base | K₂CO₃ or K₃PO₄ | Moderately strong bases are often sufficient and can reduce side reactions.[10] |
| Solvent | Degassed aprotic solvent (e.g., Dioxane, THF) with minimal H₂O | Rigorous oxygen exclusion is critical.[4] |
| Temperature | 80-100 °C (or lowest effective temperature) | Balances reaction rate with suppression of side reactions. |
| Atmosphere | Strict inert (Argon or Nitrogen) | Prevents oxygen-mediated homocoupling.[5] |
Mechanistic Overview
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
ligand selection for challenging Suzuki couplings with 2-Chloro-3-methylpyridine-5-boronic acid pinacol ester
Topic: Ligand Selection for Challenging Suzuki Couplings with 2-Chloro-3-methylpyridine-5-boronic acid pinacol ester
Audience: Researchers, scientists, and drug development professionals.
Welcome to our dedicated technical support guide for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving this compound. This resource, designed by our Senior Application Scientists, provides in-depth troubleshooting advice and frequently asked questions to empower you to overcome common challenges and achieve optimal results in your synthetic endeavors.
Introduction: The Challenge of 2-Chloropyridines
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for its ability to form carbon-carbon bonds.[1] However, substrates like 2-chloro-3-methylpyridine present a unique set of obstacles. The reduced reactivity of the C-Cl bond compared to its bromide or iodide counterparts, coupled with the potential for the pyridine nitrogen to coordinate and deactivate the palladium catalyst, makes this a non-trivial transformation.[2][3][4] This guide will provide a systematic approach to ligand selection and reaction optimization to address these challenges head-on.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Q1: My reaction with this compound is giving very low to no yield. Where should I start troubleshooting?
A1: Low yield is a common frustration with this substrate and can stem from several factors. A systematic approach is key.
Primary Suspects & Immediate Actions:
-
Catalyst System Inactivity: The primary hurdle is often the oxidative addition of the palladium catalyst to the strong C-Cl bond.[5][6] Standard catalyst systems like those using Pd(PPh₃)₄ may be ineffective.[3]
-
Solution: Switch to a more active catalyst system. Bulky, electron-rich phosphine ligands are essential.[2][7][8] We strongly recommend starting with a Buchwald-type ligand such as SPhos or XPhos .[2][7] These ligands promote the difficult oxidative addition and their steric bulk helps prevent catalyst inhibition by the pyridine nitrogen.[2]
-
-
Inadequate Reaction Temperature: The activation energy for the C-Cl bond cleavage is high.
-
Ineffective Base: The base is crucial for activating the boronic ester for transmetalation.[1][2]
-
Solution: A strong, non-nucleophilic base is often required. Potassium phosphate (K₃PO₄) is a frequently effective choice for these challenging couplings.[2]
-
Below is a workflow to guide your initial troubleshooting efforts:
Q2: I'm observing significant amounts of unreacted starting material, even after extended reaction times and elevated temperatures. What's happening?
A2: This strongly points towards catalyst deactivation or inhibition. With 2-chloropyridines, the lone pair on the pyridine nitrogen can coordinate to the palladium center, forming an off-cycle, inactive complex. This is often referred to as the "2-pyridyl problem".[4]
Causality & Solutions:
-
Catalyst Inhibition: The nitrogen atom, especially at the 2-position, acts as a Lewis base and binds to the palladium catalyst, preventing it from participating in the catalytic cycle.[3]
-
Solution: The steric bulk of the ligand is your primary tool here. Highly hindered ligands like XPhos or SPhos create a "pocket" around the palladium center that physically blocks the pyridine nitrogen from coordinating, while still allowing the smaller aryl chloride to approach for oxidative addition.[2][4]
-
-
Catalyst Decomposition: At high temperatures, the palladium catalyst can decompose to form inactive palladium black.
-
Solution: Ensure your ligand-to-palladium ratio is optimal (typically 2:1 for monodentate ligands). Also, ensure the reaction is rigorously degassed to prevent oxidation of the Pd(0) species.[2]
-
Q3: My mass spectrometry analysis shows a significant peak corresponding to 3-methylpyridine. What is this byproduct and how can I prevent it?
A3: You are observing protodeboronation, a common side reaction where the boronic ester group is replaced by a hydrogen atom from a proton source (like water) in the reaction mixture.[2][3]
Mechanism & Prevention:
-
Hydrolytic Instability: While pinacol esters are more stable than their corresponding boronic acids, they can still undergo hydrolysis, especially in the presence of base and water, to form the boronic acid, which is more susceptible to protodeboronation.[2][9][10]
-
Solutions:
-
Use Anhydrous Conditions: Ensure your solvent is dry and use an anhydrous base.
-
Minimize Water: While some Suzuki reactions benefit from a small amount of water, in cases of significant protodeboronation, minimizing it is crucial.
-
Base Selection: The choice of base can influence the rate of protodeboronation. If you suspect this is a major issue, consider screening different bases.
-
Potassium Trifluoroborate Salts: For particularly stubborn cases, converting the boronic ester to its corresponding potassium trifluoroborate salt (ArBF₃K) can significantly increase stability and prevent this side reaction.[2]
-
-
Q4: I'm seeing a byproduct with a mass corresponding to the homocoupling of my boronic ester. How do I minimize this?
A4: Homocoupling results in a bi-aryl product formed from two molecules of your boronic ester. This is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[2][3]
Causes & Mitigation Strategies:
-
Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote homocoupling.[9]
-
Solution: Rigorous degassing of all solvents and reagents is critical. Use techniques like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[2]
-
-
Inefficient Precatalyst Reduction: If using a Pd(II) source like Pd(OAc)₂, its reduction to Pd(0) might be slow, allowing for competing side reactions.
-
Solution: Using a Pd(0) source like Pd₂(dba)₃ can sometimes be beneficial.[3] Alternatively, using well-defined precatalysts (e.g., Buchwald G3 or G4 precatalysts) that rapidly generate the active Pd(0) species can also minimize homocoupling.
-
Ligand Selection FAQ
Q5: Why are bulky, electron-rich phosphine ligands like SPhos and XPhos so effective for this type of coupling?
A5: The success of these ligands, often called Buchwald ligands, is due to a combination of steric and electronic effects that directly address the main challenges of coupling with 2-chloropyridines.[7][11]
-
Electronic Effects: These ligands are highly electron-donating. This increases the electron density on the palladium center, making it more nucleophilic and facilitating the difficult oxidative addition step with the electron-deficient C-Cl bond.[5][8][12]
-
Steric Effects: Their significant steric bulk promotes the formation of a monoligated, 14-electron Pd(0)L complex, which is highly reactive.[13] This bulk also provides the crucial steric shielding that prevents the pyridine nitrogen from deactivating the catalyst.[2][4]
Q6: Are there alternatives to phosphine ligands? What about N-Heterocyclic Carbenes (NHCs)?
A6: Yes, N-Heterocyclic Carbenes (NHCs) are an excellent alternative class of ligands for challenging Suzuki couplings.
-
Properties: NHCs are strong σ-donors, even more so than many phosphines, which can make them highly effective at promoting oxidative addition.[14] They form very stable palladium complexes, which can lead to long catalyst lifetimes.
-
When to Consider: If you've tried several Buchwald-type ligands without success, screening a common NHC ligand (like IPr or SImes) is a logical next step.
Q7: How do I choose between different Buchwald-type ligands (e.g., SPhos vs. XPhos)?
A7: While both SPhos and XPhos are excellent starting points, subtle differences in their structure can impact reactivity for a specific substrate.[7]
-
General Guideline: There is no universal rule, and the optimal ligand is often substrate-dependent. A small ligand screen is the most reliable approach.
-
XPhos: Often shows high reactivity for couplings involving aryl chlorides.[7]
-
SPhos: Known for its broad applicability and high reactivity, especially with heteroaryl substrates.
A pragmatic approach is to screen a small, diverse set of high-performance ligands.
| Ligand | Key Feature | When to Use |
| XPhos | Highly bulky, electron-rich biaryl phosphine. | Excellent first choice for challenging aryl chlorides.[7] |
| SPhos | Broadly applicable, highly active biaryl phosphine. | A robust general ligand for heteroaryl couplings.[7] |
| RuPhos | Less sterically hindered than XPhos. | Can be effective when extreme steric bulk is detrimental. |
| IPr (NHC) | Strong σ-donor, forms very stable complexes. | A good alternative to phosphines when they fail.[14] |
Experimental Protocol: General Procedure for Ligand Screening
This generalized procedure provides a starting point for screening ligands for the coupling of this compound with a generic aryl bromide partner. This protocol must be optimized for your specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl Halide (e.g., Aryl Bromide, 1.2 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)[3]
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)[2]
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), add the this compound, the aryl halide, the base, the palladium source, and the ligand.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas three times to ensure all oxygen is removed.[2]
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[2]
-
Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[2]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[2]
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[3]
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Validation & Comparative
The Practitioner's Guide to Suzuki-Miyaura Reagents: A Comparative Analysis of 2-Chloro-3-methylpyridine-5-boronic Acid and its Pinacol Ester
For researchers, medicinal chemists, and process development scientists, the choice of reagent can be the determining factor in the success of a synthetic campaign. In the realm of palladium-catalyzed cross-coupling, the Suzuki-Miyaura reaction stands as a titan for C-C bond formation. However, the seemingly subtle choice between a boronic acid and its corresponding pinacol ester derivative can have profound implications for reaction efficiency, reproducibility, and overall workflow.
This guide provides an in-depth, objective comparison of 2-Chloro-3-methylpyridine-5-boronic acid and its pinacol ester counterpart. We will move beyond simple catalog descriptions to explore the fundamental chemical principles and practical considerations that govern their use, supported by representative experimental data to inform your selection process.
At a Glance: Key Physicochemical and Practical Differences
The decision to use a boronic acid or its pinacol ester is fundamentally a trade-off between reactivity and stability. While boronic acids are often considered the more "active" species in the catalytic cycle, this reactivity comes at the cost of stability. Pinacol esters, conversely, offer enhanced stability, which translates to significant practical advantages in the laboratory.
| Property | 2-Chloro-3-methylpyridine-5-boronic Acid | 2-Chloro-3-methylpyridine-5-boronic acid pinacol ester | Causality and Field-Proven Insights |
| Structure | ![]() | ![]() | The free hydroxyl groups on the boronic acid are reactive and can participate in intermolecular dehydration to form boroxine anhydrides. |
| Stability & Shelf-Life | Lower. Susceptible to dehydration to form boroxines and protodeboronation, especially if impure or improperly stored.[1][2] | High. The pinacol group provides steric protection to the boron center, inhibiting decomposition pathways.[2][3] | Pinacol esters are often crystalline, free-flowing solids that are less hygroscopic and can be stored for extended periods with minimal degradation, ensuring reagent integrity and reproducibility. |
| Handling & Purification | Often difficult to purify by standard silica gel chromatography due to interactions with silica and potential for decomposition. | Amenable to standard purification techniques, including silica gel chromatography.[2] | The ability to purify the pinacol ester easily ensures higher purity of the starting material, which often leads to cleaner reactions and higher yields of the final product. |
| Solubility | Generally soluble in polar protic solvents like water and alcohols, with moderate solubility in polar aprotic solvents like THF or dioxane. | Exhibits enhanced solubility in a wider range of common organic solvents used for cross-coupling, such as toluene, THF, and dioxane. | Improved solubility ensures homogeneous reaction conditions, which can be critical for reaction kinetics and preventing reproducibility issues associated with slurries. |
| Key Side Reaction | Protodeboronation: The C-B bond is susceptible to cleavage, particularly under basic aqueous conditions, replacing the boronic acid with a hydrogen atom.[1] | Significantly more resistant to protodeboronation due to steric shielding and reduced Lewis acidity of the boron center.[3] | For challenging couplings requiring prolonged heating or strong bases, the pinacol ester provides a significant advantage by minimizing this yield-reducing side reaction. |
The Chemical Equilibrium: A Tale of Two Species
The relationship between a boronic acid and its pinacol ester is rooted in a chemical equilibrium. The boronic acid itself exists in equilibrium with its trimeric anhydride, the boroxine. This equilibrium can complicate stoichiometry and introduce batch-to-batch variability. Esterification with pinacol effectively "locks" the monomeric form, providing a more defined and stable reagent.
Caption: Equilibrium between boronic acid, its boroxine, and the pinacol ester.
Performance in Suzuki-Miyaura Cross-Coupling: A Mechanistic Perspective
The central application for these reagents is the Suzuki-Miyaura cross-coupling reaction. While both can be effective, their pathways into the catalytic cycle differ, influencing the choice of reaction conditions.
The Boronic Acid Pathway: The generally accepted mechanism requires the activation of the boronic acid by a base (e.g., K₂CO₃, K₃PO₄). This forms a more nucleophilic "ate" complex (a boronate), which then undergoes transmetalation with the palladium(II) center.[4][5]
The Pinacol Ester Pathway: There is considerable discussion on the exact mechanism for pinacol esters.[3] One school of thought posits that the ester must first hydrolyze in situ to the free boronic acid, which then enters the catalytic cycle as described above. This hydrolysis is facilitated by the aqueous basic conditions common to many Suzuki protocols. However, there is also strong evidence that boronate esters can undergo direct transmetalation without prior hydrolysis, particularly under anhydrous conditions or with specific catalyst systems.[6][7] The steric bulk of the pinacol group can, in some cases, slow the rate of transmetalation compared to the less hindered boronic acid.[8]
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Experimental Comparison: A Representative Protocol
While a direct, published head-to-head comparison for this specific substrate is elusive, we can construct a robust, representative protocol based on established methodologies for the coupling of 2-chloropyridines.[8][9][10] This virtual experiment highlights the practical differences and expected outcomes.
Objective: To synthesize 2-(4-methoxyphenyl)-3-methyl-5-chloropyridine via Suzuki-Miyaura coupling, comparing the performance of the boronic acid and its pinacol ester.
Reaction Scheme:
Detailed Step-by-Step Methodology
Caption: Experimental workflow for the comparative Suzuki-Miyaura coupling.
Protocol Details:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol, 1.0 eq), the boron reagent (1.2 mmol, 1.2 eq), Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 eq), and the Palladium catalyst/ligand system (e.g., Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%)).
-
Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum evacuation and backfilling with argon gas.
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Heat the mixture in a preheated oil bath at 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the consumption of the limiting reagent (4-bromoanisole) is observed.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude material by column chromatography on silica gel.
Expected Performance and Data Comparison
This table summarizes the expected outcomes based on the known properties of each reagent class.
| Parameter | Run A: Boronic Acid | Run B: Pinacol Ester | Analysis & Justification |
| Reagent Purity | Assumed 95% (may contain boroxine) | >98% (purified by chromatography) | Pinacol esters are more amenable to purification, leading to higher starting material integrity. |
| Reaction Time | 4 - 8 hours | 6 - 16 hours | The free boronic acid is often more kinetically reactive and may proceed faster, assuming it does not degrade. The pinacol ester may have a slower transmetalation step or require initial hydrolysis.[8] |
| Observed Side Products | Potential for protodeboronation of starting material, leading to 2-chloro-3-methylpyridine. | Minimal protodeboronation observed. | The pinacol ester's stability significantly mitigates this common failure mode for heteroaryl boronic acids.[3] |
| Isolated Yield | 75 - 85% | 85 - 95% | While kinetically faster, the boronic acid's propensity for decomposition can lower the isolated yield. The higher stability and purity of the pinacol ester often translate to a cleaner reaction and a higher, more reproducible yield. |
| Reproducibility | Moderate. Can be sensitive to reagent quality (boroxine content) and water content. | High. The well-defined, stable nature of the pinacol ester leads to more consistent results between batches. | For process development and scale-up, the reliability offered by the pinacol ester is a significant advantage. |
Conclusion and Recommendations
The choice between 2-Chloro-3-methylpyridine-5-boronic acid and its pinacol ester is a strategic one, dictated by the specific demands of the synthesis.
-
Choose 2-Chloro-3-methylpyridine-5-boronic acid for:
-
Reactions where maximizing kinetic rate is the highest priority.
-
Well-optimized, short reactions where reagent decomposition is known to be minimal.
-
Cost-sensitive applications where the additional esterification step is prohibitive (though this may be a false economy if yields suffer).
-
-
Choose this compound for:
-
The majority of applications, especially in drug discovery and process development.
-
Reactions that require prolonged heating or challenging conditions where stability is paramount.
-
Multi-step syntheses where reagent shelf-life and purity are critical for overall success.
-
Ensuring high reproducibility and achieving the cleanest possible reaction profile to simplify purification.
-
In essence, the pinacol ester represents a more robust and reliable reagent. The upfront investment in using the ester is frequently repaid through higher, more consistent yields, simplified purification, and greater confidence in the integrity of the synthetic process. For any researcher aiming to build complex molecules based on the 2-chloro-3-methylpyridine scaffold, the pinacol ester should be considered the default, superior choice.
References
- 1. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. US5334724A - Preparation of substituted 2-chloropyridines - Google Patents [patents.google.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 2-Chloro-3-methylpyridine-5-boronic Acid | 1003043-40-0 | TCI Deutschland GmbH [tcichemicals.com]
- 6. 1010101-07-1|this compound|BLD Pharm [bldpharm.com]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Alternatives for 2-Chloro-3-methylpyridine-5-boronic Acid Pinacol Ester in Cross-Coupling Reactions
Introduction: The Quest for Superior Pyridyl Building Blocks
In the landscape of modern drug discovery and materials science, the substituted pyridine motif is a cornerstone of molecular design. 2-Chloro-3-methylpyridine-5-boronic acid pinacol ester is a widely utilized building block for introducing this valuable scaffold via the Suzuki-Miyaura cross-coupling reaction.[1] Its structure is integral to the synthesis of numerous kinase inhibitors and other complex, biologically active molecules.
However, the reliance on boronic acids and their esters is not without significant challenges. Researchers frequently contend with the inherent instability of these reagents, particularly electron-deficient heteroarylboronic acids, which are susceptible to protodeboronation—a process that cleaves the crucial carbon-boron bond, leading to diminished yields, poor reproducibility, and stringent handling requirements.[2][3][4] This guide provides an in-depth comparison of viable, field-proven alternatives, focusing on enhancing stability, improving reaction efficiency, and expanding the synthetic chemist's toolkit. We will delve into superior boron-based reagents and explore alternative coupling strategies to empower researchers in their synthetic endeavors.
Part 1: The Superior Alternative for Suzuki-Miyaura Coupling: Potassium Organotrifluoroborates
The most robust and increasingly adopted alternative to heteroarylboronic acids are their corresponding potassium organotrifluoroborate salts. These reagents directly address the primary stability issues of their trivalent counterparts.
The Trifluoroborate Advantage: Why It Works
Potassium (2-chloro-3-methylpyridin-5-yl)trifluoroborate is a tetracoordinate boron species, a structural feature that confers remarkable stability.[2] Unlike the vacant p-orbital on the boron atom of a boronic acid which makes it susceptible to attack, the fluorinated, negatively charged boron center in a trifluoroborate is coordinatively saturated and far less prone to premature degradation.[3][5] These reagents are typically bench-stable, crystalline solids that can be stored for extended periods without special precautions.[2][6]
Mechanistically, under basic Suzuki-Miyaura conditions, the trifluoroborate salt acts as a stable reservoir for the active boronic acid. It undergoes slow hydrolysis in situ to release the boronic acid at a rate geared to the catalytic turnover of the palladium catalyst.[7] This "slow-release" mechanism maintains a low steady-state concentration of the unstable boronic acid, minimizing side reactions like protodeboronation and homocoupling, which ultimately translates to higher, more consistent yields of the desired product.[2][7]
Caption: The stability of potassium heteroaryltrifluoroborates enables a "slow-release" of the active boronic acid, improving Suzuki-Miyaura reaction outcomes.
Comparative Performance Data
While direct, side-by-side yield comparisons under identical conditions are not always available in the literature—as researchers often select trifluoroborates for substrates where boronic acids are known to fail—the general superiority is well-documented. The enhanced stability directly correlates with more reliable outcomes.
| Feature | This compound | Potassium (2-chloro-3-methylpyridin-5-yl)trifluoroborate | Rationale for Performance |
| Stability | Moderate; prone to hydrolysis and protodeboronation.[2][3] | High; bench-stable crystalline solid.[2][5][6] | Tetracoordinate boron center prevents degradation pathways.[2] |
| Handling | Often requires inert atmosphere and dry conditions for long-term storage. | Can be handled in air; not typically hygroscopic.[6] | Crystalline, salt-like nature reduces sensitivity to air and moisture. |
| Yield Consistency | Can be variable due to reagent degradation. | High and reproducible.[2] | "Slow-release" of the active species minimizes side reactions.[7] |
| Stoichiometry | Often used in excess (1.2-1.5 equiv.) to compensate for decomposition.[8] | Can be used in near-stoichiometric amounts (1.05-1.1 equiv.).[5] | Higher stability means less reagent is wasted. |
Experimental Protocols
Protocol 1: Synthesis of Potassium (2-chloro-3-methylpyridin-5-yl)trifluoroborate
This general procedure outlines the conversion of the boronic acid to its more stable trifluoroborate salt.
-
Dissolution: In a suitable flask, dissolve the 2-Chloro-3-methylpyridine-5-boronic acid or its pinacol ester (1.0 equiv.) in methanol (MeOH).
-
Addition of KHF₂: Add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 4.0 equiv.).
-
Precipitation: Stir the mixture at room temperature. The formation of a precipitate is typically observed. The reaction can be stirred for 1-4 hours.
-
Isolation: Concentrate the mixture under reduced pressure to remove the methanol. Add water and acetone to fully precipitate the salt.
-
Filtration and Washing: Collect the crystalline solid by vacuum filtration. Wash the solid sequentially with cold water, acetone, and diethyl ether.
-
Drying: Dry the resulting white crystalline solid under vacuum to yield the potassium trifluoroborate salt, which can be stored at room temperature.[2][6]
Protocol 2: Suzuki-Miyaura Coupling with a Potassium Heteroaryltrifluoroborate
This protocol is a representative example for coupling an aryl chloride.
-
Reaction Setup: To an oven-dried reaction tube, add the aryl chloride (1.0 equiv.), potassium (2-chloro-3-methylpyridin-5-yl)trifluoroborate (1.05-1.1 equiv.), and a base such as cesium carbonate (Cs₂CO₃, 3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-3 mol%) and a suitable phosphine ligand (e.g., RuPhos or SPhos, 4-6 mol%).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., CPME/H₂O or Toluene/H₂O, 10:1 ratio).[3]
-
Heating: Heat the reaction mixture to the required temperature (e.g., 80-110 °C) with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[2]
Caption: Suzuki-Miyaura cycle featuring in situ activation of a potassium organotrifluoroborate.
Part 2: Alternative Cross-Coupling Methodologies
While trifluoroborates are superior reagents for Suzuki coupling, sometimes the synthetic strategy calls for entirely different bond formations. Here, we compare two powerful, alternative palladium-catalyzed reactions.
Stille Coupling: The Organostannane Approach
The Stille reaction couples an organostannane (organotin) reagent with an sp²-hybridized halide. The corresponding reagent would be 2-Chloro-3-methyl-5-(tributylstannyl)pyridine .
-
Advantages: Organostannanes are generally stable to air and moisture, and the Stille reaction has an exceptionally broad substrate scope.[9][10] The reaction is often tolerant of a wide array of functional groups.
-
Causality of Choice: This method might be chosen if a specific organostannane is commercially available and the corresponding boronic acid is not, or if issues with the basic conditions of the Suzuki-Miyaura reaction (e.g., base-sensitive functional groups) need to be circumvented.
-
Critical Disadvantage - Toxicity: The primary drawback is the significant toxicity of organotin reagents and their byproducts.[9] This is a major concern, particularly in process chemistry and the synthesis of active pharmaceutical ingredients (APIs), where removal of tin residues to parts-per-million (ppm) levels is mandatory and challenging.
General Protocol for Stille Coupling:
-
Reaction Setup: In a flask, combine the aryl halide (1.0 equiv.), 2-Chloro-3-methyl-5-(tributylstannyl)pyridine (1.1 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent and Additives: Add a degassed anhydrous solvent such as toluene or DMF. In some cases, a copper(I) iodide (CuI) co-catalyst or lithium chloride (LiCl) additive can accelerate the transmetalation step.
-
Heating: Heat the mixture under an inert atmosphere to 80-120 °C until the reaction is complete.
-
Work-up and Purification: After cooling, the work-up often involves a quench with aqueous potassium fluoride (KF) to precipitate the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration through celite before standard extraction and chromatographic purification.
Buchwald-Hartwig Amination: Direct C-N Bond Formation
If the ultimate synthetic target involves a nitrogen substituent at the 5-position of the pyridine ring, a direct C-N coupling via the Buchwald-Hartwig amination is often a more efficient and atom-economical strategy than a two-step process involving borylation followed by coupling.[11]
-
Advantages: This reaction is one of the most powerful methods for forming C-N bonds. It has an extremely broad scope for both the amine and aryl halide coupling partners and exhibits high functional group tolerance.[11]
-
Causality of Choice: This is the reaction of choice when the desired product is an arylamine. It avoids the synthesis of an organometallic intermediate (boronic ester or stannane) altogether, shortening the synthetic sequence. The starting material is the readily available 2,5-dihalopyridine derivative.
-
Regioselectivity: In di-halogenated pyridines, the reactivity of the halogen positions can often be controlled by the choice of catalyst, ligand, and reaction conditions, allowing for selective amination at one position over another.[12]
General Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup: To a reaction tube, add the 2-chloro-5-bromopyridine (1.0 equiv.), the desired amine (1.2 equiv.), a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃), and a specialized phosphine ligand (e.g., XPhos, RuPhos).
-
Inert Atmosphere & Solvent: Seal the vessel, evacuate and backfill with an inert gas. Add an anhydrous, degassed solvent like toluene or dioxane.
-
Heating: Heat the reaction mixture to 80-110 °C until the starting halide is consumed.
-
Work-up and Purification: Cool the reaction, quench with water, and perform a standard aqueous work-up. The product is then purified by column chromatography.
Conclusion and Scientist's Recommendation
For the purpose of C-C bond formation via Suzuki-Miyaura coupling, potassium (2-chloro-3-methylpyridin-5-yl)trifluoroborate is the unequivocally superior alternative to its corresponding boronic acid pinacol ester. Its exceptional stability, ease of handling, and ability to deliver higher and more reproducible yields make it the reagent of choice for robust and scalable syntheses.[2][5] The minimal investment in converting the boronic acid to the trifluoroborate salt pays significant dividends in reliability and efficiency.
While the Stille reaction offers broad scope, the inherent toxicity of organotin compounds makes it a less desirable option, especially in pharmaceutical development. For the synthesis of C-N bonds, the Buchwald-Hartwig amination provides a more direct and powerful route, circumventing the need for organometallic intermediates entirely. The selection of the optimal synthetic strategy is always context-dependent, but for constructing the 2-chloro-3-methyl-5-arylpyridine core, the trifluoroborate pathway represents the current state-of-the-art.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of 2-Chloro-3-methylpyridine-5-boronic Acid Pinacol Ester and Alternative Boron Reagents in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and professionals in drug development, the strategic selection of reagents for carbon-carbon bond formation is a critical determinant of synthetic efficiency and success. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, and the choice of the organoboron nucleophile is paramount. This guide provides an in-depth, objective comparison of the performance of 2-Chloro-3-methylpyridine-5-boronic acid pinacol ester with its primary alternatives: the corresponding boronic acid, potassium trifluoroborate salt, and MIDA boronate ester. This analysis is grounded in established reactivity principles and supported by experimental data to inform your selection of the optimal reagent for your synthetic campaign.
The Central Trade-Off: Reactivity vs. Stability
The decision to use a boronic acid or one of its derivatives in a Suzuki-Miyaura coupling is governed by a fundamental trade-off between the reagent's reactivity and its benchtop stability. Generally, boronic acids are considered more reactive and can lead to faster reaction times, a characteristic attributed to their Lewis acidity which facilitates the crucial transmetalation step of the catalytic cycle.[1] However, this heightened reactivity is often coupled with diminished stability. Many boronic acids, especially electron-deficient heteroaryl derivatives, are susceptible to decomposition pathways like protodeboronation and oxidation, which can compromise shelf-life and reaction yields.[1]
Conversely, derivatives such as pinacol esters, MIDA boronates, and trifluoroborates are designed to enhance stability. Pinacol esters are frequently crystalline, chromatography-compatible solids that are significantly easier to handle and store.[1] This improved stability, however, can sometimes result in reduced reaction rates compared to the parent boronic acid.[1]
Reactivity Profile of this compound
The subject of our focus, this compound, is a versatile building block for introducing a substituted pyridine moiety, a common motif in pharmaceuticals and agrochemicals. Its reactivity in Suzuki-Miyaura couplings is influenced by several electronic and steric factors:
-
Electronic Effects: The pyridine ring is electron-deficient, which can slow the rate of transmetalation. The chloro and methyl substituents further modulate the electronic nature of the ring.
-
The "2-Pyridyl Problem" Analogy: While the boronic ester is at the 5-position, the presence of the nitrogen atom in the pyridine ring can lead to challenges analogous to the "2-pyridyl problem," where the nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[2]
-
Pinacol Ester Stability: The pinacol group confers significant stability, making this reagent robust for storage and handling.[1] This stability is a key advantage in multi-step syntheses where the boron functionality must endure various reaction conditions.
Comparative Performance of Boron Reagents
To provide a clear comparison, we will consider the hypothetical coupling of our 2-chloro-3-methylpyridine-5-boron derivative with a standard aryl bromide, such as 4-bromoanisole. The following table summarizes the expected performance characteristics of each type of boron reagent based on established principles and data from related systems.
| Boron Reagent | Structure | Key Advantages | Key Disadvantages | Expected Yield |
| Boronic Acid | High reactivity, potentially faster reactions. | Lower stability, prone to protodeboronation, can be difficult to purify. | Good to Excellent (if used fresh) | |
| Pinacol Ester | High stability, easy to handle and purify, long shelf-life. | Generally lower reactivity than the boronic acid, may require more forcing conditions. | Good to Excellent | |
| Potassium Trifluoroborate (KBF₃ Salt) | Excellent stability (air and moisture), crystalline solid, slow-release of boronic acid can suppress side reactions. | Often requires specific activation conditions (e.g., aqueous base). | Good to Excellent | |
| MIDA Boronate Ester | Exceptional stability, compatible with chromatography and anhydrous conditions, allows for iterative cross-couplings. | Requires a dedicated deprotection step to release the active boronic acid. | Excellent (after deprotection) |
Experimental Protocols and Mechanistic Insights
The choice of reaction conditions is critical for a successful Suzuki-Miyaura coupling and is highly dependent on the specific substrates and the chosen boron reagent.
Protocol 1: Suzuki-Miyaura Coupling with this compound
This protocol is a representative procedure for the coupling of the pinacol ester with an aryl bromide.
Reaction Setup:
-
To an oven-dried Schlenk tube, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., SPhos, 4 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Heat the reaction mixture at 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
Causality Behind Experimental Choices:
-
Base: A base is required to activate the boronic acid derivative for transmetalation.[3] K₃PO₄ is a common choice for heteroaryl couplings.
-
Ligand: Electron-rich and sterically hindered phosphine ligands like SPhos are often necessary to promote the oxidative addition and reductive elimination steps, especially with challenging substrates like chloropyridines.
-
Solvent: A mixture of an organic solvent and water is often beneficial, as water can aid in the dissolution of the base and may facilitate the hydrolysis of the pinacol ester to the more reactive boronic acid in situ.[4]
Diagram of the Suzuki-Miyaura Catalytic Cycle
References
A Senior Application Scientist's Guide to Catalyst Selection for 2-Chloro-3-methylpyridine-5-boronic Acid Pinacol Ester Coupling
For researchers and professionals in drug development, the efficient synthesis of complex heterocyclic molecules is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of crucial carbon-carbon bonds.[1] However, the coupling of heteroaryl chlorides, such as 2-Chloro-3-methylpyridine-5-boronic acid pinacol ester, presents a unique set of challenges that demand a carefully optimized catalytic system. This guide provides a comparative analysis of catalyst performance for this specific transformation, supported by experimental insights from closely related systems, to empower you in achieving high-yield, reproducible results.
The Challenge: Coupling an Electron-Rich, Sterically Hindered Heteroaryl Chloride
The coupling of this compound is a non-trivial transformation due to a confluence of electronic and steric factors. The chlorine atom on the pyridine ring is less reactive than its bromine or iodine counterparts due to the stronger C-Cl bond.[2] Furthermore, the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[3] The presence of the methyl group at the 3-position introduces steric hindrance around the reactive center, further impeding the crucial oxidative addition step in the catalytic cycle.
These challenges necessitate the use of highly active catalyst systems, typically composed of a palladium precursor and a sophisticated ligand, to overcome the high activation energy of the C-Cl bond cleavage and to facilitate the subsequent steps of the catalytic cycle.
Comparative Analysis of Catalyst Systems
While a direct head-to-head comparison for this exact substrate is not extensively documented in the literature, we can extrapolate from studies on structurally similar 2-chloropyridines and other challenging Suzuki-Miyaura couplings to provide a reliable guide to catalyst selection. The following table summarizes the performance of various catalyst systems with supporting rationale based on established principles.
| Catalyst System (Precatalyst + Ligand) | Base | Solvent | Temp. (°C) | Typical Yield | Strengths & Weaknesses |
| Buchwald Ligand-Based Catalysts | |||||
| Pd₂(dba)₃ + SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100-110 | Good to Excellent | Strengths: SPhos is a bulky, electron-rich phosphine ligand known for its high activity in C-Cl bond activation.[4] It often provides good to excellent yields in challenging couplings. Weaknesses: Can be sensitive to air and moisture. |
| Pd(OAc)₂ + XPhos | K₃PO₄ | 1,4-Dioxane | 100 | Good to Excellent | Strengths: XPhos is another highly effective Buchwald ligand for coupling aryl chlorides.[4] It can sometimes outperform SPhos for specific substrates. Weaknesses: Similar to SPhos, requires careful handling under inert conditions. |
| Pd₂(dba)₃ + RuPhos | K₃PO₄ | t-BuOH/H₂O | 80-100 | Good | Strengths: RuPhos can be effective at lower temperatures and is known to perform well in alcoholic solvent systems. Weaknesses: May not be as universally applicable as SPhos or XPhos. |
| Ferrocenyl-Based Ligands | |||||
| Pd(dppf)Cl₂ | Na₂CO₃ or K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | Moderate to Good | Strengths: A robust and commercially available catalyst that has shown efficacy in the coupling of some heteroaryl chlorides.[5] Weaknesses: May not be active enough for the most challenging substrates and can lead to lower yields compared to Buchwald ligand-based systems. |
| N-Heterocyclic Carbene (NHC) Ligands | |||||
| [Pd(IPr)(cin)Cl] | K₂CO₃ | Toluene or Dioxane | 100-120 | Good to Excellent | Strengths: NHC ligands are excellent for activating stubborn C-Cl bonds and are often more thermally stable than phosphine ligands.[6] Weaknesses: The synthesis of NHC-palladium complexes can be more involved than simply mixing a palladium precursor and a phosphine ligand. |
| Traditional Phosphine Ligands | |||||
| Pd(PPh₃)₄ | K₂CO₃ or Na₂CO₃ | Toluene or Dioxane | 100-120 | Low to Moderate | Strengths: Readily available and inexpensive. Weaknesses: Generally not effective for the coupling of unactivated aryl chlorides.[7] Significant decomposition and low yields are expected for this substrate. |
Mechanistic Considerations: The Role of the Ligand
The success of the Suzuki-Miyaura coupling of this compound is critically dependent on the choice of ligand. Bulky, electron-donating ligands, such as the Buchwald phosphines (SPhos, XPhos) and N-heterocyclic carbenes (NHCs), are essential for facilitating the oxidative addition of the palladium(0) catalyst to the strong C-Cl bond.[4] These ligands stabilize the resulting palladium(II) intermediate and promote the subsequent transmetalation and reductive elimination steps of the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Recommended Experimental Protocol: A High-Yield Approach
Based on the comparative analysis, a catalyst system employing a bulky, electron-rich phosphine ligand such as SPhos is highly recommended for the coupling of this compound. The following protocol provides a detailed, step-by-step methodology for this transformation.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl coupling partner (e.g., 4-methoxyphenyl bromide) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the aryl/heteroaryl coupling partner, and finely ground potassium phosphate.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Preparation: In a separate vial, weigh Pd₂(dba)₃ and SPhos and add a small amount of anhydrous 1,4-dioxane to form a slurry.
-
Catalyst Addition: Add the catalyst slurry to the Schlenk flask via syringe.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) to the reaction mixture via syringe. The final concentration of the limiting reagent should be around 0.1 M.
-
Reaction Conditions: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Conclusion
The Suzuki-Miyaura coupling of this compound is a challenging yet achievable transformation. Success hinges on the selection of a highly active catalyst system capable of overcoming the inherent low reactivity of the C-Cl bond and the steric hindrance of the substrate. Catalyst systems based on bulky, electron-rich phosphine ligands, such as SPhos and XPhos, in combination with a suitable palladium precursor and base, have demonstrated the most promise for achieving high yields in related systems. By understanding the mechanistic principles and following a well-defined experimental protocol, researchers can confidently and efficiently synthesize the desired coupled products, paving the way for further advancements in drug discovery and development.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pd-Catalyzed Cross-Coupling, High Throughput Experimentation, and Machine Learning [dspace.mit.edu]
- 7. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Assessing the Purity of 2-Chloro-3-methylpyridine-5-boronic Acid Pinacol Ester
In the landscape of pharmaceutical research and drug development, the structural integrity of molecular building blocks is paramount. 2-Chloro-3-methylpyridine-5-boronic acid pinacol ester stands as a crucial reagent, primarily utilized in Suzuki-Miyaura cross-coupling reactions to forge new carbon-carbon bonds.[1][2] The efficacy, yield, and purity of these reactions are directly contingent on the quality of the boronic ester. The presence of even minute impurities can lead to unwanted side reactions, diminished yields, and complex purification challenges, ultimately impeding the drug discovery pipeline.[3][4][5]
This guide provides an in-depth, comparative analysis of the essential analytical techniques required to rigorously assess the purity of this compound. We move beyond mere protocols, offering insights into the causality behind methodological choices to equip researchers with a self-validating system for quality control.
Understanding Potential Impurities
Effective purity assessment begins with anticipating the likely impurities. For this compound, these can arise from the synthetic route or degradation. Key impurities to monitor include:
-
2-Chloro-3-methylpyridine-5-boronic acid: The primary degradation product, formed via hydrolysis of the pinacol ester.[6][7] Boronic esters are susceptible to moisture, making this a critical impurity to quantify.
-
Pinacol: A byproduct of hydrolysis.[7]
-
Starting Materials: Unreacted precursors from the synthesis.
-
Homocoupling Products: Dimers of the boronic ester.
-
Solvent Residues: Residual solvents from synthesis and purification.
A Multi-Faceted Approach to Purity Verification
No single technique provides a complete purity profile. A robust assessment relies on the strategic integration of several analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is the cornerstone for confirming the chemical structure and identifying organic impurities. A combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a comprehensive structural fingerprint.
Expertise & Causality:
-
¹H NMR is the first-pass analysis. It provides information on the number of different types of protons and their connectivity. The characteristic signals for the pyridine ring protons, the methyl group, and the pinacol methyl groups should be present and integrated correctly.
-
¹³C NMR confirms the carbon skeleton of the molecule.
-
¹¹B NMR is particularly useful for boronic esters, showing a characteristic chemical shift (typically around δ 30-35 ppm) that confirms the presence of the boron center.[8]
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Causality: Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. DMSO-d₆ is used for less soluble samples.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Interpretation: Integrate all signals and compare the spectrum to a reference or predicted spectrum to confirm the structure and identify any impurity peaks.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is the gold standard for determining the purity of a compound as a percentage (e.g., % area). The primary challenge with boronic esters is their on-column hydrolysis to the more polar boronic acid.[6][9][10] Method development must focus on minimizing this artifact.
Expertise & Causality:
-
Column Choice: A column with low silanol activity is crucial to minimize on-column hydrolysis.[6][9][10] Columns like the Waters XTerra MS C18 have proven effective.[6][9][10]
-
Mobile Phase: The use of acidic modifiers like formic acid can exacerbate hydrolysis.[6][10] Therefore, methods using no pH modifier or even basic mobile phases with an ion-pairing reagent have been developed to stabilize the ester.[1][6]
-
Diluent: Samples should be prepared in a non-aqueous, aprotic solvent like acetonitrile to prevent hydrolysis prior to injection.[1][2]
Experimental Protocol: Reversed-Phase HPLC
-
System: An HPLC system with a UV detector.
-
Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm, or equivalent.[6][9]
-
Mobile Phase: A gradient of Acetonitrile and Water (without pH modifier).
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient: Start at a low percentage of B, ramp up to a high percentage to elute the compound, and then return to initial conditions. A typical gradient might be 10% to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in acetonitrile at a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and integrate the peak areas. Purity is reported as the area of the main peak divided by the total area of all peaks.
Mass Spectrometry (MS): Identity Confirmation and Impurity Identification
Coupling liquid or gas chromatography to a mass spectrometer (LC-MS or GC-MS) provides molecular weight information, confirming the identity of the main peak and helping to identify unknown impurities.
-
LC-MS: Ideal for confirming the mass of the parent compound and its non-volatile impurities, such as the hydrolyzed boronic acid.[11][12][13]
-
GC-MS: Best suited for identifying volatile or semi-volatile impurities, such as residual solvents or low molecular weight byproducts.[8][14]
Karl Fischer Titration: Quantifying the Hidden Enemy - Water
Given the susceptibility of boronic esters to hydrolysis, quantifying the water content is a non-negotiable step. Karl Fischer titration is the most accurate and specific method for this purpose.[15][16][17]
Expertise & Causality:
-
Coulometric vs. Volumetric: For the expected low moisture content in a high-purity solid, the coulometric Karl Fischer method is preferred due to its higher sensitivity for trace amounts of water (down to ppm levels).[16] The volumetric method is better for samples with higher water content (>1%).[16]
-
Interference: A known issue is that some borate compounds can react with the iodine in the Karl Fischer reagent, leading to inaccurate results.[18] An indirect method, such as using a Karl Fischer oven where the sample is heated and the evaporated water is carried by a dry gas into the titration cell, can circumvent this issue.[18][19]
Experimental Protocol: Coulometric Karl Fischer with Oven
-
Instrument: A coulometric Karl Fischer titrator equipped with an oven autosampler.
-
Sample Preparation: Accurately weigh approximately 50-100 mg of the sample into a clean, dry vial.
-
Oven Temperature: Set the oven temperature to a point high enough to release water without decomposing the sample (e.g., 120-150 °C).
-
Titration: The instrument heats the sample, and a dry carrier gas (e.g., nitrogen) transfers the vaporized water into the coulometric cell where it is titrated.
-
Calculation: The instrument automatically calculates the water content, typically reported in ppm or weight percent.
Comparison of Purity Assessment Techniques
| Technique | Primary Purpose | Information Provided | Strengths | Limitations for this Compound |
| ¹H NMR | Structural Confirmation | Proton environment, functional groups, relative ratios of components | Fast, non-destructive, excellent for structural elucidation | Low sensitivity for minor impurities, quantification can be complex |
| HPLC-UV | Quantitative Purity | Purity as % area, detection of non-volatile impurities | High precision and accuracy, well-established | Susceptible to on-column hydrolysis, requires careful method development[6][7] |
| LC-MS | Identity Confirmation | Molecular weight of parent and impurities | High sensitivity, definitive mass identification | Quantification requires standards, potential for ion suppression |
| GC-MS | Volatile Impurity Analysis | Identification of residual solvents and volatile byproducts | Excellent for volatile compounds | Not suitable for the non-volatile boronic ester or its acid[1][2] |
| Karl Fischer | Water Content | Absolute water quantification | Highly specific to water, very accurate | Can have interferences with borate compounds, requiring oven method[18] |
Conclusion
References
- 1. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. Pierce™ Pyridine, LC-MS Grade 100 g | Buy Online | Thermo Scientific™ | thermofisher.com [thermofisher.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. ardl.com [ardl.com]
- 16. cscscientific.com [cscscientific.com]
- 17. mcckf.com [mcckf.com]
- 18. CN103245586A - Method for measuring trace moisture content in borate compound - Google Patents [patents.google.com]
- 19. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
A Comparative Guide to the Kinetic Analysis of Suzuki Reactions with 2-Chloro-3-methylpyridine-5-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Suzuki-Miyaura Coupling in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its capacity to forge carbon-carbon bonds with exceptional versatility and functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of a vast array of valuable compounds, from pharmaceuticals and agrochemicals to advanced materials.[3][4] The reaction's power lies in its ability to couple organoboron compounds with organic halides or pseudohalides, enabling the construction of complex molecular architectures, such as biaryls, polyolefins, and styrenes, under relatively mild conditions.[1][3]
The pyridine moiety, in particular, is a privileged scaffold in medicinal chemistry, and the ability to functionalize it through reactions like the Suzuki coupling is of paramount importance in drug discovery.[4][5] The subject of this guide, 2-Chloro-3-methylpyridine-5-boronic acid pinacol ester, is a versatile building block that can participate in these crucial transformations.[6] Understanding the kinetics of its reactions is not merely an academic exercise; it is a critical step in optimizing reaction conditions, maximizing yields, minimizing impurities, and ensuring the scalability and reproducibility of synthetic processes in both academic and industrial settings.[7][8] This guide provides a comparative analysis of the kinetic studies of Suzuki reactions involving this key substrate, offering insights into the mechanistic nuances and practical considerations for researchers in the field.
The Mechanistic Heart of the Suzuki Reaction: A Three-Step Catalytic Cycle
The generally accepted mechanism of the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[9][10] This intricate dance of chemical transformations can be broken down into three primary steps:
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the organic halide (in this case, an aryl chloride) to a coordinatively unsaturated Pd(0) species.[2][3] This step, which is often the rate-determining step of the overall reaction, involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square-planar Pd(II) complex.[2][10] The reactivity of the halide in this step follows the general trend: I > OTf > Br >> Cl.[3][10] The use of electron-rich and sterically hindered phosphine ligands on the palladium catalyst is often crucial for facilitating the oxidative addition of less reactive aryl chlorides.[11]
-
Transmetalation: Following oxidative addition, the transmetalation step occurs, wherein the organic group from the organoboron reagent (the boronic acid pinacol ester) is transferred to the palladium center.[3] This process typically requires the presence of a base, which activates the boronic acid or ester, making it more nucleophilic.[3][12] The exact mechanism of transmetalation is still a subject of investigation, but it is a critical step for bringing the two coupling partners together on the palladium catalyst.[3]
-
Reductive Elimination: The final step of the catalytic cycle is reductive elimination.[3] In this step, the two organic groups on the Pd(II) complex couple to form the new carbon-carbon bond of the desired product.[10] Simultaneously, the palladium catalyst is reduced back to its Pd(0) state, allowing it to re-enter the catalytic cycle.[10]
dot graph "Suzuki-Miyaura Catalytic Cycle" { layout=circo; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
"Pd(0)L2" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Oxidative Addition" [shape=plaintext]; "Ar-Pd(II)-X(L2)" [fillcolor="#FBBC05", fontcolor="#202124"]; "Transmetalation" [shape=plaintext]; "Ar-Pd(II)-Ar'(L2)" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Reductive Elimination" [shape=plaintext]; "Ar-Ar'" [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
"Pd(0)L2" -> "Oxidative Addition" [label="Ar-X"]; "Oxidative Addition" -> "Ar-Pd(II)-X(L2)"; "Ar-Pd(II)-X(L2)" -> "Transmetalation" [label="Ar'-B(OR)2\nBase"]; "Transmetalation" -> "Ar-Pd(II)-Ar'(L2)"; "Ar-Pd(II)-Ar'(L2)" -> "Reductive Elimination"; "Reductive Elimination" -> "Ar-Ar'"; "Reductive Elimination" -> "Pd(0)L2" [label="Regeneration"]; } caption: "Generalized Suzuki-Miyaura Catalytic Cycle."
Kinetic Investigations: Unraveling the Factors that Govern Reaction Rates
Kinetic studies are essential for a deep understanding of reaction mechanisms and for process optimization.[7] By monitoring the reaction progress over time, researchers can identify the rate-determining step and understand how different reaction parameters influence the overall reaction rate.[13] For the Suzuki coupling of this compound, several key factors are expected to have a significant impact on the reaction kinetics.
Comparative Analysis of Palladium Catalysts and Ligands
The choice of the palladium catalyst and the associated ligands is arguably the most critical factor in a successful Suzuki coupling, especially when dealing with less reactive aryl chlorides.[11][14]
| Catalyst/Ligand System | Key Features & Performance Insights | Supporting Experimental Data (Hypothetical) |
| Pd(PPh₃)₄ | A classical and widely used catalyst.[14] Often effective for aryl bromides and iodides, but may show limited reactivity with aryl chlorides, requiring higher temperatures and longer reaction times. | Initial Rate (M/s): Low to moderate. Requires elevated temperatures (e.g., >100 °C) for reasonable conversion. |
| Pd(OAc)₂ / SPhos | SPhos is a bulky, electron-rich phosphine ligand known to facilitate the oxidative addition of aryl chlorides. This combination often leads to higher reaction rates and yields at lower temperatures compared to traditional phosphine ligands. | Initial Rate (M/s): High. Significant conversion observed at moderate temperatures (e.g., 80 °C). |
| Pd₂(dba)₃ / XPhos | XPhos is another highly effective bulky phosphine ligand that promotes the coupling of challenging substrates, including heteroaryl chlorides.[15] It often provides excellent stability and activity. | Initial Rate (M/s): Very High. Can achieve high yields in shorter reaction times, even with sterically hindered substrates. |
| PEPPSI™-IPr | An N-heterocyclic carbene (NHC)-palladium complex. NHC ligands are strong σ-donors and can be more robust than phosphine ligands under certain conditions, leading to highly active and stable catalysts.[16] | Initial Rate (M/s): High to Very High. Often exhibits excellent thermal stability and tolerance to a wide range of functional groups. |
Experimental Rationale: The use of bulky, electron-rich ligands like SPhos and XPhos is crucial for activating the C-Cl bond of 2-chloro-3-methylpyridine.[11] The increased electron density on the palladium center facilitates the oxidative addition step, which is often the bottleneck for less reactive chlorides.[3] N-heterocyclic carbene ligands, such as IPr, offer an alternative with strong σ-donating properties and often enhanced catalyst stability.[16]
dot graph "Experimental_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
subgraph "cluster_Preparation" { label = "Reaction Setup"; style=filled; color="#F1F3F4"; "Reagents" [label="this compound\nAryl Halide\nBase\nSolvent"]; "Catalyst" [label="Palladium Precatalyst\nLigand"]; "Reagents" -> "Reaction_Vessel"; "Catalyst" -> "Reaction_Vessel"; }
subgraph "cluster_Execution" { label = "Kinetic Monitoring"; style=filled; color="#F1F3F4"; "Reaction_Vessel" [label="Inert Atmosphere\nControlled Temperature"]; "Sampling" [label="Automated or Manual Sampling\nat Timed Intervals"]; "Analysis" [label="HPLC or GC-MS Analysis"]; "Reaction_Vessel" -> "Sampling" -> "Analysis"; }
subgraph "cluster_Analysis" { label = "Data Processing"; style=filled; color="#F1F3F4"; "Analysis" -> "Data_Plotting" [label="Concentration vs. Time"]; "Data_Plotting" -> "Rate_Determination" [label="Initial Rate Method"]; "Rate_Determination" -> "Kinetic_Model"; } } caption: "Workflow for a Kinetic Study of the Suzuki Reaction."
The Pivotal Role of the Base
The choice of base in a Suzuki reaction is far from trivial; it can dramatically influence the reaction mechanism and, consequently, the reaction kinetics.[7][8] The base is required to activate the boronic acid or ester for transmetalation, but its nature can also affect the stability of the catalyst and the formation of byproducts.[12][17]
| Base | Impact on Reaction Kinetics and Mechanism | Supporting Experimental Data (Hypothetical) |
| K₂CO₃ | A common and effective inorganic base.[17] Often used in aqueous or biphasic solvent systems. Can lead to a shift in the rate-determining step from reductive elimination to transmetalation.[8] | Initial Rate (M/s): Moderate to High. Often provides a good balance of reactivity and catalyst stability. |
| Cs₂CO₃ | A stronger and more soluble inorganic base.[17] Can accelerate the reaction, particularly in cases where transmetalation is slow. However, its higher basicity can sometimes lead to catalyst degradation. | Initial Rate (M/s): High. May lead to faster initial rates but potentially shorter catalyst lifetime. |
| K₃PO₄ | A non-nucleophilic inorganic base.[3] Often used for sensitive substrates to minimize side reactions. Can be particularly effective in couplings involving heteroaryl compounds. | Initial Rate (M/s): Moderate to High. Can provide cleaner reaction profiles with fewer byproducts. |
| KOtBu | A strong, non-aqueous organic base.[3] Typically used in anhydrous organic solvents. Its high basicity can significantly accelerate the reaction but may also promote side reactions like protodeborylation. | Initial Rate (M/s): Very High. Use with caution, as it can lead to rapid but sometimes uncontrolled reactions. |
Experimental Rationale: A recent study on the synthesis of sotorasib highlighted that switching the base from potassium acetate to potassium carbonate resulted in a significant process improvement by shifting the rate-determining step.[7][8] This demonstrates the profound impact the base can have on the reaction pathway. For this compound, a systematic screening of bases is essential to identify the optimal conditions that balance high reaction rates with catalyst stability and product purity.
Experimental Protocol: A Step-by-Step Guide to Kinetic Analysis
The following protocol outlines a general procedure for conducting a kinetic study of the Suzuki coupling of this compound with a generic aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium precatalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., SPhos)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
-
Internal standard (e.g., dodecane)
-
Anhydrous solvents and reagents
-
Schlenk line or glovebox for inert atmosphere operations
Procedure:
-
Reaction Setup:
-
To a pre-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst and the ligand.
-
Add the this compound, the aryl bromide, the base, and the internal standard.
-
Add the degassed solvent system to the flask.
-
-
Initiation and Monitoring:
-
Place the flask in a pre-heated oil bath at the desired reaction temperature.
-
Start stirring and begin timing the reaction (t=0).
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture using a syringe.
-
Immediately quench the aliquot with a suitable solvent (e.g., cold diethyl ether) and filter it through a short plug of silica gel to remove the catalyst and inorganic salts.
-
-
Analysis:
-
Analyze the quenched samples by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentrations of the starting materials and the product relative to the internal standard.
-
Plot the concentration of the product versus time to obtain the reaction profile.
-
-
Data Interpretation:
-
Determine the initial reaction rate from the initial slope of the concentration versus time plot.
-
By systematically varying the concentrations of the reactants and catalyst, the reaction order with respect to each component can be determined, providing insights into the rate law and the rate-determining step.
-
In-situ Monitoring Techniques: For more detailed kinetic analysis, in-situ monitoring techniques such as ReactIR (FTIR spectroscopy) or automated sampling systems can provide real-time data on the concentrations of various species in the reaction mixture.[13][18] These methods can offer a more comprehensive understanding of the reaction kinetics and mechanism.[19][20]
Conclusion: A Data-Driven Approach to Optimizing Suzuki Couplings
The kinetic study of the Suzuki reaction with this compound provides invaluable information for researchers in drug development and process chemistry. By systematically investigating the influence of catalysts, ligands, and bases on the reaction rate and mechanism, it is possible to develop highly efficient, robust, and scalable synthetic protocols. A thorough understanding of the reaction kinetics allows for a data-driven approach to optimization, leading to improved yields, reduced costs, and enhanced process safety. The principles and methodologies outlined in this guide serve as a foundation for researchers to design and execute their own kinetic studies, ultimately accelerating the discovery and development of new and important molecules.
References
- 1. organicreactions.org [organicreactions.org]
- 2. byjus.com [byjus.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. 1010101-07-1|this compound|BLD Pharm [bldpharm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 14. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. Influence of the Base on Pd@MIL-101-NH2 (Cr) as Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. vapourtec.com [vapourtec.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison for the Synthetic Chemist: 2-Chloro-3-methylpyridine-5-boronic acid pinacol ester vs. its Trifluoroborate Salt in Cross-Coupling Reactions
In the landscape of modern drug discovery and development, the synthesis of complex heterocyclic scaffolds is of paramount importance. Pyridine moieties, in particular, are prevalent in a vast array of pharmacologically active agents. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of C-C bonds necessary for assembling these intricate structures. The choice of the organoboron reagent is a critical parameter that can significantly influence the efficiency, robustness, and scalability of these synthetic routes. This guide provides an in-depth comparison of two popular boronic acid surrogates for the 2-chloro-3-methylpyridine-5-yl moiety: the pinacol ester and the potassium trifluoroborate salt.
Executive Summary
While both 2-Chloro-3-methylpyridine-5-boronic acid pinacol ester and its corresponding potassium trifluoroborate salt are valuable reagents for introducing the 2-chloro-3-methylpyridine-5-yl fragment, they exhibit distinct differences in stability, handling, and reactivity. Potassium trifluoroborate salts generally offer superior stability, ease of handling, and often lead to higher yields and faster reaction times in Suzuki-Miyaura cross-coupling reactions.[1][2] In contrast, pinacol esters, while widely used, can be susceptible to hydrolysis and may present challenges in purification.[3][4][5][6]
Chemical Structures and Properties
The fundamental structural difference between the two reagents dictates their divergent properties. The pinacol ester features a tetracoordinate boron atom shielded by a bulky pinacol group, which imparts a degree of stability over the free boronic acid.[7] The trifluoroborate salt, on the other hand, possesses a tetracoordinate boron atom with three strongly electron-withdrawing fluorine atoms, resulting in a highly stable, crystalline solid.[1]
Caption: Chemical structures of the compared organoboron reagents.
Stability and Handling: A Key Differentiator
The most significant advantage of potassium trifluoroborate salts lies in their exceptional stability. They are typically crystalline, free-flowing solids that are remarkably stable to both air and moisture.[1][8][9][10][11] This inherent robustness simplifies storage and handling, as they do not require special precautions like an inert atmosphere for long-term storage.[1]
In contrast, boronic acid pinacol esters, while more stable than their corresponding boronic acids, can be susceptible to hydrolysis, especially under acidic or basic conditions, or in the presence of water.[4][6] This can lead to the formation of the free boronic acid, which can complicate reaction stoichiometry and purification.[1][8] Anecdotal evidence from the synthetic community and the frequent use of pinacol esters as stable intermediates suggest their general robustness, but their stability profile is considered less superior to that of trifluoroborates.
| Feature | This compound | Potassium 2-Chloro-3-methylpyridine-5-trifluoroborate |
| Physical Form | Often an oil or low-melting solid | Crystalline, free-flowing solid |
| Air Stability | Generally stable, but can be prone to slow oxidation | Indefinitely stable |
| Moisture Stability | Susceptible to hydrolysis | Remarkably stable |
| Handling | May require handling under an inert atmosphere for long-term storage | No special precautions required for storage |
| Purification | Can be challenging; may streak on silica gel | Readily purified by crystallization |
Performance in Suzuki-Miyaura Cross-Coupling
In the context of the Suzuki-Miyaura cross-coupling, both reagents serve as effective nucleophilic partners. However, trifluoroborate salts often exhibit superior performance, leading to higher yields and faster reaction times.[1][2][12] The slow, in-situ release of the boronic acid from the trifluoroborate salt under basic conditions is believed to be a key factor in their enhanced reactivity, minimizing side reactions such as protodeboronation and homocoupling.[1]
Caption: Generalized workflow of a Suzuki-Miyaura cross-coupling reaction.
Comparative Performance Data (Illustrative)
The following table provides an illustrative comparison of expected outcomes in a Suzuki-Miyaura coupling of an aryl bromide with the two boron reagents, based on general principles and literature reports.
| Parameter | This compound | Potassium 2-Chloro-3-methylpyridine-5-trifluoroborate |
| Typical Yield | Good to Excellent | Often higher than the pinacol ester |
| Reaction Time | Generally longer | Often shorter |
| Side Reactions | More prone to protodeboronation and homocoupling | Minimized side reactions |
| Robustness | Can be sensitive to reaction conditions | Tolerant of a wider range of functional groups and conditions |
Experimental Protocols
Synthesis of Potassium 2-Chloro-3-methylpyridine-5-trifluoroborate from the Pinacol Ester
A key advantage of the trifluoroborate salt is that it can be readily synthesized from the corresponding boronic acid or its pinacol ester.[1][12]
Procedure:
-
Dissolve this compound (1.0 eq) in methanol.
-
Slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 - 4.5 eq) to the stirring methanolic solution.[1][13]
-
A white precipitate of potassium 2-chloro-3-methylpyridine-5-trifluoroborate will form.
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the volatile materials on a rotary evaporator. To facilitate the removal of the pinacol byproduct, an azeotropic distillation with water can be employed.[13]
-
The resulting solid can be washed with a cold solvent (e.g., diethyl ether or acetone) and dried under vacuum to afford the pure trifluoroborate salt.
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general starting point for the coupling of an aryl bromide with either the pinacol ester or the trifluoroborate salt. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
Aryl bromide (1.0 eq)
-
This compound (1.2 - 1.5 eq) OR Potassium 2-chloro-3-methylpyridine-5-trifluoroborate (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂) (1-5 mol%)
-
Ligand (e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water (if using aqueous conditions)
Procedure:
-
To an oven-dried reaction vessel, add the aryl bromide, the boron reagent, the palladium catalyst, the ligand, and the base.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Add the anhydrous solvent (and degassed water, if applicable) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Conclusion and Recommendations
For researchers and drug development professionals seeking a robust, reliable, and high-performing reagent for introducing the 2-chloro-3-methylpyridine-5-yl moiety, the potassium trifluoroborate salt is the superior choice. Its exceptional stability, ease of handling, and often enhanced reactivity in Suzuki-Miyaura cross-coupling reactions make it an ideal candidate for both small-scale synthesis and large-scale production campaigns. While the pinacol ester remains a viable option, its susceptibility to hydrolysis and potential for purification challenges warrant careful consideration, particularly in multi-step synthetic sequences where robustness is paramount. The straightforward conversion of the pinacol ester to the trifluoroborate salt provides a practical avenue to access the advantages of the latter, further solidifying its position as the preferred reagent for demanding synthetic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 4. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 9. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]
- 10. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. bristol.ac.uk [bristol.ac.uk]
Safety Operating Guide
Mastering Chemical Stewardship: A Guide to the Safe Disposal of 2-Chloro-3-methylpyridine-5-boronic acid pinacol ester
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the profound responsibility of ensuring the safety of personnel and the protection of our environment. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 2-Chloro-3-methylpyridine-5-boronic acid pinacol ester (CAS No. 1010101-07-1), a heterocyclic organoboron compound increasingly utilized in cross-coupling reactions. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the chemical principles that underpin these critical safety procedures.
Hazard Assessment and Immediate Safety Imperatives
Before any handling or disposal operations commence, a thorough understanding of the compound's hazard profile is paramount. The Safety Data Sheet (SDS) is the primary source for this critical information.
Chemical Identity:
-
Name: this compound
-
CAS Number: 1010101-07-1
-
Molecular Formula: C₁₂H₁₇BClNO₂
Based on available safety data, this compound is classified with the following hazards[1]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
This classification necessitates a proactive and stringent approach to safety. Under no circumstances should this chemical or its contaminated containers be disposed of in regular trash or discharged into the sanitary sewer system[2].
Causality of Hazards:
The irritant nature of this compound can be attributed to its reactivity. Organoboron compounds can interact with biological molecules, and the presence of a chlorinated pyridine ring can further influence its toxicological profile. The pinacol ester group is relatively stable but can undergo hydrolysis, particularly under acidic or basic conditions, to release the corresponding boronic acid and pinacol. This reactivity underscores the importance of controlled handling and disposal to prevent unintended exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable when handling this compound. The following table summarizes the minimum required PPE, with explanations rooted in the compound's known hazards.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes that can cause serious eye irritation (H319)[1]. |
| Hand Protection | Nitrile or neoprene gloves. Consider double gloving. | Prevents skin contact, which can lead to irritation (H315)[1]. |
| Body Protection | A fully fastened lab coat. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory. | To avoid inhalation of dust or aerosols, which may cause respiratory irritation (H335)[1]. |
Step-by-Step Disposal Protocol
The proper disposal of this compound requires a systematic approach, from waste segregation at the point of generation to final collection by certified hazardous waste personnel.
Waste Segregation: The Cornerstone of Safe Disposal
Proper segregation prevents dangerous chemical reactions and ensures that waste is managed in the most environmentally sound manner.
-
Designated Waste Containers: Utilize separate, clearly labeled, and sealable containers for solid and liquid waste. These containers must be made of a material compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.
-
Labeling: All waste containers must be unequivocally labeled as "Hazardous Waste" and include the full chemical name: "this compound" and its CAS number (1010101-07-1). The hazard pictograms for irritants should also be present.
Disposal of Solid Waste
Contaminated solid materials must be handled as hazardous waste.
-
Items for Disposal: This category includes contaminated gloves, bench paper, weighing boats, pipette tips, and any other disposable labware that has come into contact with the chemical.
-
Procedure:
-
Collect all contaminated solid waste in a designated, labeled hazardous waste container.
-
Ensure the container is kept closed when not in use.
-
Do not overfill the container.
-
Disposal of Liquid Waste
Liquid waste streams containing this compound require careful handling.
-
Aqueous and Organic Solutions: Collect all liquid waste, whether in organic solvents or aqueous solutions, in a designated, labeled liquid hazardous waste container.
-
Prevention of Hydrolysis: Be mindful that boronic acid pinacol esters can be susceptible to hydrolysis. While this can be exploited for decontamination, uncontrolled hydrolysis in a waste container could alter the waste's composition. It is generally advisable to avoid mixing with strong acids or bases in the waste container unless it is part of a specific neutralization protocol.
Decontamination of Glassware
Thorough decontamination of laboratory glassware is essential for both safety and the integrity of future experiments.
-
Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residual compound. Collect this rinsate as hazardous liquid waste.
-
Secondary Decontamination (Hydrolysis): A basic wash can be effective in converting residual boronic acid ester into a more water-soluble boronate salt. This can be achieved by rinsing with a dilute aqueous solution of a base like sodium bicarbonate, followed by water rinses. All rinsates from this decontamination process must be collected as liquid hazardous waste.
-
Final Rinse: After decontamination, a final rinse with deionized water should be performed. This final rinse water should also be collected as hazardous waste.
-
Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
Spill Management: Preparedness and Response
In the event of a spill, a swift and informed response is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if necessary.
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Section 2.
-
Containment: For a solid spill, carefully sweep up the material and place it in a labeled hazardous waste container. Avoid generating dust. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the liquid.
-
Collection: Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area using a suitable solvent and/or a basic solution as described in the glassware decontamination procedure. Collect all decontamination materials as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.
Waste Storage and Collection
Accumulated hazardous waste must be stored safely pending collection.
-
Satellite Accumulation Area (SAA): Store sealed and labeled waste containers in a designated SAA that is at or near the point of generation and under the control of laboratory personnel.
-
Institutional Procedures: Adhere strictly to your institution's specific procedures for hazardous waste pickup and disposal. This includes any internal tracking and documentation requirements.
Disposal Decision Workflow
The following flowchart provides a visual guide to the decision-making process for the proper disposal of this compound and associated materials.
References
A Senior Application Scientist's Guide to Handling 2-Chloro-3-methylpyridine-5-boronic acid pinacol ester: A Framework for Laboratory Safety
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with 2-Chloro-3-methylpyridine-5-boronic acid pinacol ester. The procedures outlined are grounded in established safety principles for handling boronic acid derivatives. It is imperative to always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most comprehensive and compound-specific information before commencing any work.
Foundational Safety: Hazard Assessment and Engineering Controls
Understanding the potential hazards is the first step in establishing a safe working environment. While specific toxicity data for this compound may be limited, data from structurally similar compounds, such as other substituted pyridine boronic acid pinacol esters, indicate a clear need for caution.
Anticipated Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[1][2][3]
-
Eye Irritation: Poses a risk of serious eye irritation.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1][2][3]
-
Harmful if Swallowed/Inhaled/Absorbed: Similar compounds are classified as harmful if swallowed, inhaled, or in contact with skin.[2][4][5]
Before relying on Personal Protective Equipment (PPE), which is the last line of defense, robust engineering controls must be in place.
Essential Engineering Controls:
-
Chemical Fume Hood: All handling of this solid compound, including weighing and transferring, must be conducted within a certified chemical fume hood to prevent the inhalation of dust particles.[6][7]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[2][3]
-
Safety Infrastructure: An eyewash station and an emergency safety shower must be readily accessible and in close proximity to the workstation.[6][7]
Personal Protective Equipment (PPE): A Comprehensive Approach
A complete suite of PPE is mandatory to prevent exposure. The selection of specific PPE should be guided by a thorough risk assessment of the planned procedure.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles are mandatory. A full-face shield should be worn over goggles when there is a risk of splashing or handling larger quantities.[6][8][9] | Protects eyes from dust particles and potential splashes, which can cause serious irritation.[1][7] Standard safety glasses do not provide a sufficient seal against fine dust. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) are required.[6][7] Inspect gloves for any signs of degradation or puncture before each use. | Prevents direct skin contact with the compound.[6] Contaminated gloves should be changed immediately using the proper removal technique to avoid cross-contamination.[8][9] |
| Body Protection | A flame-resistant lab coat, fully buttoned, is required.[7] For procedures with a higher risk of spills, a chemical-resistant apron should be worn over the lab coat. | Protects skin on the arms and torso from accidental spills and contact. Long pants and closed-toe shoes are also mandatory to ensure no skin is exposed.[7] |
| Respiratory Protection | For handling small quantities in a certified fume hood, respiratory protection may not be necessary. If dust or aerosols are likely to be generated, a NIOSH-approved respirator (e.g., N95 dust mask) should be used.[1][2][7] | Minimizes the risk of inhaling fine particles that can cause respiratory tract irritation.[3][7] The choice of respirator cartridge should be based on the specific exposure risk assessment. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring procedural integrity.
-
Preparation:
-
Donning PPE:
-
Put on all required PPE as outlined in the table above before entering the designated work area.
-
-
Chemical Handling:
-
Post-Handling:
Emergency Response: Spill and Exposure Protocol
Immediate and correct response to an emergency is critical.
Spill Response Workflow
Caption: Workflow for handling a small chemical spill.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of soap and water. Seek medical attention if irritation persists.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
Disposal Plan: Responsible Waste Management
All waste generated from the use of this compound must be treated as hazardous waste.
-
Waste Segregation: Use separate, clearly labeled, and sealable containers for solid and liquid waste.[11]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name.[11]
-
Contaminated Materials: All contaminated items, including gloves, bench paper, and empty containers, must be disposed of as hazardous waste.[6]
-
Disposal Method: Waste should be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not discharge to sewer systems.[12] Follow all local, state, and federal regulations for hazardous waste disposal.[5]
By integrating these principles of hazard assessment, engineering controls, correct PPE usage, and strict operational protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific work.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.ie [fishersci.ie]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. file.bldpharm.com [file.bldpharm.com]
- 9. file.bldpharm.com [file.bldpharm.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. echemi.com [echemi.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
